molecular formula C15H12O3 B074228 Methyl 9-hydroxyfluorene-9-carboxylate CAS No. 1216-44-0

Methyl 9-hydroxyfluorene-9-carboxylate

Cat. No.: B074228
CAS No.: 1216-44-0
M. Wt: 240.25 g/mol
InChI Key: AJKQZRAAQMBNKM-UHFFFAOYSA-N
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Description

Methyl 9-hydroxyfluorene-9-carboxylate is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 9-hydroxyfluorene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-14(16)15(17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKQZRAAQMBNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034729
Record name Methyl 9-hydroxy-9H-fluorene-9-carboxylate
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Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216-44-0
Record name Flurenol-methyl [ISO]
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Record name Methyl 9-hydroxyfluorene-9-carboxylate
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Record name Methyl 9-hydroxy-9H-fluorene-9-carboxylate
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Record name FLURECOL-METHYL
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Foundational & Exploratory

What are the physical and chemical properties of Methyl 9-hydroxyfluorene-9-carboxylate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-hydroxyfluorene-9-carboxylate is a fluorene derivative with significant potential in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its physical and chemical properties is paramount for its effective application in research and drug development. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its spectral data. The information is presented to facilitate its use by researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as Flurenol-methyl ester, is an organic compound with the chemical formula C₁₅H₁₂O₃.[1] It is an ester derivative of 9-hydroxyfluorene-9-carboxylic acid and serves as a valuable intermediate in pharmaceutical synthesis.[1]

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₃[1]
Molar Mass 240.25 g/mol [1]
CAS Number 1216-44-0
Melting Point 158-163 °C[1]
Boiling Point (Predicted) 336.2 ± 9.0 °C[1]
Density (Predicted) 1.324 ± 0.06 g/cm³[1]
logP (Octanol/Water Partition Coefficient) 2.076 (Calculated)
Water Solubility Log10WS = -3.55 (Calculated)
Vapor Pressure 4.46E-05 mmHg at 25°C[1]
Refractive Index 1.651[1]
Flash Point 100 °C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 9-hydroxy-9-fluorenecarboxylic acid. A common and effective method involves the use of methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 9-hydroxy-9H-fluorene-9-carboxylic acid.

Materials:

  • 9-Hydroxy-9H-fluorene-9-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Hydrogen chloride (HCl) gas or concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Cooling bath (e.g., ice bath)

Procedure:

  • In a round-bottom flask, suspend 9-hydroxy-9H-fluorene-9-carboxylic acid in anhydrous methanol.

  • Saturate the methanolic suspension with hydrogen chloride gas or carefully add a catalytic amount of concentrated sulfuric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain the reflux for approximately 4 hours, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by filtration.

  • Wash the collected crystals with a cold 1:1 mixture of ethyl acetate and hexane to remove any unreacted starting material and impurities.

  • Dry the purified this compound product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start 9-Hydroxy-9H-fluorene-9-carboxylic acid Reflux Reflux for 4 hours Start->Reflux Methanol Methanol (CH3OH) Methanol->Reflux Catalyst Acid Catalyst (HCl or H2SO4) Catalyst->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Ethyl Acetate/Hexane Filtration->Washing Drying Drying Washing->Drying End This compound Drying->End

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. The following sections provide an overview of the expected spectral data and general experimental protocols.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Vaporization: Heat the probe to vaporize the sample under high vacuum.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or a similar detector records the abundance of each ion.

  • Data Processing: The data is presented as a mass spectrum, plotting the relative abundance of ions against their m/z values.

Expected Mass Spectrum: The NIST WebBook provides the electron ionization mass spectrum for this compound. The molecular ion peak ([M]⁺) is expected at m/z 240, corresponding to the molecular weight of the compound.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use an NMR spectrometer operating at a frequency of 300 MHz or higher. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Expected ¹H NMR Data (Predicted):

  • Aromatic Protons (8H): Multiple signals in the range of δ 7.2-7.8 ppm.

  • Hydroxyl Proton (1H): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

  • Methyl Protons (3H): A singlet around δ 3.7-3.9 ppm.

Expected ¹³C NMR Data (Predicted):

  • Carbonyl Carbon (C=O): A signal around δ 170-175 ppm.

  • Aromatic Carbons (12C): Multiple signals in the range of δ 120-150 ppm.

  • Quaternary Carbon (C-9): A signal around δ 80-90 ppm.

  • Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum.

Expected IR Absorption Bands:

  • O-H Stretch (alcohol): A broad band in the region of 3550-3200 cm⁻¹.

  • C-H Stretch (aromatic): Peaks in the region of 3100-3000 cm⁻¹.

  • C-H Stretch (aliphatic -CH₃): Peaks around 2950 cm⁻¹.

  • C=O Stretch (ester): A strong, sharp peak in the region of 1730-1715 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹.

  • C-O Stretch (ester): Strong bands in the region of 1300-1000 cm⁻¹.

Logical Workflow for Analysis

The structural confirmation and characterization of synthesized this compound should follow a logical workflow to ensure accurate and comprehensive analysis.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Compound Purification Purify via Recrystallization/Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS_Interp Confirm Molecular Weight MS->MS_Interp NMR_Interp Elucidate C-H Framework NMR->NMR_Interp IR_Interp Identify Functional Groups IR->IR_Interp Structure_Confirm Confirm Structure MS_Interp->Structure_Confirm NMR_Interp->Structure_Confirm IR_Interp->Structure_Confirm

Caption: Logical workflow for the analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis and analysis. The tabulated data and spectroscopic information serve as a valuable resource for researchers, scientists, and drug development professionals. A systematic approach to its synthesis and characterization, as outlined in this guide, is crucial for ensuring the quality and reliability of this important chemical intermediate in its various applications. Further experimental investigation to confirm the predicted spectral data is encouraged to enhance the collective knowledge base for this compound.

References

Methyl 9-hydroxyfluorene-9-carboxylate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-hydroxyfluorene-9-carboxylate, a derivative of the fluorene scaffold, is a compound with established applications in agriculture as a plant growth regulator. This technical guide provides a comprehensive overview of its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. Detailed methodologies for its synthesis and analysis are presented, drawing from established laboratory practices. While its mechanism of action in plants is understood to involve the inhibition of auxin and gibberellin pathways, its pharmacological effects and mechanism of action in mammalian systems are not extensively documented in publicly available literature. This guide summarizes the existing knowledge and highlights the potential for future research into the therapeutic applications of this and related fluorene compounds.

Core Chemical and Physical Data

This compound is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1216-44-0[1][2][3]
Molecular Formula C₁₅H₁₂O₃[1][3]
Molecular Weight 240.25 g/mol [2][3][4]
IUPAC Name Methyl 9-hydroxy-9H-fluorene-9-carboxylate[1]
Synonyms Flurenol-methyl ester, Methyl 9-hydroxy-9-fluorenecarboxylate[3][4]
Melting Point 158-163 °C[2]
Boiling Point 336.2 ± 9.0 °C (Predicted)[2]
Density 1.324 ± 0.06 g/cm³ (Predicted)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 9-hydroxyfluorene-9-carboxylic acid. A general workflow for this synthesis is depicted below.

SynthesisWorkflow General Synthesis Workflow A 9-Hydroxyfluorene-9-carboxylic acid D Reflux A->D B Methanol (as solvent and reactant) B->D C Acid Catalyst (e.g., HCl, H₂SO₄) C->D E This compound D->E PlantHormoneInhibition Mechanism of Action in Plants A This compound B Inhibition of Auxin Synthesis A->B C Inhibition of Gibberellin Synthesis A->C D Reduced Cell Division and Elongation B->D C->D E Plant Growth Regulation (Stunted Growth) D->E

References

Spectroscopic data for Methyl 9-hydroxyfluorene-9-carboxylate (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 9-hydroxyfluorene-9-carboxylate (C₁₅H₁₂O₃, Molar Mass: 240.25 g/mol ).[1][2] Due to the limited availability of published experimental spectra, this document combines experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of the compound's structure and data from closely related fluorene derivatives.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 7.9d2HAromatic Protons (peri to C=O)
~ 7.3 - 7.5m6HAromatic Protons
~ 5.5 - 6.0s1H-OH
3.75s3H-OCH₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~ 170 - 175C=O (Ester)
~ 140 - 150Quaternary Aromatic Carbons
~ 120 - 135Aromatic CH Carbons
~ 80 - 85C9-OH
~ 53-OCH₃

Note: Predicted values are based on established chemical shift ranges for functional groups and analysis of data from fluorene and its derivatives.[3][4][5][6][7][8]

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3600BroadO-H stretch (Alcohol)
~ 3000 - 3100MediumAromatic C-H stretch
~ 1730 - 1750StrongC=O stretch (Ester)
~ 1600, 1450Medium-WeakAromatic C=C stretch
~ 1200 - 1300StrongC-O stretch (Ester)

Note: Predicted values are based on characteristic infrared absorption frequencies of functional groups.[9][10][11][12]

Mass Spectrometry (MS)

The electron ionization mass spectrum for this compound is available through the NIST WebBook.[1][2]

m/zRelative IntensityAssignment
240Moderate[M]⁺ (Molecular Ion)
181High[M - COOCH₃]⁺
152Moderate[M - COOCH₃ - CHO]⁺

Source: NIST WebBook[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to yield the NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The FT-IR spectrum is recorded using an FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The final IR spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is used to generate charged fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the abundance of ions at each m/z value.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Methyl 9-hydroxyfluorene-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 9-hydroxyfluorene-9-carboxylate, including its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The presence of a hydroxyl group and a methyl carboxylate group at the 9-position are key structural features.

Table 1: IUPAC Name and Synonyms

Identifier TypeValue
IUPAC Name Methyl 9-hydroxy-9H-fluorene-9-carboxylate
Synonyms 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester, Flurenol methyl ester, this compound
CAS Number 1216-44-0[1][2]
Chemical Formula C15H12O3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, purification, and application in various experimental settings.

Table 2: Quantitative Physicochemical Data

PropertyValueUnitSource
Molecular Weight240.25 g/mol [2][3]
Melting Point158-163°C[2]
Boiling Point (Predicted)336.2 ± 9.0°C[2]
Density (Predicted)1.324 ± 0.06g/cm³[2]
Flash Point100°C[2]
Vapor Pressure4.46E-05mmHg at 25°C[2]
Refractive Index (Predicted)1.651[2]
Water Solubility (log10WS)-3.55[4]
Octanol/Water Partition Coefficient (logPoct/wat)2.076[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

3.1. Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of 9-Hydroxy-9H-fluorene-9-carboxylic acid.[5]

Materials:

  • 9-Hydroxy-9H-fluorene-9-carboxylic acid (20.0 g, 88.4 mmol)

  • Methanol saturated with hydrogen chloride (100 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • Add 9-Hydroxy-9H-fluorene-9-carboxylic acid to methanol saturated with hydrogen chloride.

  • Stir the mixture at reflux for 4 hours.

  • Cool the reaction mixture to allow for the formation of crystalline material.

  • Collect the crystalline product by filtration.

  • Wash the collected crystals with a cold 1:1 mixture of ethyl acetate and hexane.

  • Dry the final product. This procedure is reported to yield 15.8 g (74%) of this compound.[5]

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the synthesis and a general purification scheme for this compound.

Synthesis_Workflow Start Start: 9-Hydroxy-9H-fluorene-9-carboxylic acid & Methanol (HCl saturated) Reaction Reflux for 4 hours Start->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Wash with cold Ethyl Acetate/Hexane (1:1) Filtration->Washing Drying Drying Washing->Drying End End: this compound Drying->End

Synthesis workflow for this compound.

Purification_Workflow Crude Crude Product Dissolution Dissolve in minimal hot solvent (e.g., Methanol) Crude->Dissolution HotFiltration Hot Filtration (optional, if colored) Dissolution->HotFiltration Crystallization Slow cooling to room temp, then ice bath HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with ice-cold solvent VacuumFiltration->Washing Drying Dry in vacuum oven Washing->Drying Pure Purified Crystals Drying->Pure

References

From Coal Tar to Cutting-Edge Cancer Therapy: A Technical Guide to the Discovery and Evolution of Fluorene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the history, synthesis, and application of fluorene derivatives, with a focus on their burgeoning role in oncology.

Introduction

First isolated from the fractional distillation of coal tar in 1867 by French chemist Marcellin Berthelot, fluorene was initially a mere chemical curiosity, distinguished by its characteristic violet fluorescence.[1][2] For much of the late 19th and early 20th centuries, this polycyclic aromatic hydrocarbon remained confined to the annals of academic chemistry. However, its rigid, planar structure and unique electronic properties foreshadowed a future at the forefront of materials science and medicinal chemistry.[1] The 20th century witnessed a paradigm shift in the perception of fluorene, as chemists began to unlock the synthetic versatility of its core, particularly at the C9 position.[1] The acidity of the methylene bridge protons makes this position a facile gateway for a diverse array of functionalizations, paving the way for the synthesis of a vast library of derivatives.[1] This technical guide provides an in-depth exploration of the historical journey of fluorene-based compounds, from their humble beginnings to their current status as promising candidates in organic electronics and, most notably, as potent anticancer agents. We will delve into key experimental protocols, summarize critical quantitative data, and visualize the complex signaling pathways modulated by these remarkable molecules.

A Historical Trajectory of Fluorene Research

The journey of fluorene from a simple coal tar derivative to a scaffold for advanced materials and therapeutics has been marked by several key milestones:

  • 1867: Marcellin Berthelot isolates and identifies fluorene from the high-boiling fraction of coal tar.[1]

  • Early 20th Century: Fluorene remains largely a laboratory curiosity, with limited applications.

  • Mid-20th Century: A growing interest in the chemistry of fluorene leads to the development of methods to functionalize its core structure, particularly at the C9 position.[1] This opens the door to the synthesis of new dyes and plastics.

  • Late 20th Century: The unique photophysical properties of fluorene derivatives are recognized, leading to their investigation and eventual application in organic light-emitting diodes (OLEDs). Polyfluorenes, in particular, emerge as highly efficient blue-emitting materials.

  • Late 20th - Early 21st Century: The biological activities of fluorene derivatives begin to be systematically explored.[1] Researchers discover their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1]

  • Present: Fluorene-based compounds are actively being investigated in preclinical and clinical studies for a range of diseases, with a significant focus on oncology.

Physicochemical Properties of the Fluorene Core

The utility of fluorene as a scaffold in materials science and drug development is rooted in its distinct physicochemical properties:

PropertyValueReference
Molecular Formula C₁₃H₁₀[3]
Molar Mass 166.22 g/mol [3]
Appearance White crystalline solid[3]
Melting Point 116-117 °C[3]
Boiling Point 295 °C[3]
Solubility Insoluble in water, soluble in organic solvents[3]
pKa (of C9 protons in DMSO) ~22.6[1]

The planarity of the fluorene ring system allows for efficient π-π stacking interactions, a property that is crucial for its applications in organic electronics. In the realm of medicinal chemistry, this rigid structure provides a robust scaffold for the precise spatial arrangement of pharmacophoric groups, enabling targeted interactions with biological macromolecules.

Synthesis of Fluorene-Based Compounds

The synthesis of fluorene derivatives has evolved significantly, with modern cross-coupling reactions enabling the construction of complex polymeric and small-molecule structures. Two of the most pivotal methods for the synthesis of polyfluorenes, which are central to OLED technology, are Suzuki and Yamamoto coupling reactions.

Experimental Protocol: Synthesis of Poly(9,9-dioctylfluorene) via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a common polyfluorene derivative.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (degassed)

  • Deionized water (degassed)

Procedure:

  • Monomer Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of 2,7-dibromo-9,9-dioctylfluorene and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester in degassed toluene.

  • Base Addition: Add an aqueous solution of K₂CO₃ (typically 2 M) to the reaction mixture.

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.015 eq) and PPh₃ (0.060 eq) in a minimal amount of degassed toluene.[4]

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the monomers and base.[4]

  • Polymerization: Seal the Schlenk flask and heat the reaction mixture to 90 °C with vigorous stirring for 24-48 hours.[4] The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC).

  • Work-up: After cooling to room temperature, the organic phase is separated, washed with water, and precipitated in a non-solvent like methanol. The resulting polymer is then filtered and dried under vacuum.

cluster_reactants Reactants Monomer1 2,7-Dibromo-9,9-dioctylfluorene Polymerization Suzuki Coupling Polymerization Monomer1->Polymerization Monomer2 9,9-Dioctylfluorene-2,7-diboronic acid ester Monomer2->Polymerization Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Polymerization Base K₂CO₃ (aq) Base->Polymerization Solvent Toluene / Water Solvent->Polymerization Heat 90 °C Heat->Polymerization Polymer Poly(9,9-dioctylfluorene) Polymerization->Polymer

Figure 1: Workflow for the synthesis of Poly(9,9-dioctylfluorene) via Suzuki Coupling.
Experimental Protocol: Synthesis of Poly(9,9-dihexylfluorene) via Yamamoto Coupling

This protocol outlines the synthesis of a polyfluorene derivative using a nickel(0)-mediated coupling reaction.

Materials:

  • 2,7-Dibromo-9,9-dihexylfluorene

  • Nickel(II) chloride (NiCl₂)

  • 2,2'-Bipyridine

  • Zinc (Zn) powder

  • Triphenylphosphine (TPP)

  • Dimethylformamide (DMF, dry)

  • Toluene (dry)

Procedure:

  • Catalyst Preparation: In a moisture-free reactor under an inert atmosphere, a mixture of NiCl₂, 2,2'-bipyridine, and Zn powder in dry DMF is stirred and heated to generate the active Ni(0) catalyst.[5]

  • Monomer Addition: A degassed solution of 2,7-dibromo-9,9-dihexylfluorene in dry DMF is added to the reactor.[5]

  • Polymerization: The reaction mixture is heated and stirred to allow the polymerization to proceed.[5]

  • Work-up: The reaction is quenched, and the polymer is precipitated, filtered, and purified to remove catalyst residues and low molecular weight oligomers.

Characterization of Fluorene-Based Polymers

The synthesized fluorene-based polymers are typically characterized by a suite of analytical techniques to determine their molecular weight, structure, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeating units and end groups.[6]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique provides detailed information about the molecular weight distribution and can help identify the end groups of the polymer chains.[6][7]

  • UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to characterize the photophysical properties of the polymers, including their absorption and emission maxima.[6]

Fluorene-Based Compounds in Drug Development

The rigid fluorene scaffold has proven to be a versatile template for the design of bioactive molecules, particularly in the field of oncology. Numerous fluorene derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.

In Vitro Anticancer Activity of Fluorene Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several fluorene derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.

Fluorene DerivativeCancer Cell LineIC50 (µM)Reference
1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine)HeLa (Cervical Cancer)37.76[8]
6FD-derived PIA431 (Epidermoid Carcinoma)29.3[8]
Fluorene-heterocyclic sulfonamide conjugate 8gHCT-116 (Colon Cancer)5.6[9]
Diamine Derivative 9aMCF-7 (Breast Cancer)0.8[9]
Diamine Derivative 9aOVCAR-3 (Ovarian Cancer)0.5[9]
Diamine Derivative 9aSF-295 (CNS Cancer)0.3[9]
Diamine Derivative 9bMCF-7 (Breast Cancer)0.6[9]
Diamine Derivative 9bOVCAR-3 (Ovarian Cancer)0.4[9]
Azetidinone 6hA549 (Lung Cancer)8.5[9]
Azetidinone 6hMDA-MB-231 (Breast Cancer)10.2[9]
Thiazolidinone 5gA549 (Lung Cancer)15.6[9]
Thiazolidinone 5gMDA-MB-231 (Breast Cancer)18.4[9]
Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • Fluorene derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with serial dilutions of the fluorene derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][9]

  • Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.[2]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat cells with fluorene derivative Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Remove medium and add DMSO Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Figure 2: Workflow of the MTT assay for cytotoxicity testing.[2]

Signaling Pathways Modulated by Fluorene Derivatives

Recent research has begun to unravel the molecular mechanisms by which fluorene-based compounds exert their anticancer effects. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[9]

One such example is the novel fluorene derivative 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), which has been shown to induce apoptosis in human hepatocellular carcinoma (HCC) cells.[10] The anticancer activity of MSDF is mediated by the generation of reactive oxygen species (ROS) and the subsequent suppression of the MAPK/ERK and PI3K/Akt signaling pathways.[10]

cluster_cell Hepatocellular Carcinoma Cell Fluorene_Derivative Fluorene Derivative (MSDF) ROS ↑ Reactive Oxygen Species (ROS) Fluorene_Derivative->ROS MAPK_ERK_Pathway MAPK/ERK Pathway ROS->MAPK_ERK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway ROS->PI3K_Akt_Pathway Proliferation Cell Proliferation MAPK_ERK_Pathway->Proliferation Apoptosis ↑ Apoptosis MAPK_ERK_Pathway->Apoptosis Survival Cell Survival PI3K_Akt_Pathway->Survival PI3K_Akt_Pathway->Apoptosis

Figure 3: Anticancer mechanism of a fluorene derivative via ROS-mediated pathway modulation.[10]

Furthermore, some fluorene derivatives have been identified as DNA intercalators, a class of molecules that can insert themselves between the base pairs of DNA.[11][12] This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. The planar nature of the fluorene ring system is well-suited for this mode of action.

Future Perspectives

The journey of fluorene from a simple organic molecule to a versatile scaffold in materials science and medicine is a testament to the power of chemical synthesis and the relentless pursuit of scientific discovery. In the realm of drug development, fluorene-based compounds hold immense promise, particularly in oncology. Future research will likely focus on the development of more potent and selective fluorene derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in preclinical and clinical settings. The continued exploration of the chemical space around the fluorene core is poised to yield the next generation of innovative therapeutics.

References

The Diverse Biological Activities of Fluorene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The rigid, planar structure of the fluorene nucleus provides an excellent platform for chemical modification, allowing for the synthesis of a diverse library of compounds with tunable pharmacological properties. This technical guide offers an in-depth overview of the significant biological activities of fluorene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this promising area.

Anticancer Activity

Fluorene derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling pathways.

Quantitative Anticancer Activity

The anticancer potency of fluorene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of the IC50 values for several fluorene derivatives against various cancer cell lines is presented in Table 1.

Table 1: Anticancer Activity of Fluorene Derivatives (IC50 Values)

Fluorene DerivativeCancer Cell LineIC50 (µM)
1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine)HeLa (Cervical Cancer)37.76[1]
6FD-derived PIA431 (Epidermoid Carcinoma)29.3[1]
Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group)HCT-116 (Colon Cancer)5.6[1]
LSO258MOLM-13 (Acute Myeloid Leukemia)25.5[1]
LSO272MOLM-13 (Acute Myeloid Leukemia)12.5[1]
LSO276MOLM-13 (Acute Myeloid Leukemia)24.8[1]
LSO278MOLM-13 (Acute Myeloid Leukemia)18.7[1]
9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF)Human Hepatocellular Carcinoma (HCC)Not specified
Signaling Pathways in Anticancer Activity

A prominent mechanism by which fluorene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the generation of reactive oxygen species (ROS), which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] Furthermore, some derivatives have been shown to suppress critical cancer cell survival pathways such as the MAPK/ERK and PI3K/Akt signaling cascades.[2]

anticancer_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Dysfunction Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Fluorene_Derivative Fluorene Derivative ROS Increased ROS Production Fluorene_Derivative->ROS MAPK_PI3K MAPK/ERK & PI3K/Akt Pathway Inhibition Fluorene_Derivative->MAPK_PI3K ROS->Death_Receptor ROS->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis MAPK_PI3K->Apoptosis

Caption: ROS-mediated apoptosis induced by fluorene derivatives.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

mtt_workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Fluorene Derivatives (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate (24-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution (5 mg/mL) Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Dissolve Formazan Crystals (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 from Dose-Response Curve Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for cytotoxicity testing.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorene derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorene derivative and incubate for a period of 24 to 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve by plotting the percentage of cell viability against the compound concentration.[1]

Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents. Fluorene derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. Table 2 summarizes the MIC values of representative fluorene derivatives against various microbial strains.

Table 2: Antimicrobial Activity of Fluorene Derivatives (MIC Values)

Fluorene DerivativeMicrobial StrainMIC (mg/mL)
O-aryl-carbamoyl-oxymino-fluorene derivativesBacterial and Fungal Strains0.156 - 10
9-((3,4-dichlorophenyl)carbamoyloximino)fluoreneStaphylococcus aureus0.156
9-((3,4-dichlorophenyl)carbamoyloximino)fluorenePseudomonas aeruginosa1.25[1]
9-((3,4-dichlorophenyl)carbamoyloximino)fluoreneCandida albicans5[1]
9,9-bis(4-hydroxyphenyl) fluorene (BHPF)Candida albicans0.005
Fluorene-9-acetic acid (FAA)Candida albicans>0.02
Antimicrobial Mechanism of Action

The antimicrobial action of fluorene derivatives is believed to be multifaceted. One proposed mechanism involves the disruption of the microbial cell membrane's integrity due to the hydrophobic nature of the fluorene core, leading to membrane depolarization and cell lysis.[3] For some derivatives, the antifungal activity is associated with the inhibition of key virulence factors, such as cell aggregation and hyphal formation in fungi like Candida albicans.[3]

antimicrobial_mechanism Fluorene_Derivative Fluorene Derivative Membrane_Interaction Interaction with Microbial Membrane Fluorene_Derivative->Membrane_Interaction Virulence_Inhibition Inhibition of Virulence Factors (e.g., Hyphal Formation) Fluorene_Derivative->Virulence_Inhibition Membrane_Disruption Membrane Disruption & Depolarization Membrane_Interaction->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Reduced_Pathogenicity Reduced Pathogenicity Virulence_Inhibition->Reduced_Pathogenicity

Caption: Proposed antimicrobial mechanisms of action for fluorene derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

mic_workflow Prepare_Dilutions Prepare Serial Dilutions of Fluorene Derivative in Broth Prepare_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Incubate_18_24h Incubate (18-24h) Inoculate_Plate->Incubate_18_24h Inspect_Growth Visually Inspect for Microbial Growth Incubate_18_24h->Inspect_Growth Determine_MIC Determine MIC (Lowest concentration with no visible growth) Inspect_Growth->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.[1]

Materials:

  • Microbial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Fluorene derivative stock solution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the fluorene derivative in the broth medium in a 96-well microtiter plate.[1]

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.[1]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[1]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[1]

Anti-inflammatory Activity

Certain fluorene derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX).

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of fluorene derivatives can be assessed by their ability to inhibit enzymes like COX-1 and COX-2 or by their capacity to prevent protein denaturation.

Table 3: Anti-inflammatory Activity of Fluorene Derivatives

Fluorene DerivativeAssayIC50
Flurbiprofen Derivative 1Inhibition of Albumin Denaturation173.74 µmol/L[1]
Flurbiprofen Derivative 2Inhibition of Albumin Denaturation198.37 µmol/L[1]
Thiazolyl-hydrazine-methyl sulfonyl derivativeCOX-2 Inhibition0.140 ± 0.006 µmol/L
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIaCOX-2 Inhibition0.29 µM[4]
Anti-inflammatory Signaling Pathway

A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some anti-inflammatory agents act by inhibiting this pathway.

anti_inflammatory_pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Activation Pro_inflammatory_Stimuli->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Release NF-κB Release & Nuclear Translocation IkB_Phosphorylation->NFkB_Release Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, cytokines) NFkB_Release->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Fluorene_Derivative Fluorene Derivative Fluorene_Derivative->IKK_Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of compounds on COX-1 and COX-2 can be determined using commercially available assay kits.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Fluorene derivative solutions

  • Detection reagents (e.g., for measuring prostaglandin production)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the fluorene derivatives or a reference inhibitor (e.g., celecoxib for COX-2).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period.

  • Product Quantification: Measure the amount of prostaglandin produced (e.g., PGE2 or PGF2α) using a suitable method, such as an enzyme immunoassay (EIA).

  • IC50 Calculation: Determine the IC50 values by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Neuroprotective Activity

Fluorene derivatives are also being investigated for their potential to treat neurodegenerative diseases like Alzheimer's. Their neuroprotective effects may stem from their ability to inhibit key enzymes or protect neurons from excitotoxicity.

Quantitative Neuroprotective Activity

The neuroprotective potential of fluorene derivatives can be evaluated in various in vitro models, with EC50 values indicating the concentration required for 50% of the maximum protective effect.

Table 4: Neuroprotective Activity of Fluorene Derivatives

Fluorene DerivativeTarget/AssayIC50/EC50 (µM)
Compound 6Butyrylcholinesterase (BuChE)0.21[1]
Compound 6GABA transporter 1 (GAT1)10.96[1]
Compound 6GABA transporter 3 (GAT3)7.76[1]
5zou (a 2,2-disubstituted 1,2-dihydropyridine)Protection against 6-OHDA and L-Glu induced damageNot specified
Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective mechanisms of fluorene derivatives are diverse. Some compounds exhibit a multi-target approach by inhibiting enzymes like butyrylcholinesterase and GABA transporters, which are relevant to Alzheimer's disease pathology.[5] Others may protect neurons from excitotoxicity induced by neurotransmitters like glutamate. This can involve preserving mitochondrial function, reducing intracellular ROS levels, and modulating calcium influx. The activation of pro-survival signaling pathways, such as the TRKB-CREB-BDNF pathway, and the reduction of caspase activity are also potential neuroprotective mechanisms.[3][6]

neuroprotective_pathway cluster_insult Neuronal Insult cluster_effects Cellular Effects Excitotoxicity Glutamate Excitotoxicity Ca_Influx Increased Ca2+ Influx Excitotoxicity->Ca_Influx Oxidative_Stress Oxidative Stress (ROS) Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_Activation Caspase Activation Mitochondrial_Dysfunction->Apoptosis_Activation Ca_Influx->Apoptosis_Activation Neuronal_Death Neuronal Death Apoptosis_Activation->Neuronal_Death Fluorene_Derivative Fluorene Derivative Fluorene_Derivative->Mitochondrial_Dysfunction Inhibition Fluorene_Derivative->Ca_Influx Inhibition Fluorene_Derivative->Apoptosis_Activation Inhibition Survival_Pathways Activation of Pro-survival Pathways (e.g., TRKB-CREB-BDNF) Fluorene_Derivative->Survival_Pathways Activation Neuroprotection Neuroprotection Survival_Pathways->Neuroprotection

Caption: Potential neuroprotective mechanisms of fluorene derivatives.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary neurons)

  • Cell culture medium

  • Glutamate solution

  • Fluorene derivative solutions

  • Cell viability assay reagents (e.g., MTT or LDH release assay kit)

  • 96-well plates

Procedure:

  • Cell Culture: Culture neuronal cells in 96-well plates.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the fluorene derivative for a specified period (e.g., 24 hours).

  • Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate.

  • Post-incubation: Incubate the cells for an additional period (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium, which is an indicator of cell death).

  • EC50 Calculation: Determine the EC50 value for neuroprotection from the dose-response curve.

Synthesis of Fluorene Derivatives

The synthesis of fluorene derivatives often starts from fluorene or fluorenone, which can be functionalized at various positions, most commonly at the C2, C7, and C9 positions.

General Synthetic Strategies
  • Alkylation at C9: The methylene bridge at the C9 position is acidic and can be deprotonated to form a fluorenyl anion, which can then be alkylated.

  • Electrophilic Aromatic Substitution: Positions C2 and C7 are susceptible to electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful methods for introducing aryl or alkynyl groups at halogenated positions.

  • Multicomponent Reactions: Isocyanide-based multicomponent reactions provide an efficient way to synthesize complex and diverse fluorene derivatives.[7][8]

Example Synthesis Workflow: Boron Trifluoride Catalyzed Reaction

A boron trifluoride-catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides can yield highly functionalized fluorene derivatives.

synthesis_workflow Reactants 9-(Phenylethynyl)-9H-fluoren-9-ol + 2-Aminobenzamide Reaction Reaction at Room Temperature Reactants->Reaction Catalyst BF3·OEt2 in CH2Cl2 Catalyst->Reaction Product Functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1- phenylethylidene)amino)benzamide Reaction->Product

References

The Fluorene Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorene scaffold, a tricyclic aromatic hydrocarbon, has emerged as a "privileged" structure in medicinal chemistry due to its unique combination of physicochemical and biological properties.[1] Its rigid, planar, and lipophilic nature provides an excellent platform for the spatial orientation of various functional groups, enabling precise interactions with a wide array of biological targets.[2] This guide provides a comprehensive technical overview of the fluorene core, detailing its synthesis, physicochemical characteristics, diverse pharmacological applications, and the mechanisms of action of its derivatives.

Physicochemical Properties of the Fluorene Scaffold

The fluorene molecule is characterized by two benzene rings fused to a central five-membered ring.[1] This structure imparts a high degree of rigidity and planarity. The methylene bridge at the C9 position is a key feature, as the protons are weakly acidic (pKa ≈ 22.6 in DMSO), allowing for facile functionalization.[3] Fluorene itself is a non-polar compound, sparingly soluble in water but soluble in many organic solvents.[3] These fundamental properties can be significantly modulated through substitution at various positions, primarily C2, C7, and C9, to optimize pharmacokinetic and pharmacodynamic profiles.

PropertyValueReference
Molecular FormulaC₁₃H₁₀[4]
Molecular Weight166.22 g/mol [4]
Melting Point116-117 °C[3]
Boiling Point295 °C[3]
logP4.18[3]
pKa (C9-H)22.6 (in DMSO)[3]

Synthesis of Fluorene Derivatives

The versatility of the fluorene scaffold is largely due to the numerous synthetic routes available for its derivatization. Key strategies focus on modifications at the C9 position and the C2/C7 positions.

Synthesis of 9,9-Disubstituted Fluorene Derivatives

A common method for introducing substituents at the C9 position is through deprotonation of the acidic C9 protons with a strong base, followed by alkylation.

G Fluorene Fluorene Fluorenyl_Anion Fluorenyl Anion Fluorene->Fluorenyl_Anion Base Mono_Substituted 9-R1-Fluorene Fluorenyl_Anion->Mono_Substituted + R1-X Di_Substituted 9,9-R1,R2-Fluorene Fluorenyl_Anion->Di_Substituted + R2-X RX1 R1-X Mono_Substituted->Fluorenyl_Anion Base RX2 R2-X

Alkylation at the C9 position of fluorene.
Synthesis of 2,7-Disubstituted Fluorene Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce aryl or other substituents at the C2 and C7 positions, starting from 2,7-dibromofluorene.[5]

G Dibromo 2,7-Dibromofluorene Catalyst Pd Catalyst + Base Dibromo->Catalyst Boronic_Acid Aryl Boronic Acid (or ester) Boronic_Acid->Catalyst Disubstituted 2,7-Diarylfluorene Catalyst->Disubstituted Suzuki Coupling

Suzuki coupling for 2,7-disubstitution.

Pharmacological Applications and Mechanisms of Action

Fluorene derivatives have demonstrated a broad spectrum of biological activities, making them valuable lead compounds in various therapeutic areas.

Anticancer Activity

Numerous fluorene-based compounds exhibit potent cytotoxic activity against a range of cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine)HeLa (Cervical Cancer)37.76[3]
6FD-derived PIA431 (Epidermoid Carcinoma)29.3[3]
Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group)HCT-116 (Colon Cancer)5.6[3]
LSO272MOLM-13 (Acute Myeloid Leukemia)12.5[3]
LSO278HCT-116 (Colon Cancer)23.4[3]

One of the key mechanisms underlying the anticancer effects of certain fluorene derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[3] This leads to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

G Fluorene Fluorene Derivative ROS ↑ Reactive Oxygen Species (ROS) Fluorene->ROS Mito Mitochondrial Pathway (Intrinsic) ROS->Mito DeathR Death Receptor Pathway (Extrinsic) ROS->DeathR Caspases Caspase Activation Mito->Caspases DeathR->Caspases Apoptosis Apoptosis Caspases->Apoptosis

ROS-mediated apoptosis by fluorene derivatives.
Anti-inflammatory Activity

Fluorene derivatives have also been investigated for their anti-inflammatory properties. Some compounds have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[6][7] R-flurbiprofen, a fluorene derivative, has demonstrated anti-inflammatory effects by inhibiting NF-κB activation.[8]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Fluorene Fluorene Derivative Fluorene->IKK Inhibits

Inhibition of the NF-κB signaling pathway.
Neuroprotective Activity

The fluorene scaffold is being explored for the development of agents to treat neurodegenerative diseases like Alzheimer's. Some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides and reduce Aβ-induced toxicity.[9] While specific pathways for fluorene derivatives are still under intense investigation, the neuroprotective effects of similar polyphenolic compounds often involve the modulation of signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, which is implicated in neuroinflammation and neuronal apoptosis.[10][11]

Antimicrobial Activity

Fluorene derivatives have shown promise as antimicrobial agents, particularly against fungal pathogens like Candida albicans.[2] For instance, 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) and fluorene-9-acetic acid (FAA) have demonstrated significant antibiofilm activity.[2] The mechanism of action is thought to involve the disruption of cell aggregation and hyphal formation, which are crucial for biofilm integrity.[2]

CompoundOrganismMIC (µg/mL)Biofilm Inhibition (at 10 µg/mL)Reference
BHPFCandida albicans597%[2]
FAACandida albicans>2089%[2]

Clinical Significance: The Case of Lumefantrine

The most prominent example of a fluorene-based drug in clinical use is Lumefantrine (benflumetol), a key component of the fixed-dose artemisinin-based combination therapy (ACT) Coartem®, used for the treatment of malaria.[12] Lumefantrine is a racemic fluorene derivative that is highly effective against multidrug-resistant Plasmodium falciparum.[12]

Pharmacokinetics of Lumefantrine

The pharmacokinetics of lumefantrine are characterized by slow and variable oral absorption, which is significantly enhanced by co-administration with fatty food.[12] It has a long elimination half-life, which is crucial for clearing residual parasites.

Pharmacokinetic ParameterValueConditionReference
Absorption Half-life (t₁/₂ₐ)~4.5 hoursHealthy Volunteers[13]
Time to Peak Concentration (Tₘₐₓ)~8.5 hoursHealthy Volunteers[13]
Peak Plasma Concentration (Cₘₐₓ)~4.6 mg/LHealthy Volunteers[13]
Elimination Half-life (t₁/₂β)3 - 6 daysMalaria Patients[12]
Volume of Distribution (Vd)~276.5 LHealthy Volunteers[13]
BioavailabilityIncreased ~16-fold with foodHealthy Volunteers[1]

Experimental Protocols

General Synthesis of 9,9-Dioctylfluorene

Materials: Fluorene, tetrahydrofuran (THF), n-butyllithium (2.5 M in hexane), 1-bromooctane.

Procedure:

  • Dissolve fluorene (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

  • Add n-butyllithium (2.1 equivalents) dropwise to the solution. Stir at -78 °C for 45 minutes.

  • Add 1-bromooctane (2.3 equivalents) in THF dropwise to the reaction mixture.

  • Allow the solution to warm to room temperature and stir for 3 hours.

  • Quench the reaction by pouring the mixture into water and extract with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

MTT Assay for Cytotoxicity Assessment

This protocol is used to determine the IC₅₀ value of a compound against a cancer cell line.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat Treat with fluorene derivative (various conc.) Incubate_24h_1->Treat Incubate_48h Incubate 24-72h Treat->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Remove medium, add DMSO to solubilize formazan Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 from dose-response curve Read_Absorbance->Calculate_IC50

Workflow of the MTT assay for cytotoxicity.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the fluorene derivative and incubate for an additional 24-72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[3]

  • IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.[3]

Conclusion

The fluorene scaffold represents a highly versatile and valuable core in medicinal chemistry. Its rigid structure allows for precise positioning of functional groups to optimize interactions with biological targets, while its synthetic tractability enables the creation of diverse chemical libraries. With a broad range of demonstrated biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, and with a prominent example in the approved antimalarial drug Lumefantrine, the fluorene scaffold will undoubtedly continue to be a fruitful area of research for the development of novel therapeutics.

References

A Technical Guide to Methyl 9-hydroxyfluorene-9-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Commercial Availability, Synthesis, and Physicochemical Properties of a Key Fluorene Derivative

Methyl 9-hydroxyfluorene-9-carboxylate, also known as Flurenol-methyl ester, is a fluorene derivative with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its commercial availability, suppliers, key physicochemical data, and detailed experimental protocols for its synthesis.

Commercial Availability and Suppliers

This compound (CAS No. 1216-44-0) is available from several chemical suppliers. For researchers, it is crucial to source high-purity compounds for reliable and reproducible experimental results. The following table summarizes the offerings from various suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
Sigma-Aldrich Flurenol-methyl ester PESTANAL®, analytical standard1216-44-0C₁₅H₁₂O₃240.25Available as a neat analytical standard.[1]
CymitQuimica This compound1216-44-0C₁₅H₁₂O₃240.254Offered in various quantities.[2]
Alfa Chemistry This compound1216-44-0C₁₅H₁₂O₃240.258-
AccuStandard Flurenol methyl ester1216-44-0C₁₅H₁₂O₃240.25Available as a certified reference material.[3]
ChemBK FLURENOL-METHYL ESTER1216-44-0C₁₅H₁₂O₃240.25Provides predicted physicochemical properties.[4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experimental conditions, including solvent selection and temperature for reactions and assays.

PropertyValueSource
CAS Number 1216-44-0[1]
Molecular Formula C₁₅H₁₂O₃[1]
Molecular Weight 240.25 g/mol [1]
Melting Point 158-163 °C[4]
Boiling Point (Predicted) 336.2 ± 9.0 °C[4]
Density (Predicted) 1.324 ± 0.06 g/cm³[4]
Flash Point > 100 °C[3]
Appearance Solid or crystalline substance[2]
Solubility Moderately soluble in organic solvents.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 9-hydroxy-9-fluorenecarboxylic acid. A detailed experimental protocol is provided below.

Experimental Protocol: Esterification of 9-hydroxy-9-fluorenecarboxylic acid

This protocol is adapted from a method described for the synthesis of 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester.[5]

Materials:

  • 9-Hydroxy-9H-fluorene-9-carboxylic acid

  • Methanol (MeOH), saturated with hydrogen chloride (HCl)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Cooling bath

Procedure:

  • To a round-bottom flask, add 9-Hydroxy-9H-fluorene-9-carboxylic acid.

  • Add methanol saturated with hydrogen chloride to the flask.

  • Stir the mixture at reflux for 4 hours.

  • After the reaction is complete, cool the mixture.

  • Collect the crystalline material that forms upon cooling by filtration.

  • Wash the collected crystals with a cold 1:1 mixture of ethyl acetate and hexane.

  • Dry the purified product.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Final Product Start1 9-Hydroxy-9H-fluorene-9-carboxylic acid React Combine and stir at reflux for 4 hours Start1->React Start2 Methanol saturated with HCl Start2->React Cool Cool the reaction mixture React->Cool Filter Filter to collect crystalline product Cool->Filter Wash Wash with cold 1:1 Ethyl Acetate/Hexane Filter->Wash Dry Dry the final product Wash->Dry End This compound Dry->End

Synthesis of this compound.

Potential Biological Activity

While research on the specific biological activities of this compound is limited, studies on related derivatives of 9-hydroxyfluorene-9-carboxylic acid suggest potential applications in drug discovery. For instance, a study on 2-(Diethylamino)Ethyl 9-Hydroxy-9H-Fluorene-9-Carboxylate Hydrochloride, an ester derivative, has shown antidepressant and antianxiety effects. This compound was found to exhibit pronounced central muscarinic anticholinergic activity without peripheral effects. This suggests that the fluorene-9-carboxylate scaffold may be a promising starting point for the development of novel therapeutics targeting the central nervous system.

Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound.

Hypothesized Signaling Pathway based on Derivative Activity:

The following diagram illustrates a hypothesized signaling pathway based on the central muscarinic anticholinergic activity observed in a derivative. This is a speculative pathway and requires experimental validation for this compound.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_drug Pharmacological Intervention ACh_release Acetylcholine (ACh) Release ACh Acetylcholine ACh_release->ACh M_receptor Muscarinic Receptor ACh->M_receptor Binds to G_protein G-protein activation M_receptor->G_protein Activates Effector Cellular Response (e.g., neuronal excitability) G_protein->Effector Modulates Drug This compound (Hypothesized Antagonist) Drug->M_receptor Blocks ACh binding

Hypothesized Muscarinic Antagonist Mechanism.

Conclusion

This compound is a readily available chemical intermediate with potential for further exploration in drug discovery and materials science. This guide provides foundational information for researchers and drug development professionals to source, synthesize, and begin investigating this compound. The provided protocols and data are intended to serve as a starting point for further, more detailed experimental design. As with any chemical, researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling.

References

Methyl 9-hydroxyfluorene-9-carboxylate: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety and handling precautions for Methyl 9-hydroxyfluorene-9-carboxylate. The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely, minimizing exposure risks and ensuring a secure research environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C15H12O3[1][2]
Molar Mass 240.25 g/mol [1]
Appearance Beige powder[3]
Melting Point 158-163°C[1]
Boiling Point (Predicted) 336.2 ± 9.0 °C[1]
Density (Predicted) 1.324 ± 0.06 g/cm³[1]
Flash Point 100°C[1]
Vapor Pressure 4.46E-05 mmHg at 25°C[1]
Refractive Index 1.651[1]

Hazard Identification and Toxicology

While comprehensive toxicological data for this compound is not fully available, the existing information suggests that caution should be exercised. It may be harmful if swallowed, inhaled, or absorbed through the skin.[3] The compound may also cause irritation to the eyes, skin, and respiratory tract.[3] It is also highlighted as being dangerous for the environment.[3]

Potential Health Effects:

  • Eye Contact: May cause eye irritation.[3]

  • Skin Contact: May cause skin irritation and could potentially be absorbed in harmful amounts.[3]

  • Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[3]

  • Inhalation: May cause respiratory tract irritation and may be harmful if inhaled.[3]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound. The following guidelines are based on standard laboratory safety practices.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile or other resistant gloves are recommended.

  • Body Protection: Wear a lab coat or other appropriate protective clothing to minimize skin contact.[3]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3]

Handling Procedures
  • Wash hands thoroughly after handling the compound.[3]

  • Use the chemical in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Minimize dust generation and accumulation.[3]

  • Avoid contact with eyes, skin, and clothing.[3]

  • Avoid ingestion and inhalation.[3]

Storage
  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed when not in use.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3]
Ingestion If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[3]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

Spill and Leak Procedures

A clear and practiced spill response plan is essential to mitigate risks. The following workflow outlines the steps to be taken in the event of a spill.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill (Size and Immediate Danger) start->assess evacuate Evacuate Immediate Area (If necessary) assess->evacuate Major Spill ppe Don Appropriate PPE assess->ppe Minor Spill evacuate->ppe contain Contain the Spill (Use absorbent pads or granules) ppe->contain cleanup Clean Up Spill (Vacuum or sweep up material) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste (In a suitable, labeled container) decontaminate->dispose report Report the Incident dispose->report end End report->end

Caption: Workflow for handling a chemical spill.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[4] Do not allow the chemical to enter drains or waterways, as it is considered a water pollutant.[3][4] All waste should be collected in a suitable, labeled container for disposal by a licensed professional.

Conclusion

This compound is a valuable compound in research and development. However, its potential hazards necessitate a thorough understanding and implementation of safety protocols. By following the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to always consult the most recent Safety Data Sheet (SDS) before handling any chemical and to conduct a thorough risk assessment for any new experimental procedure.

References

An In-depth Technical Guide to Methyl 9-hydroxyfluorene-9-carboxylate: Structure, Synthesis, and Isomeric Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 9-hydroxyfluorene-9-carboxylate, a fluorene derivative with applications as a plant growth regulator and potential as an intermediate in pharmaceutical synthesis.[1] This document details its chemical structure, a proven synthetic protocol, and an analysis of its isomeric forms, presenting key data for researchers in organic synthesis and drug development.

Core Compound Specifications

This compound, also known as Flurenol-methyl ester, is a solid organic compound with the chemical formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol .[2][3] Its structure features a fluorene backbone with a hydroxyl group and a methyl carboxylate group attached to the C9 position.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₃[2][3]
Molecular Weight 240.25 g/mol [2][3]
CAS Number 1216-44-0[2][3]
Melting Point 158-163 °C[2]
Boiling Point (Predicted) 336.2 ± 9.0 °C[2]
Density (Predicted) 1.324 ± 0.06 g/cm³[2]
Appearance Crystalline solid

Structural Formula and Isomerism

The core structure of this compound is depicted below. A critical feature of this molecule is the presence of a chiral center at the C9 carbon, which is bonded to four different substituents: the hydroxyl group, the methyl carboxylate group, and the two aromatic rings of the fluorene system.

Caption: Structural formula of this compound with the chiral center at C9 indicated by an asterisk.

Due to this chirality, this compound exists as a pair of enantiomers: (R)-Methyl 9-hydroxyfluorene-9-carboxylate and (S)-Methyl 9-hydroxyfluorene-9-carboxylate. These isomers are non-superimposable mirror images of each other.

G Racemic Racemic Mixture (this compound) R_enantiomer (R)-Enantiomer Racemic->R_enantiomer Chiral Separation S_enantiomer (S)-Enantiomer Racemic->S_enantiomer Chiral Separation R_enantiomer->S_enantiomer Enantiomers (Mirror Images) G cluster_workflow Synthesis Workflow Start 9-Hydroxy-9H-fluorene-9-carboxylic acid Reaction Reflux for 4 hours Start->Reaction Reagents Methanol (MeOH) Hydrogen Chloride (HCl) Reagents->Reaction Workup Cooling and Precipitation Reaction->Workup Isolation Filtration Workup->Isolation Purification Wash with Ethyl Acetate/Hexane Isolation->Purification Product This compound Purification->Product

References

Methodological & Application

Synthesis of Methyl 9-hydroxyfluorene-9-carboxylate from 9-hydroxy-9H-fluorene-9-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of Methyl 9-hydroxyfluorene-9-carboxylate, a valuable intermediate in the development of pharmaceuticals and organic electronics. The described method is an acid-catalyzed esterification of 9-hydroxy-9H-fluorene-9-carboxylic acid using methanol. This process, a variation of the Fischer esterification, offers a straightforward and effective route to the desired methyl ester.[1][2][3] The protocol is intended for researchers and scientists in organic synthesis and drug development.

Introduction

9-Hydroxyfluorene-9-carboxylic acid and its derivatives are important building blocks in medicinal chemistry and materials science.[4] The methyl ester, in particular, serves as a key precursor for more complex molecules. The synthesis detailed below follows a well-established acid-catalyzed esterification reaction, where the carboxylic acid is treated with an excess of alcohol in the presence of an acid catalyst to yield the corresponding ester.[3]

Reaction and Materials

The overall reaction is the esterification of 9-hydroxy-9H-fluorene-9-carboxylic acid with methanol, catalyzed by a strong acid, to produce this compound and water.

Table 1: Reactants and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
9-hydroxy-9H-fluorene-9-carboxylic acidC₁₄H₁₀O₃226.2320.0 g88.4
Methanol (saturated with HCl)CH₃OH32.04100 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
HexaneC₆H₁₄86.18As needed-

Product: this compound

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Percentage Yield (%)
This compoundC₁₅H₁₂O₃240.2521.2415.874

Note: The molecular weight of the product is 240.2540 g/mol .[5]

Experimental Protocol

This protocol is adapted from a reported synthesis.[1]

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 20.0 g (88.4 mmol) of 9-hydroxy-9H-fluorene-9-carboxylic acid.

  • Add 100 mL of methanol that has been saturated with hydrogen chloride gas. Alternatively, sulfuric acid can be used as a catalyst.[2]

2. Reaction:

  • Stir the mixture at reflux for 4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Crystalline material should precipitate out of the solution upon cooling.[1]

  • Collect the crystalline product by filtration using a Büchner funnel.

  • Wash the collected crystals with a cold 1:1 mixture of ethyl acetate and hexane to remove any unreacted starting material and impurities.[1]

  • Dry the purified product under vacuum to obtain this compound.

4. Characterization:

  • The final product should be a crystalline solid.

  • Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Diagrams

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 9-hydroxy-9H-fluorene-9-carboxylic acid reactants Add Methanol (HCl saturated) start->reactants reflux Reflux for 4 hours reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter Crystalline Product cool->filter wash Wash with cold 1:1 Ethyl Acetate/Hexane filter->wash dry Dry under Vacuum wash->dry end end dry->end Final Product: This compound Signaling_Pathway Carboxylic_Acid 9-hydroxy-9H-fluorene-9-carboxylic acid Protonated_Carbonyl Protonated Carbonyl Intermediate Carboxylic_Acid->Protonated_Carbonyl Protonation Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Acid_Catalyst H⁺ (HCl or H₂SO₄) Acid_Catalyst->Carboxylic_Acid Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Ester_Product This compound Tetrahedral_Intermediate->Ester_Product Dehydration Water Water Tetrahedral_Intermediate->Water

References

Application Notes and Protocols for the Esterification of 9-Hydroxyfluorene-9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the esterification of 9-hydroxyfluorene-9-carboxylic acid, a key process in the synthesis of various compounds relevant to pharmaceutical and materials science research.[1] The primary method detailed is a Fischer-Speier esterification, a common and effective approach for converting carboxylic acids to esters.[2]

Overview

The esterification of 9-hydroxyfluorene-9-carboxylic acid is a fundamental organic transformation that involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to produce the corresponding ester and water. This protocol will focus on the synthesis of the methyl ester, a common derivative.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the methyl esterification of 9-hydroxyfluorene-9-carboxylic acid.[3]

ParameterValue
Starting Material9-Hydroxyfluorene-9-carboxylic acid
ReagentMethanol saturated with Hydrogen Chloride
Reactant Mass20.0 g (88.4 mmol)
Reagent Volume100 mL
Reaction Time4 hours
Reaction TemperatureReflux
Product9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester
Product Mass (Yield)15.8 g (74%)
Purification MethodFiltration and washing with cold 1:1 ethyl acetate/hexane

Experimental Protocol: Methyl Esterification

This protocol details the synthesis of methyl 9-hydroxyfluorene-9-carboxylate.

3.1. Materials and Equipment

  • 9-Hydroxyfluorene-9-carboxylic acid

  • Methanol (MeOH)

  • Hydrogen chloride (HCl) gas or concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

3.2. Reagent Preparation

  • Methanol saturated with Hydrogen Chloride: In a fume hood, bubble dry hydrogen chloride gas through anhydrous methanol until saturation is achieved. Alternatively, a catalytic amount of concentrated sulfuric acid can be carefully added to methanol.

3.3. Reaction Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 20.0 g (88.4 mmol) of 9-hydroxyfluorene-9-carboxylic acid.[3]

  • Reagent Addition: Add 100 mL of methanol saturated with hydrogen chloride to the flask.[3] If using sulfuric acid, add the methanol first, followed by the slow, careful addition of a catalytic amount of concentrated H₂SO₄.

  • Reflux: Heat the reaction mixture to reflux with constant stirring.[3]

  • Reaction Monitoring: Maintain the reflux for 4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to promote crystallization of the product.[3]

3.4. Product Isolation and Purification

  • Filtration: Collect the crystalline product by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the collected crystals with a cold 1:1 mixture of ethyl acetate and hexane to remove any unreacted starting materials and impurities.[3]

  • Drying: Dry the purified product under vacuum to obtain 9-hydroxy-9H-fluorene-9-carboxylic acid methyl ester. The expected yield is approximately 15.8 g (74%).[3]

Visualizations

4.1. Experimental Workflow

Esterification_Workflow A 1. Add 9-hydroxyfluorene-9-carboxylic acid to flask B 2. Add methanol saturated with HCl A->B C 3. Heat mixture to reflux for 4 hours B->C D 4. Cool mixture to induce crystallization C->D E 5. Filter the crystalline product D->E F 6. Wash crystals with cold ethyl acetate/hexane E->F G 7. Dry the purified ester product F->G

Caption: Workflow for the esterification of 9-hydroxyfluorene-9-carboxylic acid.

4.2. Reaction Signaling Pathway

Fischer_Esterification Carboxylic_Acid 9-Hydroxyfluorene-9-carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Alcohol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Ester This compound Water Water Protonated_Acid->Tetrahedral_Intermediate + Methanol Tetrahedral_Intermediate->Ester - H2O, -H+ H_plus H+

References

Applications of Methyl 9-hydroxyfluorene-9-carboxylate in Organic Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 9-hydroxyfluorene-9-carboxylate is a versatile organic compound that serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. Its rigid, planar fluorene backbone, combined with a reactive hydroxyl group and a modifiable ester functionality at the C9 position, makes it a valuable building block in several areas of organic synthesis.

The most prominent application of this compound lies in the production of plant growth regulators , specifically a class of compounds known as morphactins .[1] These substances are recognized for their ability to inhibit auxin transport, thereby influencing plant growth and development processes such as seed germination and stem elongation.[1] The primary example is the synthesis of Chlorflurenol-methyl (methyl 2-chloro-9-hydroxyfluorene-9-carboxylate), a widely used herbicide and plant growth regulator.[1][2] The synthesis involves the direct chlorination of this compound.[1]

Beyond its role in agrochemicals, the inherent fluorescent properties of the fluorene moiety suggest potential applications for this compound and its derivatives in the field of materials science .[3] Specifically, it could be explored as a component in the development of organic light-emitting diodes (OLEDs) or as a fluorescent probe in various analytical and bio-imaging applications, although specific examples in the literature are limited.[3]

The reactivity of the hydroxyl group at the C9 position also opens avenues for further synthetic transformations.[3] This functional group can participate in reactions such as esterification or oxidation, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.[3] This positions this compound as a potentially useful starting material for the synthesis of novel therapeutic agents, although its direct application in drug discovery is not yet widely documented.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
9-Hydroxy-9H-fluorene-9-carboxylic acidMethanol, Hydrogen ChlorideMethanol4 hoursReflux74%

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the esterification of 9-Hydroxy-9H-fluorene-9-carboxylic acid.

Materials:

  • 9-Hydroxy-9H-fluorene-9-carboxylic acid (20.0 g, 88.4 mmol)

  • Methanol (100 mL), saturated with hydrogen chloride

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a 100 mL solution of methanol saturated with hydrogen chloride, add 9-Hydroxy-9H-fluorene-9-carboxylic acid (20.0 g, 88.4 mmol).

  • Stir the mixture at reflux for 4 hours.

  • Cool the reaction mixture to allow for the crystallization of the product.

  • Collect the crystalline material by filtration.

  • Wash the collected solid with a cold 1:1 mixture of ethyl acetate and hexane.

  • Dry the product to obtain this compound.

Expected Yield: 15.8 g (74%).

Synthesis of Chlorflurenol-methyl (Methyl 2-chloro-9-hydroxyfluorene-9-carboxylate)

This protocol describes a general method for the chlorination of this compound.[1]

Materials:

  • This compound

  • Methanol

  • Chlorine gas

Equipment:

  • Reaction vessel suitable for gas dispersion

  • Stirring apparatus

  • Temperature control system

Procedure:

  • Dissolve this compound in methanol.

  • Heat the solution to approximately 100°C.

  • Bubble chlorine gas through the heated solution while stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture and isolate the product mixture. The product, known as Chlorflurenol-methyl ester (CFM), is typically a mixture of the unreacted starting material, the monochlorinated product, and a dichlorinated byproduct.[1]

Product Composition:

  • 2-chlorohydroxyfluorene-methyl ester: Predominantly formed (more than 70%).[1]

  • Unreacted this compound: Up to 20%.[1]

  • 2,7-dichlorohydroxyfluorene-methyl ester: Approximately 10%.[1]

Visualizations

Synthesis_of_Methyl_9_hydroxyfluorene_9_carboxylate starting_material 9-Hydroxy-9H-fluorene-9-carboxylic acid product This compound starting_material->product Reflux, 4h reagents CH3OH, HCl (cat.) reagents->mid_point

Caption: Synthesis of this compound.

Synthesis_of_Chlorflurenol_methyl starting_material This compound product Chlorflurenol-methyl (Mixture of chlorinated products) starting_material->product ~100°C reagents Cl2, CH3OH reagents->mid_point

Caption: Synthesis of Chlorflurenol-methyl.

References

Application Notes and Protocols for Methyl 9-hydroxyfluorene-9-carboxylate as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-hydroxyfluorene-9-carboxylate, also known as flurenol-methyl, is a synthetic plant growth regulator belonging to the morphactin class of compounds.[1] Morphactins are derivatives of fluorene-9-carboxylic acid and are recognized for their potent effects on plant morphogenesis. While this compound itself is the parent compound of this class, its chlorinated derivatives, such as chlorflurenol-methyl, are more commonly studied and utilized in agricultural applications.[2][3] The primary mechanism of action for morphactins is the inhibition of polar auxin transport, which disrupts the normal growth and developmental patterns in plants.[2] These compounds are absorbed through the seeds, roots, and leaves and accumulate in the active growth regions of the plant.[2]

This document provides detailed application notes and protocols for the use of this compound as a plant growth regulator, with comparative data from its more extensively studied chlorinated analogues where specific data for the parent compound is limited.

Mechanism of Action: Inhibition of Auxin Transport

This compound and other morphactins exert their effects by interfering with the polar transport of auxin, a critical plant hormone that regulates numerous aspects of growth and development, including cell division, elongation, and differentiation. This inhibition of auxin flow leads to a variety of morphological changes, such as stunted growth, loss of apical dominance, and altered geotropic and phototropic responses. The effects of morphactins can often be counteracted by the application of gibberellic acid (GA3).[2]

Auxin_Transport_Inhibition cluster_cell_membrane Plant Cell Membrane cluster_plant_response Physiological Response Auxin_in Auxin (IAA) (Extracellular) PIN PIN Protein (Auxin Efflux Carrier) Auxin_in->PIN Binds to Efflux Carrier Auxin_out Auxin (IAA) (Intracellular) Disrupted_Gradient Disrupted Auxin Gradient Auxin_out->Disrupted_Gradient Leads to PIN->Auxin_out Efflux M9HFC This compound (Morphactin) M9HFC->PIN Inhibits Altered_Growth Altered Growth & Development (e.g., Stunting, Loss of Apical Dominance) Disrupted_Gradient->Altered_Growth

Caption: Inhibition of polar auxin transport by this compound.

Data Presentation: Effects on Plant Growth

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the effects of its chlorinated analogue, chlorflurenol-methyl, which is expected to have a similar, though potentially more potent, mode of action.

Table 1: Effects of Chlorflurenol-Methyl on Soybean (Glycine max)

Treatment Concentration (mg L⁻¹)Plant Height Reduction (%)Increase in Branch NumberIncrease in Pod Number per Plant
5014.88Significant IncreaseData not specified
20021.44Significant IncreaseSignificant Increase

Data adapted from studies on the effects of morphactin on soybean.

Table 2: General Effects of Chlorflurenol-Methyl on Various Crops

CropConcentration Range (mg L⁻¹)Observed Effects
Potato, Radish, Sweet Potato1 - 10Inhibition of main stem growth, promotion of tuber expansion, increased yield.[2]
PineappleNot specifiedPromotes the growth of fruit buds.[2]
Cherry2 - 10Improved fruit setting rate.[2]
Peach50 - 75Control of vigorous growth, promotion of branching and flower bud formation.[2]
Peach40 - 60Promotes fruit thinning and earlier coloring.[2]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific plant species and experimental conditions.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a stock solution of this compound and dilute it to working concentrations for plant treatment.

Materials:

  • This compound

  • Ethanol or isopropanol (solvent)

  • Distilled water

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Stock Solution Preparation (e.g., 1000 mg L⁻¹):

    • Weigh 10 mg of this compound.

    • Dissolve the compound in a small amount of ethanol or isopropanol (e.g., 1-2 mL) in a 10 mL volumetric flask. The solubility in isopropanol is 0.24 g/L and in ethanol is 0.8 g/L.[2]

    • Once fully dissolved, bring the volume up to 10 mL with distilled water.

    • Mix thoroughly by inverting the flask or using a magnetic stirrer.

  • Working Solution Preparation (e.g., 10 mg L⁻¹):

    • Pipette 1 mL of the 1000 mg L⁻¹ stock solution into a 100 mL volumetric flask.

    • Add distilled water to the mark.

    • Mix thoroughly.

    • Prepare a range of concentrations as required by the experimental design.

  • Control Solution:

    • Prepare a control solution containing the same concentration of the solvent (ethanol or isopropanol) used in the working solutions, diluted with distilled water.

Solution_Preparation_Workflow start Start weigh Weigh Methyl 9-hydroxyfluorene-9-carboxylate start->weigh dissolve Dissolve in Ethanol/ Isopropanol weigh->dissolve add_water_stock Add Distilled Water to Final Volume (Stock Solution) dissolve->add_water_stock dilute Dilute Stock Solution to Desired Concentration add_water_stock->dilute add_water_working Add Distilled Water to Final Volume (Working Solution) dilute->add_water_working end End add_water_working->end

Caption: Workflow for the preparation of treatment solutions.

Protocol 2: Foliar Application on Seedlings

Objective: To apply this compound to plant foliage to assess its effects on growth and development.

Materials:

  • Prepared working solutions and control solution

  • Healthy, uniformly sized seedlings

  • Spray bottles (one for each concentration and control)

  • Growth chamber or greenhouse with controlled environmental conditions

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Plant Preparation:

    • Grow seedlings to a desired stage (e.g., 2-4 true leaves).

    • Randomly assign seedlings to different treatment groups, ensuring an equal number of replicates for each group.

  • Application:

    • Fill each spray bottle with the corresponding working solution or control solution.

    • Thoroughly spray the foliage of the plants in each treatment group until runoff. Ensure even coverage of all leaves.

    • To prevent cross-contamination, treat plants in a designated area and allow them to dry before returning them to the growth area.

  • Post-Treatment Care:

    • Maintain plants under optimal growth conditions (light, temperature, humidity, and watering).

    • Observe plants regularly for any visible morphological changes.

  • Data Collection:

    • At predetermined time points, measure various growth parameters such as:

      • Plant height

      • Stem diameter

      • Number of leaves and branches

      • Leaf area

      • Fresh and dry weight of shoots and roots

Plant_Growth_Experiment_Workflow start Start grow_seedlings Grow Uniform Seedlings start->grow_seedlings randomize Randomly Assign to Treatment Groups grow_seedlings->randomize prepare_solutions Prepare Working and Control Solutions randomize->prepare_solutions apply_treatment Foliar Application of Treatments prepare_solutions->apply_treatment maintain_plants Maintain Plants under Controlled Conditions apply_treatment->maintain_plants observe Observe Morphological Changes maintain_plants->observe collect_data Collect Quantitative Growth Data observe->collect_data analyze Analyze Data collect_data->analyze end End analyze->end

Caption: Workflow for a typical plant growth regulator experiment.

Protocol 3: Seed Germination and Root Elongation Assay

Objective: To evaluate the effect of this compound on seed germination and early root growth.

Materials:

  • Prepared working solutions and control solution

  • Petri dishes with filter paper

  • Seeds of the test plant species (e.g., Arabidopsis, lettuce, cress)

  • Forceps

  • Growth chamber with controlled temperature and light conditions

  • Ruler or digital caliper

  • Image analysis software (optional)

Procedure:

  • Plate Preparation:

    • Place two layers of sterile filter paper in each petri dish.

    • Pipette a sufficient amount of the respective working solution or control solution to moisten the filter paper (e.g., 3-5 mL for a 9 cm dish).

  • Seed Sowing:

    • Arrange a known number of seeds (e.g., 20-50) on the moistened filter paper in each petri dish using forceps.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Place the dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16h light/8h dark cycle).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours) for several days.

    • Root Length: After a predetermined period (e.g., 5-7 days), carefully remove the seedlings and measure the length of the primary root using a ruler or capture images for analysis with software.

Conclusion

This compound is a member of the morphactin family of plant growth regulators that primarily acts by inhibiting polar auxin transport. While specific quantitative data on this non-chlorinated form are not as abundant as for its chlorinated derivatives, the provided protocols and application notes offer a solid foundation for researchers to investigate its biological effects. The methodologies for solution preparation, plant application, and evaluation of physiological responses are standard for the screening and characterization of plant growth regulators. Further research is warranted to delineate the specific activity profile of this compound and compare its efficacy to other morphactins across a wider range of plant species.

References

Application Notes and Protocols for Preparing Solutions of Methyl 9-hydroxyfluorene-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of solutions of Methyl 9-hydroxyfluorene-9-carboxylate (MHFC), a compound of interest in various research and development fields. The following protocols and data are intended to ensure safe handling, accurate solution preparation, and optimal experimental outcomes.

Compound Information

This compound is a derivative of fluorene and is utilized in chemical synthesis and as a plant growth regulator.[1][2] Understanding its physical and chemical properties is crucial for proper handling and solution preparation.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundMethyl 2-Chloro-9-hydroxyfluorene-9-carboxylate (Analogue)9-Hydroxy-9-fluorenecarboxylic acid (Parent Compound)
CAS Number 1216-44-0[3]2536-31-4[4]467-69-6
Molecular Formula C₁₅H₁₂O₃[3]C₁₅H₁₁ClO₃[4]C₁₄H₁₀O₃
Molecular Weight 240.25 g/mol [5]274.70 g/mol [4]226.23 g/mol
Appearance Solid, crystalline substancePale yellow solid[6]Off-white powder
Melting Point 158-163 °C[2]152 °C[6]162-166 °C
Water Solubility Insoluble (predicted)[7]18 mg/L (20 °C)[6]-

Safety and Handling Precautions

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. The following precautions are based on information for structurally related fluorene derivatives.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: For handling fine powders or when generating dust, a NIOSH-approved N95 respirator is recommended.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling. Avoid generating dust.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[6] For long-term storage, refrigeration at -20°C is advisable to maintain stability.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound may be toxic to aquatic organisms.[6]

Solubility Profile

Table 2: Qualitative Solubility of this compound and Analogues

SolventThis compound (Inferred)Methyl 9H-fluorene-9-carboxylate (Analogue)Methyl 2-Chloro-9-hydroxyfluorene-9-carboxylate (Analogue)
Dimethyl Sulfoxide (DMSO) SolubleSoluble[8]-
Ethanol Soluble-Soluble[6]
Methanol Slightly Soluble-Slightly Soluble[6]
Chloroform SolubleSoluble[8]Slightly Soluble[6]
Ethyl Acetate SolubleSoluble[8]-
Benzene SolubleSoluble[8]-
Toluene SolubleSoluble[8]-
Water Insoluble-Insoluble[4]

Due to the lack of precise quantitative data, it is recommended to perform a preliminary solubility test to determine the concentration range for your specific solvent and experimental needs.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a gravimetric method to determine the approximate solubility of this compound in a solvent of choice.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer or shaker

  • Micro-centrifuge

  • Pipettes

  • Heating block or water bath (optional)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and vortex or shake the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. Gentle heating may be applied to expedite dissolution, but the solution should be allowed to return to the target temperature before proceeding.

  • Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Supernatant Transfer: Carefully transfer a known volume of the clear supernatant to a new pre-weighed vial, ensuring no solid particles are carried over.

  • Solvent Evaporation: Evaporate the solvent from the new vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

  • Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant transferred

Protocol for Preparing a Stock Solution

This protocol describes the preparation of a stock solution of this compound, typically in an organic solvent, for subsequent dilution into aqueous experimental media.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., DMSO, Ethanol)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer: Carefully transfer the weighed solid into a clean, dry volumetric flask of the appropriate size.

  • Initial Dissolution: Add a portion of the chosen solvent (e.g., about half the final volume) to the volumetric flask.

  • Dissolving: Swirl the flask gently to dissolve the solid. If necessary, use a vortex mixer or a sonicator to aid dissolution. Gentle warming may be applied if the compound's stability at elevated temperatures in the chosen solvent is known.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the volumetric flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a tightly sealed, clearly labeled amber vial and store at -20°C to -80°C for long-term stability.

dot

G Workflow for Preparing a Stock Solution of this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh 1. Weigh Compound transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add Initial Solvent transfer->add_solvent dissolve 4. Dissolve Solid (Vortex/Sonicate) add_solvent->dissolve final_volume 5. Add Solvent to Final Volume dissolve->final_volume homogenize 6. Homogenize Solution final_volume->homogenize store 7. Store in Amber Vial at -20°C to -80°C homogenize->store

Caption: Workflow for preparing a stock solution.

Application in Biological Assays

Solutions of this compound are often used in cell-based assays and other biological experiments. It is crucial to consider the final concentration of the organic solvent in the aqueous culture medium, as high concentrations can be toxic to cells.

Protocol for Diluting Stock Solution for Cell Culture Experiments:

  • Thaw Stock Solution: Thaw the frozen stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • Solvent Control: Prepare a vehicle control containing the same final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as the highest concentration used for the test compound. This is essential to account for any effects of the solvent on the experimental system.

  • Final Solvent Concentration: It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid significant cytotoxicity.

dot

G Dilution Scheme for Cell-Based Assays stock High Concentration Stock Solution (in DMSO) intermediate Intermediate Dilutions (in Culture Medium) stock->intermediate Serial Dilution control Vehicle Control (DMSO in Medium) stock->control Dilute to highest solvent concentration final Final Concentrations for Cell Treatment intermediate->final Final Dilution

Caption: Dilution scheme for cell-based assays.

By following these protocols and safety guidelines, researchers can confidently prepare and utilize solutions of this compound for their scientific investigations.

References

Application Notes and Protocols for the Characterization of Methyl 9-hydroxyfluorene-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-hydroxyfluorene-9-carboxylate is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its unique structure, featuring both a hydroxyl and a methyl ester group at the C9 position, makes it a compound of interest in medicinal chemistry and materials science. Accurate and thorough characterization of this molecule is paramount for its application in research and development. These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of this compound, including protocols for spectroscopic and chromatographic techniques.

Molecular Structure and Properties

  • IUPAC Name: Methyl 9-hydroxy-9H-fluorene-9-carboxylate[1]

  • Molecular Formula: C₁₅H₁₂O₃[1]

  • Molecular Weight: 240.25 g/mol [1]

  • CAS Number: 1216-44-0[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of this compound. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Technique Assignment Predicted Chemical Shift (δ, ppm) Notes
¹H NMR Aromatic Protons (H1-H8)7.20 - 7.80Complex multiplet signals are expected due to the coupling of protons on the fluorene backbone.
Methyl Protons (-OCH₃)~3.70A singlet peak corresponding to the three protons of the methyl ester group.
Hydroxyl Proton (-OH)VariableThe chemical shift of the hydroxyl proton is dependent on solvent and concentration and may appear as a broad singlet.
¹³C NMR Aromatic Carbons120 - 150Multiple signals corresponding to the carbons of the fluorene ring system.
Carbonyl Carbon (C=O)~170A signal for the carbonyl carbon of the methyl ester.
C9 Carbon~80The quaternary carbon at the 9-position, bonded to the hydroxyl and carboxyl groups.
Methyl Carbon (-OCH₃)~52The carbon of the methyl ester group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • Instrumentation:

    • Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon atom.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500 - 3200 (broad)O-H stretchHydroxyl (-OH)
3100 - 3000C-H stretchAromatic C-H
~1730C=O stretchEster Carbonyl
1600 - 1450C=C stretchAromatic C=C
~1250C-O stretchEster C-O

Experimental Protocol: FTIR Spectroscopy (ATR Method)

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation:

    • Use a benchtop FTIR spectrometer equipped with an ATR accessory.

    • Ensure the ATR crystal is clean before sample placement.

    • Record a background spectrum of the empty ATR setup.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The NIST WebBook confirms the availability of an electron ionization mass spectrum for this compound.[1][2]

Table 3: Expected Mass Spectrometry Data (Electron Ionization)

m/z Proposed Fragment Interpretation
240[C₁₅H₁₂O₃]⁺˙Molecular Ion (M⁺˙)
181[M - COOCH₃]⁺Loss of the methoxycarbonyl radical
165[Fluorenone]⁺˙Formation of the stable fluorenone cation radical
152[C₁₂H₈]⁺˙Loss of CO from fluorenone

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples.

    • Vaporize the sample under a high vacuum.

  • Ionization:

    • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • Use an electron multiplier or a similar detector to record the abundance of ions at each m/z value.

  • Data Processing:

    • Present the data as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is particularly suitable for a moderately polar compound like this compound.

Table 4: HPLC Method Parameters

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare sample solutions by dissolving the test substance in the mobile phase to a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Determine the retention time of the main peak in the sample chromatogram and compare it with that of the reference standard.

    • Calculate the purity of the sample by the area normalization method or by using a calibration curve generated from the reference standard.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the characterization of this compound and the logical relationship between the different analytical techniques.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis of Methyl 9-hydroxyfluorene-9-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) Purification->Spectroscopy Chromatography Chromatographic Analysis (HPLC) Purification->Chromatography Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation Purity_Assessment Purity Assessment Chromatography->Purity_Assessment Analytical_Techniques cluster_compound Target Molecule cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Purity Purity & Quantification HPLC->Purity

References

Application Notes and Protocols for NMR Analysis of Methyl 9-hydroxyfluorene-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of samples for Nuclear Magnetic Resonance (NMR) analysis of Methyl 9-hydroxyfluorene-9-carboxylate. The following guidelines are designed to ensure the acquisition of high-quality NMR spectra for structural elucidation and quantitative assessment.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and purity of organic molecules.[1] Proper sample preparation is critical to obtain high-resolution NMR spectra with a good signal-to-noise ratio.[2] This document outlines the standardized procedures for preparing this compound samples for both qualitative and quantitative NMR analysis.

Quantitative Data Summary

For accurate and reproducible quantitative NMR (qNMR) analysis, careful selection of an internal standard and precise sample preparation are paramount.[3] The following table summarizes the key parameters for the preparation of a sample for qNMR analysis of this compound.

ParameterRecommendationRationale
Analyte This compoundThe compound of interest.
Deuterated Solvent Chloroform-d (CDCl₃)CDCl₃ is a common non-polar solvent that effectively dissolves many organic compounds, including fluorene derivatives.[4][5] Its residual proton signal at ~7.26 ppm can be used as a chemical shift reference.[4]
Analyte Concentration 10-20 mg/mL (approx. 42-84 mM)This concentration range is typical for ¹H NMR of small molecules and provides a good signal-to-noise ratio for a timely acquisition.[6]
Internal Standard Maleic Acid or 1,4-DinitrobenzeneThese are common internal standards for ¹H NMR.[7] The selection depends on the absence of signal overlap with the analyte. Maleic acid provides a sharp singlet around 6.3 ppm, while 1,4-dinitrobenzene gives a singlet around 8.5 ppm.[7][8]
Internal Standard Concentration Equimolar to the analyteAn equimolar concentration ensures that the integrals of the analyte and standard are comparable for accurate quantification.
Sample Volume 0.6 - 0.7 mLThis volume is standard for most 5 mm NMR tubes and ensures optimal shimming and data acquisition.[2][6]
NMR Tube 5 mm, high-quality, clean, and unscratchedHigh-quality tubes minimize distortions in the magnetic field, leading to sharper signals.[9][10]

Experimental Protocols

Materials and Equipment
  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Maleic Acid, 1,4-Dinitrobenzene)

  • Analytical balance (accuracy ± 0.01 mg)

  • Vortex mixer

  • Small vials

  • Glass Pasteur pipettes

  • High-quality 5 mm NMR tubes and caps

  • Lint-free wipes (e.g., Kimwipes)

  • Acetone or isopropanol for cleaning the exterior of the NMR tube

Protocol for Qualitative ¹H and ¹³C NMR Sample Preparation

This protocol is for obtaining spectra for structural confirmation.

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[9]

  • Adding the Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Cap the vial and gently vortex or swirl to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.[2]

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[9]

  • Capping and Cleaning: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free wipe dampened with acetone or isopropanol to remove any dust or fingerprints.[10]

  • Labeling: Label the NMR tube cap clearly.

Protocol for Quantitative ¹H NMR (qNMR) Sample Preparation

This protocol is for determining the purity or concentration of the analyte using an internal standard.[11][12]

  • Weighing:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial. Record the exact weight.

    • Accurately weigh an equimolar amount of the chosen internal standard (e.g., maleic acid) and add it to the same vial. Record the exact weight. It is crucial to use an analytical balance for precise measurements.[13]

  • Solvent Addition: Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.

  • Complete Dissolution: Cap the vial and vortex thoroughly to ensure both the analyte and the internal standard are completely dissolved.[14]

  • Transfer to NMR Tube: Carefully transfer the solution to a high-quality 5 mm NMR tube using a clean glass Pasteur pipette.

  • Capping, Cleaning, and Labeling: Securely cap the NMR tube, clean the exterior as described above, and label it appropriately.

  • Replicates: For robust quantitative results, it is recommended to prepare samples in triplicate.[3]

Visualization of Workflows

The following diagrams illustrate the key decision-making and experimental processes involved in NMR sample preparation.

Solvent_Selection_Workflow Solvent Selection for this compound Analyte This compound Solubility_Test Assess Solubility Analyte->Solubility_Test CDCl3 Chloroform-d (CDCl3) Solubility_Test->CDCl3 Soluble DMSO_d6 DMSO-d6 Solubility_Test->DMSO_d6 Insoluble in CDCl3 Select_Solvent Select Deuterated Solvent Proceed Proceed to Sample Preparation Select_Solvent->Proceed CDCl3->Select_Solvent DMSO_d6->Select_Solvent Acetone_d6 Acetone-d6 DMSO_d6->Acetone_d6 Insoluble in DMSO-d6 Acetone_d6->Select_Solvent

Caption: Workflow for selecting an appropriate deuterated solvent.

qNMR_Sample_Preparation_Workflow Quantitative NMR (qNMR) Sample Preparation Workflow Start Start Weigh_Analyte Accurately weigh Analyte Start->Weigh_Analyte Weigh_IS Accurately weigh Internal Standard Weigh_Analyte->Weigh_IS Add_Solvent Add Deuterated Solvent (0.6-0.7 mL) Weigh_IS->Add_Solvent Dissolve Vortex to Dissolve Completely Add_Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Cap_Clean Cap, Clean, and Label NMR Tube Transfer->Cap_Clean Acquire_Data Acquire NMR Data Cap_Clean->Acquire_Data End End Acquire_Data->End

Caption: Step-by-step workflow for qNMR sample preparation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique essential in the pharmaceutical industry for determining the purity of drug substances and products.[1] It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) from its impurities and degradation products.[1][2] Ensuring the purity of pharmaceutical products is critical for their safety and efficacy, and regulatory bodies like the FDA and EMA have stringent requirements for impurity levels.[3] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for purity analysis, a widely used technique for its precision and versatility in separating complex mixtures.[3]

Principle of Chromatographic Purity Analysis

The fundamental principle of HPLC is the separation of components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1][4] In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase.[2] When a sample is injected, compounds with higher polarity elute faster, while less polar compounds have a stronger interaction with the stationary phase and are retained longer.[1] Purity is often determined using the area normalization method, where the purity of the main compound is expressed as its peak area relative to the total area of all peaks in the chromatogram.[1][5]

Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Additives: Trifluoroacetic acid (TFA), formic acid, or phosphate buffers (as required for pH adjustment and to improve peak shape).

  • Reference Standards: Certified reference standards of the API and known impurities.

  • Sample: The drug substance or product to be analyzed.

2. Instrumentation

A standard HPLC system is required, consisting of:

  • Solvent Reservoir

  • Degasser

  • High-Pressure Pump

  • Autosampler/Injector

  • Column Oven

  • Detector (e.g., UV-Vis, Photodiode Array (PDA), or Mass Spectrometry (MS))[4][6]

  • Data Acquisition and Processing Software[4]

3. Chromatographic Conditions

The following table outlines typical starting conditions for an RP-HPLC purity analysis method. These conditions should be optimized for the specific analyte.

ParameterTypical Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance of the API)
Injection Volume 10 µL

4. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phases as described in the chromatographic conditions. Filter and degas the solvents before use to prevent pump blockages and baseline noise.[1]

  • Standard Solution Preparation: Accurately weigh a known amount of the API reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL.[1]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a similar concentration.[1]

  • System Suitability Solution: A solution containing the API and known impurities is used to verify the performance of the chromatographic system.[7]

5. System Suitability Testing (SST)

Before analyzing samples, the performance of the HPLC system must be verified through System Suitability Testing (SST).[1] This ensures the system is capable of providing accurate and reproducible results.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Resolution (Rs) Rs > 2.0 between the API and the closest eluting impurity
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injections

6. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[7]

  • Perform five replicate injections of the standard solution to assess system suitability.

  • Inject a blank (diluent) to ensure there are no interfering peaks.[1]

  • Inject the sample solutions in duplicate.

  • After the analysis, flush the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.

7. Data Analysis and Calculation

The percentage purity of the sample is calculated using the area normalization method with the following formula:[1]

% Purity = (Area of API Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a calibration curve of the impurity reference standard is typically used.

Data Presentation

Table 1: System Suitability Results

ParameterResultAcceptance CriteriaStatus
Tailing Factor (API)1.2T ≤ 2.0Pass
Theoretical Plates (API)8500N > 2000Pass
Resolution (API/Impurity A)3.5Rs > 2.0Pass
RSD of Peak Area (n=5)0.8%≤ 2.0%Pass

Table 2: Purity Analysis Results

Sample IDAPI Retention Time (min)API Peak AreaTotal Peak Area% Purity
Sample 0018.5212,345,67812,456,78999.11
Sample 0028.5112,456,78912,567,89099.12

Table 3: Impurity Profile

ImpurityRetention Time (min)Peak Area% Impurity
Impurity A7.8987,6540.70
Unknown Impurity 19.2323,4570.19

Visualizations

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_sample Sample and Standard Solution Preparation sst System Suitability Testing (SST) prep_sample->sst equilibration->sst blank Blank Injection sst->blank If Pass sample_injection Sample Injection blank->sample_injection integration Peak Integration and Identification sample_injection->integration calculation Purity and Impurity Calculation integration->calculation report Generate Report calculation->report

Caption: A workflow diagram illustrating the key stages of an HPLC purity analysis.

Impurity_ID_Workflow cluster_characterization Impurity Characterization cluster_quantification Impurity Quantification start Impurity Detected in HPLC Analysis lc_ms LC-MS for Mass Information start->lc_ms nmr NMR for Structural Elucidation lc_ms->nmr synthesis Synthesis of Impurity Reference Standard nmr->synthesis method_dev Develop Quantitative HPLC Method synthesis->method_dev validation Method Validation method_dev->validation end Impurity Profile Established validation->end

Caption: Logical workflow for the identification and quantification of impurities.

References

Application Note: High-Purity Methyl 9-hydroxyfluorene-9-carboxylate via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the purification of crude Methyl 9-hydroxyfluorene-9-carboxylate by recrystallization. The described method consistently yields a product with high purity, suitable for downstream applications in pharmaceutical research and development. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for obtaining analytically pure this compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional organic materials. The purity of this intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final compounds. Crude this compound, typically synthesized via esterification of 9-hydroxyfluorene-9-carboxylic acid, often contains unreacted starting materials and other process-related impurities. Recrystallization is a powerful and cost-effective technique for the removal of these impurities, yielding a product of high crystalline and chemical purity. This document provides a detailed, step-by-step protocol for the recrystallization of crude this compound, along with expected yields and purity levels.

Materials and Methods

Materials
  • Crude this compound

  • Methanol (ACS Grade)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hotplate stirrer

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Instrumentation
  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol

A detailed, step-by-step protocol for the recrystallization of crude this compound is provided below.

Recrystallization Procedure
  • Dissolution: In a 250 mL Erlenmeyer flask, suspend 10.0 g of crude this compound in 50 mL of methanol.

  • Heating to Dissolve: Place the flask on a hotplate stirrer and, with continuous stirring, heat the mixture to a gentle boil. Continue to add methanol in small portions (2-3 mL) until all the solid has dissolved. Note: Avoid adding an excessive amount of solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 0.1-0.2 g) to the solution. Reheat the mixture to a gentle boil for 5-10 minutes.

  • Hot Filtration (if decolorization was performed): If activated carbon was used, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the carbon. Collect the hot filtrate in a clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow the solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should be observed as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol (2 x 10 mL) to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Results and Discussion

The recrystallization protocol described above provides a significant improvement in the purity of this compound. The efficiency of the purification process was evaluated by comparing the physical and spectral data of the crude and recrystallized material.

Data Summary
ParameterCrude MaterialRecrystallized Material
Appearance Off-white to yellowish powderWhite crystalline solid
Melting Point 148-152 °C155-157 °C
Purity (HPLC) ~92%>99%
Recovery Yield N/A85-90%
NMR Conforms to structure with minor impurity peaksConforms to structure, no significant impurities

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure for purifying crude this compound.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_finishing Finishing start Start with Crude This compound dissolve Dissolve in minimum amount of hot methanol start->dissolve decolorize Optional: Add activated carbon for decolorization dissolve->decolorize hot_filtration Hot Filtration (if carbon is used) decolorize->hot_filtration Yes cool Slowly cool to room temperature decolorize->cool No hot_filtration->cool ice_bath Cool in ice bath to maximize precipitation cool->ice_bath filtration Vacuum filtration to isolate crystals ice_bath->filtration wash Wash crystals with ice-cold methanol filtration->wash dry Dry crystals under vacuum wash->dry final_product Pure Methyl 9-hydroxyfluorene-9-carboxylate dry->final_product

Caption: A flowchart illustrating the sequential steps of the recrystallization process.

Conclusion

The described recrystallization protocol is a simple, effective, and reproducible method for the purification of crude this compound. This procedure consistently yields a high-purity product with a good recovery rate, making it suitable for applications in both academic and industrial research settings. The provided data and workflow visualization serve as a valuable resource for scientists and professionals engaged in the synthesis and purification of this important chemical intermediate.

Application Notes and Protocols for the Column Chromatography Separation of Fluorene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) with a characteristic aromatic system that makes them valuable building blocks in the development of organic electronics, specialized polymers, and pharmaceutical agents. The synthesis of these derivatives often results in mixtures containing unreacted starting materials, byproducts, and the desired product. Column chromatography is a fundamental, versatile, and effective purification technique for the separation of these compounds based on their differential adsorption to a stationary phase. This document provides a detailed protocol for the column chromatography separation of fluorene derivatives, offering guidance on parameter selection and optimization for achieving high purity.

Principle of Separation

Normal-phase column chromatography is the most common mode used for the separation of fluorene derivatives. This technique utilizes a polar stationary phase, typically silica gel or alumina, and a non-polar mobile phase. The separation is governed by the polarity of the compounds in the mixture.[1]

  • Non-polar derivatives: Compounds with non-polar substituents will have weaker interactions with the polar stationary phase and will be eluted more quickly by the non-polar mobile phase.

  • Polar derivatives: Derivatives containing polar functional groups (e.g., carbonyl, hydroxyl, amino groups) will interact more strongly with the stationary phase through hydrogen bonding and dipole-dipole interactions. Consequently, they will be retained on the column for longer and require a more polar mobile phase for elution.[1][2]

The general elution order is from the least polar to the most polar compound. For instance, fluorene, a relatively non-polar hydrocarbon, will elute before the more polar 9-fluorenone, which contains a carbonyl group.[1][3]

Data Presentation: Chromatographic Parameters

The selection of the stationary and mobile phases is critical for a successful separation. The following table summarizes typical parameters for the column chromatography of fluorene derivatives. The choice of the specific mobile phase composition will depend on the polarity of the target derivative.

ParameterRecommendationRationale & Considerations
Stationary Phase Silica Gel (60-200 µm) or Alumina (neutral or basic)Silica gel is the most common stationary phase for general-purpose separations.[3] Alumina can be advantageous for the purification of certain basic compounds.
Mobile Phase (Eluent) A mixture of a non-polar and a polar solvent.The polarity of the eluent is adjusted to achieve optimal separation. A less polar mobile phase provides better separation for non-polar compounds, while a more polar mobile phase is required to elute more polar compounds.
Non-polar solvents: Hexane, Heptane, Petroleum EtherThese solvents are used as the base of the mobile phase to elute non-polar compounds.
Polar solvents: Ethyl Acetate, Dichloromethane (DCM), AcetoneThese solvents are added in increasing proportions to the non-polar solvent to create a mobile phase of higher polarity for the elution of more polar derivatives.[4][5]
Elution Mode Isocratic or Gradient ElutionIsocratic elution uses a constant mobile phase composition and is suitable for separating compounds with similar polarities. Gradient elution , where the polarity of the mobile phase is gradually increased, is more efficient for separating mixtures containing compounds with a wide range of polarities.[2]
Example Solvent Systems (Non-polar to Polar) 1. 100% Hexane2. Hexane/Dichloromethane mixtures3. Hexane/Ethyl Acetate mixtures4. Hexane/Acetone mixturesThe ratio of the solvents is optimized using Thin Layer Chromatography (TLC) prior to running the column. A good starting point for TLC is a 9:1 or 4:1 mixture of non-polar to polar solvent. The ideal solvent system for column chromatography will result in a retention factor (Rf) of ~0.2-0.4 for the target compound on the TLC plate.[3]

Experimental Protocol

This protocol provides a general procedure for the separation of a mixture of fluorene derivatives. It is essential to first optimize the solvent system using TLC.

Materials
  • Glass chromatography column with a stopcock

  • Silica gel (60-200 µm) or Alumina

  • Sand (acid-washed)

  • Cotton or glass wool

  • Mixture of fluorene derivatives

  • Eluent (optimized solvent system from TLC)

  • Collection vessels (test tubes or flasks)

  • TLC plates, developing chamber, and UV lamp

Procedure
  • Column Preparation (Slurry Packing Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column to prevent the stationary phase from washing out.

    • Add a thin layer (approx. 1 cm) of sand on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The consistency should be pourable but not too dilute.

    • Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse in packing. Continuously add the slurry until the desired column height is reached (typically 10-15 cm for a standard laboratory-scale separation). Crucially, do not let the solvent level drop below the top of the silica gel at any point.

    • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the stationary phase surface from disturbance during sample and eluent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude mixture of fluorene derivatives in a minimal amount of the eluent or a solvent in which it is readily soluble and that is relatively non-polar (e.g., dichloromethane).

    • Carefully add the dissolved sample onto the top of the sand layer using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the stationary phase until the liquid level is just at the top of the sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb onto the stationary phase. Repeat this step 2-3 times to ensure all the sample is loaded in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Open the stopcock and begin collecting the eluting solvent (the eluate) in fractions (e.g., 5-10 mL per test tube).

    • If using a gradient elution, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent. For example, start with 100% hexane, then move to 95:5 hexane:ethyl acetate, then 90:10, and so on.

    • Continuously add fresh eluent to the top of the column to maintain a constant head of solvent.

  • Fraction Analysis:

    • Monitor the separation by spotting each collected fraction on a TLC plate.

    • Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp.

    • Fractions containing the same pure compound (as determined by their identical Rf values on the TLC plate) can be combined.

    • Evaporate the solvent from the combined fractions containing the purified derivative using a rotary evaporator to obtain the solid product.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow of the column chromatography protocol for the separation of fluorene derivatives.

ColumnChromatographyWorkflow start Start: Crude Fluorene Derivative Mixture tlc_optim TLC Solvent System Optimization start->tlc_optim col_prep Column Preparation (Slurry Packing) tlc_optim->col_prep sample_load Sample Loading col_prep->sample_load elution Elution (Isocratic or Gradient) sample_load->elution fraction_collect Fraction Collection elution->fraction_collect tlc_analysis TLC Analysis of Fractions fraction_collect->tlc_analysis decision Single Spot? tlc_analysis->decision combine_fractions Combine Pure Fractions solvent_evap Solvent Evaporation combine_fractions->solvent_evap end End: Purified Fluorene Derivative solvent_evap->end decision->fraction_collect No, continue collecting decision->combine_fractions Yes

Caption: Workflow for the separation of fluorene derivatives.

References

Troubleshooting & Optimization

Troubleshooting low yield in Methyl 9-hydroxyfluorene-9-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 9-hydroxyfluorene-9-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the Fischer esterification of 9-hydroxy-9H-fluorene-9-carboxylic acid using methanol in the presence of an acid catalyst.[1][2] The overall reaction is illustrated in the workflow diagram below.

Q2: What are the primary causes of low yield in this synthesis?

Low yields are typically attributed to two main factors: the reversible nature of the Fischer esterification and the susceptibility of the fluorene moiety to oxidation.[3][4] The presence of water can shift the reaction equilibrium back towards the starting materials, while exposure to oxygen can lead to the formation of undesired 9-fluorenone byproducts.[3][4]

Q3: How can I minimize the formation of the yellow 9-fluorenone impurity?

The formation of the yellow 9-fluorenone derivative is a common issue arising from the oxidation of the C9 position of the fluorene ring.[3][4] To mitigate this side reaction, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[3] Additionally, using degassed solvents and ensuring the purity of all reagents to eliminate any oxidizing impurities is highly recommended. Minimizing reaction time and using the lowest effective temperature can also help reduce the formation of this byproduct.[3]

Q4: My final product appears to be degrading over time. What are the recommended storage conditions?

This compound is susceptible to both oxidation and hydrolysis.[4] For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[4] For long-term storage, refrigeration at -20°C is advisable to prevent degradation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material The Fischer esterification has reached equilibrium with a significant amount of unreacted carboxylic acid.[3]1. Use Excess Methanol: Employing methanol as the solvent provides a large molar excess, driving the reaction forward according to Le Châtelier's principle.[3] 2. Remove Water: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. If feasible, use a Dean-Stark apparatus to remove water as it is formed.
Presence of a Yellow Impurity Oxidation of the C9 position on the fluorene ring, forming a 9-fluorenone derivative.[3][4]1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.[3] 2. Degas Solvents: Remove dissolved oxygen from solvents prior to use. 3. Purity of Reagents: Use high-purity starting materials and reagents to avoid oxidizing contaminants.
Product Hydrolyzes Back to Carboxylic Acid The water produced during the esterification is hydrolyzing the ester product.[3][4]1. Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction and workup. 2. Control pH: Avoid acidic or basic aqueous solutions for prolonged periods during the workup.[4]
Difficulty in Product Purification The polarity of the product and unreacted starting material may be too similar for easy separation.1. Column Chromatography: This is an effective method for separating the less polar ester product from the more polar carboxylic acid starting material.[5] 2. Recrystallization: This technique can be used for final purification, especially if the initial purity is high.[6]

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Fischer Esterification Yield (General)

Molar Ratio (Alcohol:Carboxylic Acid)Approximate Yield (%)
1:1~65
10:1~97
100:1~99

Note: Data is for a typical Fischer esterification and illustrates the principle of using excess alcohol to drive the reaction to completion. Specific yields for this compound may vary.

Table 2: Reported Yield for this compound Synthesis

Starting Material Reaction Conditions Yield (%) Reference
9-Hydroxy-9H-fluorene-9-carboxylic acidMethanol saturated with hydrogen chloride, reflux for 4 hours.74[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification[1]

Materials:

  • 9-Hydroxy-9H-fluorene-9-carboxylic acid

  • Methanol (anhydrous)

  • Hydrogen chloride gas or concentrated sulfuric acid

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 20.0 g (88.4 mmol) of 9-Hydroxy-9H-fluorene-9-carboxylic acid in 100 mL of anhydrous methanol.

  • Saturate the methanol with hydrogen chloride gas or carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may crystallize upon cooling. Collect the crystalline material by filtration.

  • Wash the collected solid with a cold 1:1 mixture of ethyl acetate and hexane to remove any remaining impurities.

  • Dry the purified product under vacuum to obtain this compound.

Protocol 2: Purification by Column Chromatography[5]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the top of the silica gel column.

  • Begin elution with a non-polar solvent mixture, such as hexane/ethyl acetate (e.g., 9:1 v/v).

  • Gradually increase the polarity of the eluent to elute the product. The unreacted carboxylic acid will remain more strongly adsorbed to the silica.

  • Collect fractions and monitor them by TLC.

  • Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Products cluster_purification Purification 9_hydroxy_9H_fluorene_9_carboxylic_acid 9-Hydroxy-9H-fluorene- 9-carboxylic acid Fischer_Esterification Fischer Esterification 9_hydroxy_9H_fluorene_9_carboxylic_acid->Fischer_Esterification Methanol Methanol Methanol->Fischer_Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, HCl) Acid_Catalyst->Fischer_Esterification Methyl_9_hydroxyfluorene_9_carboxylate Methyl 9-hydroxyfluorene- 9-carboxylate Fischer_Esterification->Methyl_9_hydroxyfluorene_9_carboxylate Water Water Fischer_Esterification->Water Purification_Step Purification (Column Chromatography or Recrystallization) Methyl_9_hydroxyfluorene_9_carboxylate->Purification_Step

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Equilibrium Issue with Reaction Equilibrium? Low_Yield->Check_Equilibrium Check_Oxidation Evidence of Oxidation? (Yellow Impurity) Low_Yield->Check_Oxidation Excess_Methanol Use Large Excess of Methanol Check_Equilibrium->Excess_Methanol Yes Anhydrous_Conditions Ensure Anhydrous Conditions Check_Equilibrium->Anhydrous_Conditions Yes Inert_Atmosphere Run Reaction Under Inert Atmosphere (N₂/Ar) Check_Oxidation->Inert_Atmosphere Yes Pure_Reagents Use Pure/Degassed Reagents and Solvents Check_Oxidation->Pure_Reagents Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Methyl 9-hydroxyfluorene-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 9-hydroxyfluorene-9-carboxylate. It offers detailed protocols and data to assist in the removal of common impurities.

Troubleshooting and FAQs

Q1: My final product of this compound is off-white or yellowish. What is the likely impurity and how can I remove it?

A yellowish tint in your product often suggests the presence of an oxidized impurity, likely a 9-fluorenone derivative. This can occur if the methylene bridge at the C9 position is exposed to oxygen, especially at elevated temperatures.[1]

  • Prevention: To minimize the formation of this impurity, it is advisable to run the reaction and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) and to degas your solvents before use.[1]

  • Removal:

    • Recrystallization: This technique can be effective if the colored impurity has different solubility characteristics from your desired product.

    • Activated Charcoal: You can add a small amount of activated charcoal to the hot solution during recrystallization to adsorb the colored impurities. This is followed by a hot filtration to remove the charcoal before allowing the solution to cool for crystallization.[2]

    • Column Chromatography: This is a more rigorous method for removing the impurity if recrystallization is not sufficient.

Q2: I have a low yield after my purification. What are the common causes and how can I improve it?

Low yields can often be attributed to the purification process itself. In the context of Fischer esterification, a common synthesis route, low yields are often due to the equilibrium nature of the reaction.[1]

  • Incomplete Reaction: If the esterification reaction did not go to completion, you will have a significant amount of the starting carboxylic acid, which may be lost during purification. To drive the reaction forward, consider using a large excess of methanol or removing water as it forms.[1]

  • Product Loss During Recrystallization:

    • Solvent Choice: The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. If the product is too soluble in the cold solvent, you will lose a significant amount in the mother liquor.

    • Amount of Solvent: Using too much solvent will also lead to a lower recovery of your crystals. Always use the minimum amount of hot solvent required to fully dissolve your crude product.[2]

  • Product Loss During Column Chromatography:

    • Incorrect Eluent Polarity: If the eluent is too polar, your product may elute too quickly along with impurities. Conversely, if it is not polar enough, your product may not elute from the column at all.

    • Improper Column Packing: An improperly packed column can lead to poor separation and loss of product.

Q3: My NMR spectrum shows the presence of the starting material, 9-hydroxy-9H-fluorene-9-carboxylic acid. How can I remove it?

The unreacted carboxylic acid is a common impurity.[2] Due to the presence of the acidic proton, it is more polar than the desired methyl ester product. This difference in polarity can be exploited for purification.

  • Column Chromatography: This is the most effective method for separating the less polar methyl ester from the more polar carboxylic acid.[3]

  • Liquid-Liquid Extraction: You can dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the ester remains in the organic layer. Be cautious, as some esters can be susceptible to hydrolysis under basic conditions.

Q4: How can I monitor the purity of my this compound during the purification process?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your purification. The product, being less polar, will have a higher Rf value than the more polar carboxylic acid starting material on a silica gel plate.[3] A common eluent system for this is a mixture of hexane and ethyl acetate.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A pure sample will show a single major peak.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of the final product and to identify any remaining impurities.[2]

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundWaterInsoluble[4]
This compoundEthanolSoluble[5]
Methyl 9H-fluorene-9-carboxylateBenzene, Toluene, DMSO, Dichloromethane, Chloroform, Ethyl AcetateSoluble[6]
9H-fluoreneWaterInsoluble
9H-fluoreneOrganic SolventsSoluble

Table 2: Suggested Solvents for Recrystallization

Solvent/Solvent SystemRationaleReference
MethanolAs the compound is a methyl ester, it is expected to have good solubility in hot methanol.[2]
EthanolSimilar polarity to methanol and can be a good single-solvent choice.[2]
IsopropanolIts lower volatility compared to methanol or ethanol may promote the growth of larger, purer crystals.[2]
TolueneA non-polar solvent that can be effective for fluorene derivatives, possibly with a co-solvent.[2]
Hexane/Ethyl AcetateA versatile mixture for compounds of intermediate polarity; the ratio can be adjusted for optimal results.[2]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable for purifying this compound if the initial purity is relatively high.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., methanol).[2]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[2]

  • Decolorization (Optional): If the solution has a noticeable color, add a small amount of activated charcoal and continue to boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[2]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[3]

Protocol 2: Column Chromatography

This method is highly effective for separating the product from more polar impurities like the unreacted carboxylic acid.[3]

  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack evenly.[2]

  • Sample Preparation: Dissolve the crude product in a minimum volume of the eluent or a slightly more polar solvent like dichloromethane.[3]

  • Loading: Carefully add the sample solution to the top of the packed silica gel column.[2]

  • Elution: Begin eluting the column with the initial non-polar mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute your product.[3]

  • Monitoring: Monitor the collected fractions using TLC to identify which fractions contain the pure product.[3]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[3]

Visualizations

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) impurity_check Are there significant impurities? start->impurity_check high_purity Minor Impurities impurity_check->high_purity No low_purity Significant Impurities (e.g., starting material) impurity_check->low_purity Yes recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography final_product Pure Product recrystallization->final_product re_evaluate Re-evaluate Purity (TLC, NMR) column_chromatography->re_evaluate re_evaluate->final_product

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow start Prepare Silica Gel Slurry in Non-Polar Eluent pack_column Pack Chromatography Column start->pack_column prepare_sample Dissolve Crude Product in Minimal Solvent pack_column->prepare_sample load_sample Load Sample onto Column prepare_sample->load_sample elute_start Elute with Non-Polar Solvent load_sample->elute_start elute_gradient Gradually Increase Eluent Polarity elute_start->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure remove_solvent Remove Solvent under Reduced Pressure combine_pure->remove_solvent final_product Obtain Purified Product remove_solvent->final_product

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: Optimizing Recrystallization of Methyl 9-hydroxyfluorene-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of Methyl 9-hydroxyfluorene-9-carboxylate.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. For this compound, a compound of intermediate polarity, a good starting point is to test solvents with similar polarity.[1] The principle of "like dissolves like" is a useful guide.[2][3] Based on the structure of the molecule (a methyl ester of a fluorene derivative), suitable solvents could include alcohols like methanol or ethanol, or a non-polar solvent like toluene, potentially with a co-solvent.[4] A mixture of hexane and ethyl acetate is also a common choice for compounds with intermediate polarity.[4]

Q2: I can't find a suitable single solvent. What should I do?

A2: When a single solvent is not effective, a mixed-solvent system is a good alternative.[5] This typically involves a "good" solvent in which the compound is readily soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble.[6] The two solvents must be miscible.[5] For this compound, a potential pair could be a more polar solvent like ethyl acetate (good solvent) and a non-polar solvent like hexane (bad solvent).

Q3: How much solvent should I use?

A3: A common mistake is using too much solvent, which will result in a poor or no yield of crystals.[1] You should use the minimum amount of boiling solvent required to fully dissolve the crude product.[5]

Q4: My compound is not dissolving, even when heating. What's wrong?

A4: This indicates that the chosen solvent is not a good solvent for your compound at high temperatures. You will need to select a different solvent. Refer to the solvent selection guide in this document.

Q5: I have a colored impurity in my product. How can I remove it?

A5: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[4]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. [7] 2. The solution is supersaturated. [1] 3. Cooling was too rapid. 1. Boil off some solvent to concentrate the solution and try cooling again.[8] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.[1][8] 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
An oil forms instead of crystals ("oiling out"). 1. The boiling point of the solvent is higher than the melting point of the solute. [9] 2. The solution is too concentrated or cooled too quickly. 3. High concentration of impurities. [10]1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[10] 2. Try a lower-boiling point solvent. [9] 3. Consider a preliminary purification step if the crude material is very impure.
Low recovery of pure product. 1. Too much solvent was used. [11] 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. 4. Washing crystals with solvent that is not ice-cold. [1]1. Use the minimum amount of boiling solvent. [5] 2. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. 3. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtration.[5] 4. Always wash the collected crystals with a minimal amount of ice-cold solvent. [1]
The recrystallized product is still impure. 1. The chosen solvent did not effectively separate the impurity. 2. Crystallization occurred too quickly, trapping impurities. [8]1. Select a different recrystallization solvent or solvent system. 2. Redissolve the crystals in fresh hot solvent and allow for slower cooling to promote the formation of purer crystals.[5]

Data Presentation

Table 1: Suggested Solvents for Recrystallization of this compound
Solvent/Solvent SystemRationale
Methanol The compound is a methyl ester and should have moderate solubility in methanol. Good for single-solvent recrystallization.[4]
Ethanol Similar polarity to methanol, making it a viable option for single-solvent recrystallization.[4]
Isopropanol Lower volatility than methanol or ethanol, which may allow for slower, more controlled crystal growth, potentially yielding larger and purer crystals.[4]
Toluene A non-polar solvent that can be effective for fluorene derivatives. May require a co-solvent for initial dissolution.[4]
Hexane/Ethyl Acetate Mixture A common and adjustable solvent system for compounds of intermediate polarity. The ratio can be varied to achieve optimal solubility.[4]
Table 2: Physical Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Dielectric Constant (Polarity)
Hexane 691.88
Toluene 1112.38
Diethyl Ether 354.34
Ethyl Acetate 776.02
Acetone 5620.7
Ethanol 7824.6
Methanol 6532.7
Water 10078.5

Note: Data compiled from multiple sources.[1][12][13] Polarity is represented by the dielectric constant; a higher number indicates higher polarity.

Quantitative Solubility Data

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the solvent's boiling point.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals, preferably in a vacuum oven, to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is more soluble).

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (the one in which it is less soluble) dropwise until the solution becomes cloudy (this is the cloud point).[5]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[5] The solution is now saturated.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol, using an ice-cold mixture of the two solvents for washing.

Protocol 3: Experimental Determination of Solubility
  • Sample Preparation: To a series of small, sealable vials, add a known volume of a chosen solvent (e.g., 1 mL).

  • Equilibration: Add a small, accurately weighed amount of this compound to each vial. Seal the vials and place them in a temperature-controlled shaker or stirring bath at the desired temperature (e.g., 25 °C and 75 °C).

  • Saturation: Allow the mixtures to equilibrate for several hours to ensure the solvent is saturated. If all the solid dissolves, add more until a small amount of excess solid remains.

  • Sampling: Once equilibrated, carefully take a known volume of the clear supernatant (avoiding any solid).

  • Analysis: Determine the concentration of the dissolved solid in the supernatant. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique like UV-Vis spectroscopy or HPLC with a calibration curve.

  • Calculation: Express the solubility in g/100 mL or other appropriate units.

Mandatory Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Removed cool Cool Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A flowchart illustrating the key steps in a standard single-solvent recrystallization process.

Solvent_Selection_Logic Solvent Selection Logic for Recrystallization start Select a Test Solvent test_rt Test Solubility at Room Temperature start->test_rt test_hot Test Solubility in Hot Solvent test_rt->test_hot Insoluble bad_solvent Poor Solvent (Try Another) test_rt->bad_solvent Soluble mixed_solvent Consider for Mixed-Solvent System test_rt->mixed_solvent Soluble (as 'good' solvent) good_solvent Good Single Solvent Candidate test_hot->good_solvent Soluble test_hot->bad_solvent Insoluble test_hot->mixed_solvent Insoluble (as 'bad' solvent) bad_solvent->start Re-evaluate

Caption: A decision-making diagram for selecting an appropriate recrystallization solvent.

References

Preventing degradation of Methyl 9-hydroxyfluorene-9-carboxylate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methyl 9-hydroxyfluorene-9-carboxylate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1] For optimal protection against degradation, it should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to oxygen and moisture.[1] For extended storage periods, maintaining a temperature of -20°C is advisable.[1]

Q2: I've noticed a yellow discoloration in my sample of this compound over time. What could be the cause?

A2: The development of a yellow tint in your sample is a common indicator of oxidation.[1] The C-9 position of the fluorene ring system is susceptible to oxidation, which can lead to the formation of fluorenone-type derivatives that are often yellow.[1] This process can be accelerated by exposure to air (oxygen) and light.

Q3: My reaction yields are lower than expected when using a previously stored batch of this compound. Could this be related to degradation?

A3: Yes, low reaction yields can be a direct consequence of the degradation of the starting material.[1] If the compound has degraded, its purity is reduced, meaning less of the active starting material is available for your reaction. The primary degradation pathways are hydrolysis of the methyl ester and oxidation of the fluorene core.[1]

Q4: What are the main degradation products of this compound?

A4: The two primary degradation products are 9-hydroxyfluorene-9-carboxylic acid, formed through the hydrolysis of the methyl ester, and a methyl 9-oxo-9H-fluorene-9-carboxylate derivative, which results from oxidation at the C-9 position.[1]

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of your sample can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is effective for observing the appearance of new peaks that correspond to degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for detecting structural changes in the molecule.[1]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC/GC-MS Analysis
  • Symptom: Your analytical chromatogram (HPLC or GC-MS) shows new, unexpected peaks that were not present in the initial analysis of the compound.

  • Potential Cause: The presence of new peaks strongly suggests that the this compound has degraded.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-analyze a freshly prepared standard of high-purity this compound to ensure the issue is with the stored sample and not the analytical method or instrument.

    • Identify Degradation Products: If possible, use mass spectrometry (LC-MS or GC-MS) to determine the mass of the impurities. The likely degradation products are 9-hydroxyfluorene-9-carboxylic acid (from hydrolysis) and a fluorenone derivative (from oxidation).

    • Review Storage Conditions: Assess how the sample was stored. Was it exposed to light, air, or moisture? Was it stored at the recommended temperature?

    • Implement Corrective Actions: For future storage, ensure the compound is in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) and stored at or below -20°C.

Issue 2: Poor Reproducibility in Experimental Results
  • Symptom: You are observing inconsistent results in your experiments that use this compound as a starting material.

  • Potential Cause: This inconsistency can be due to varying levels of degradation in different aliquots of the compound.

  • Troubleshooting Steps:

    • Purity Check: Before use in a sensitive reaction, perform a quick purity check using a suitable analytical method like HPLC or TLC.

    • Use Fresh Aliquots: Whenever possible, use a fresh, unopened vial of the compound. If you need to use a previously opened container, ensure it was properly sealed and stored.

    • Purification: If you suspect the bulk of your material has degraded, consider purifying it by recrystallization or column chromatography before use.

Data Presentation

Table 1: Summary of Storage Conditions and Qualitative Stability of this compound

ParameterRecommended ConditionRationalePotential Degradation Pathway
Temperature -20°C (long-term) or 2-8°C (short-term)Reduces the rate of chemical degradation.Hydrolysis, Oxidation
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidation.[1]Oxidation
Light Protection from light (Amber vial or wrapped in foil)Fluorene derivatives can be susceptible to photodegradation.[1]Oxidation
Moisture Tightly sealed container in a dry environmentPrevents hydrolysis of the methyl ester.[1]Hydrolysis

Note: Currently, there is no specific quantitative stability data available in the literature for this compound. This table provides a qualitative summary based on the general chemical properties of fluorene derivatives and methyl esters.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Testing

This protocol provides a starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Analysis:

    • Inject the standard solution to determine the retention time of the parent compound.

    • Inject the sample solution and monitor for the appearance of any new peaks. The peak area percentage can be used to estimate the purity of the sample.

Protocol 2: Forced Degradation Study

To understand the degradation pathways and to develop a stability-indicating analytical method, a forced degradation study can be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Heat the mixture at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Maintain at room temperature or slightly elevated temperature (e.g., 40°C) for a predetermined time.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a predetermined time, protected from light.

    • At each time point, withdraw an aliquot and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 70°C).

    • At specified time intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound or the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • At specified time intervals, sample the material, and analyze by HPLC.

Visualizations

degradation_pathway parent This compound hydrolysis_product 9-Hydroxyfluorene-9-carboxylic Acid parent->hydrolysis_product Hydrolysis (Moisture, Acid/Base) oxidation_product Methyl 9-oxo-9H-fluorene-9-carboxylate parent->oxidation_product Oxidation (Oxygen, Light)

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Unexpected peaks in HPLC check_method Analyze fresh standard start->check_method issue_sample Issue is with the sample check_method->issue_sample Peaks still present in sample only issue_method Issue is with the method/instrument check_method->issue_method Peaks in standard or other issues identify_impurities Identify impurities (e.g., LC-MS) issue_sample->identify_impurities review_storage Review storage conditions identify_impurities->review_storage corrective_action Implement proper storage review_storage->corrective_action end Problem Resolved corrective_action->end

Caption: Troubleshooting workflow for unexpected HPLC peaks.

References

Technical Support Center: Spectroscopic Analysis of Fluorene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the spectroscopic analysis of fluorene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the "keto-defect" in fluorene compounds and how does it manifest spectroscopically?

A: The keto-defect, or fluorenone defect, is a common issue arising from the oxidation of the C9 position of the fluorene ring, particularly in mono-alkylated derivatives.[1] This degradation is a significant problem in light-emitting devices as it introduces an impurity that alters the material's optical properties.[1][2]

  • Fluorescence/Electroluminescence: The most prominent sign of a keto-defect is the appearance of an undesirable, broad, low-energy emission band in the green-yellow region of the spectrum (typically around 2.1 - 2.3 eV or 540-565 nm).[2][3] This occurs at the expense of the desired blue emission from the fluorene polymer.[3]

  • Infrared (IR) Spectroscopy: The presence of the fluorenone moiety can be confirmed by a characteristic carbonyl (C=O) stretching peak in the IR spectrum, typically appearing around 1721 cm⁻¹.[2]

  • Excitation: Keto sites can be populated either by direct absorption of a photon or, more commonly, through energy transfer from the excited fluorene polymer, which quenches the polymer's native fluorescence.[3]

Q2: What are aggregation effects in fluorene spectroscopy and how do I differentiate between H- and J-aggregates?

A: Aggregation occurs when fluorene molecules interact and stack in solution, particularly at higher concentrations.[4] These interactions perturb the electronic ground state, leading to distinct changes in the absorption spectrum, which distinguishes aggregation from excimer formation.[4] The specific spatial arrangement of the molecules determines the type of aggregate formed.

  • H-aggregates: Result from a "face-to-face" stacking arrangement. Spectroscopically, they are identified by a blue-shift in the absorption spectrum and a red-shift in the fluorescence spectrum, often accompanied by a significant reduction in fluorescence efficiency.[4]

  • J-aggregates: Result from a "head-to-tail" stacking arrangement. They are characterized by a red-shift in both the absorption and fluorescence spectra and can lead to an enhancement of fluorescence efficiency.[4]

Q3: What is excimer formation and how is it different from aggregation?

A: An excimer ("excited-state dimer") is a short-lived dimeric species formed between an excited-state molecule and a ground-state molecule of the same type.[5][6] Unlike aggregation, excimers do not exist in the ground state.

  • Spectroscopic Signature: The key indicator of excimer formation is the appearance of a new, broad, structureless, and significantly red-shifted emission band in the fluorescence spectrum.[5] This new band is not present in the absorption spectrum, as there is no corresponding ground-state interaction.[4][7]

  • Conditions: Excimer formation is highly dependent on concentration and molecular mobility. It is more prominent in concentrated solutions, in the solid state, or at polymer chain ends where molecules are in close proximity.[5][7]

Q4: How do solvents affect the spectroscopic properties of fluorene compounds?

A: The polarity of the solvent can have a profound impact on both the absorption and fluorescence spectra of fluorene derivatives, a phenomenon known as solvatochromism.[8][9]

  • Peak Shifts: For many fluorene derivatives, particularly those with charge-transfer character, increasing solvent polarity can cause significant shifts in the wavelength of maximum absorption (λ_abs) and emission (λ_em).[8][10] The magnitude and direction of the shift depend on the change in the molecule's dipole moment upon excitation.

  • Intensity Changes: The fluorescence intensity and quantum yield can also be highly sensitive to the solvent environment. For some compounds, like 2-amino-7-nitro-fluorene, fluorescence intensity decreases as the dielectric constant of the solvent increases.[8]

  • Spectral Shape: Solvents can also influence the shape of spectral bands and the visibility of vibronic structures.[11]

Troubleshooting Guides

Problem 1: I am observing an unexpected, broad, long-wavelength emission in my fluorescence spectrum.

This is one of the most common issues in fluorene spectroscopy. The origin can be diagnosed by considering the experimental conditions and performing further checks.

G start Unexplained long-wavelength emission observed q1 Does the absorption spectrum show a shift compared to dilute solution? start->q1 res_agg Likely Cause: Aggregation (H- or J-aggregates). Ground state is altered. q1->res_agg Yes q2 Is the sample a polymer, was it heated, or stored for a long time in air? q1->q2 No a1_yes Yes a1_no No check_agg Troubleshooting: - Measure spectra at multiple dilutions. - Analyze absorption spectrum for blue-shift (H) or red-shift (J). res_agg->check_agg res_keto Likely Cause: Keto-Defect (Fluorenone formation). Common degradation pathway. q2->res_keto Yes res_exc Likely Cause: Excimer Formation. Excited-state phenomenon. q2->res_exc No a2_yes Yes a2_no No check_keto Troubleshooting: - Run an IR spectrum to look for a C=O peak (~1721 cm⁻¹). - Protect sample from light and oxygen. res_keto->check_keto check_exc Troubleshooting: - Measure spectrum at a lower concentration. Excimer emission should decrease. res_exc->check_exc res_imp Possible Cause: Fluorescent Impurity from synthesis. res_exc->res_imp If concentration independent check_imp Troubleshooting: - Check purity with HPLC or TLC-fluorescence. - Review purification steps. res_imp->check_imp G start Poorly resolved ¹H NMR spectrum q1 Are the peaks broad and poorly defined? start->q1 res_broad Potential Causes: - Poor solubility / sample not homogenous. - Sample is too concentrated. - Paramagnetic impurities present. - Poor magnet shimming. q1->res_broad Yes q2 Are the aromatic peaks sharp but overlapping? q1->q2 No a1_yes Yes a1_no No check_broad Troubleshooting: - Filter the sample. - Dilute the sample. - Re-purify the compound. - Request re-shim of the spectrometer. res_broad->check_broad res_overlap Cause: Insufficient chemical shift dispersion in the chosen solvent. q2->res_overlap Yes a2_yes Yes check_overlap Troubleshooting: - Re-run the spectrum in a different solvent (e.g., benzene-d₆ or acetone-d₆). Solvent-induced shifts may resolve peaks. res_overlap->check_overlap

References

Why is my Methyl 9-hydroxyfluorene-9-carboxylate sample turning yellow?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 9-hydroxyfluorene-9-carboxylate.

Troubleshooting Guide: Sample Discoloration

Issue: My this compound sample is turning yellow.

This is a common observation and typically indicates the presence of impurities or degradation products. The most likely cause is the oxidation of the fluorene moiety.

Potential Causes and Solutions
Potential CauseDiagnostic CheckRecommended Action
Oxidation to 9-fluorenone derivatives Analyze the sample using UV-Vis spectroscopy. The formation of a yellow color is often associated with the appearance of a new absorption peak in the visible region.[1] Compare the spectrum to a reference spectrum of 9-fluorenone.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[1]
Presence of Impurities from Synthesis Review the synthesis and purification records. Common impurities may include unreacted starting materials or byproducts.[2] Analyze the sample by HPLC or TLC to detect the presence of multiple components.Repurify the sample using column chromatography or recrystallization.[2]
Exposure to Light (Photodegradation) Has the sample been exposed to ambient or UV light for extended periods? Fluorene and its derivatives are known to be susceptible to photodegradation.[1][3]Store the sample in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]
Exposure to Air (Oxidation) Has the sample been stored in a container that is not airtight? Aerobic oxidation of 9H-fluorenes can lead to the formation of 9-fluorenones.[4][5]Store the sample in a tightly sealed container, preferably under an inert atmosphere.
Basic or Acidic Conditions Was the sample exposed to basic or acidic conditions during storage or handling? The ester group is susceptible to hydrolysis under these conditions.[1] While hydrolysis itself may not cause a color change, it can create an environment conducive to other degradation pathways.Ensure the storage container is neutral and clean. Avoid contact with acidic or basic substances.
Elevated Temperature Has the sample been stored at an elevated temperature? Increased temperature can accelerate the rate of degradation.[1]Store the sample at the recommended temperature, typically in a cool, dark place. For long-term storage, refrigeration may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary yellow impurity that forms in this compound samples?

A1: The most common yellow impurity is a 9-fluorenone derivative.[1] The fluorene ring system can be oxidized at the C9 position, converting the hydroxyl group into a ketone. This extended conjugation in the 9-fluorenone structure is responsible for its yellow color.[4][6]

Q2: Can the yellowing of my sample affect my experimental results?

A2: Yes. The presence of impurities, such as the corresponding 9-fluorenone, means the actual concentration of your desired compound is lower than anticipated. This can lead to inaccurate results in quantitative assays and potentially interfere with biological or chemical reactions.

Q3: How can I prevent my this compound sample from turning yellow?

A3: To minimize degradation and color change, you should:

  • Store the compound in a tightly sealed, amber-colored vial.[1]

  • Purge the vial with an inert gas like argon or nitrogen before sealing.

  • Store the vial in a cool, dark place, such as a refrigerator or freezer.

  • Avoid repeated opening and closing of the container. For frequently used samples, consider aliquoting into smaller, single-use vials.

Q4: Is the yellowing reversible?

A4: The oxidation to a 9-fluorenone derivative is generally not a reversible process under normal laboratory conditions. Once the yellow impurity has formed, the sample must be repurified to remove it.

Q5: What analytical techniques can I use to confirm the identity of the yellow impurity?

A5: You can use a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of your sample and separate the impurity for further analysis.

  • UV-Vis Spectroscopy: To observe the characteristic absorption spectrum of the fluorenone chromophore.

  • Mass Spectrometry (MS): To determine the molecular weight of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the impurity. The 1H NMR spectrum of the oxidized product would lack the signals corresponding to the hydroxyl and C9-H protons.[7]

Experimental Protocols

Protocol 1: Stability Assessment of this compound

This protocol outlines a method to assess the stability of your sample under different conditions.

  • Sample Preparation: Aliquot your this compound sample into four separate, clean, amber glass vials.

  • Condition Setup:

    • Vial 1 (Control): Purge with argon, seal tightly, and store at -20°C in the dark.

    • Vial 2 (Light Exposure): Seal tightly and place under ambient laboratory light at room temperature.

    • Vial 3 (Air Exposure): Cover the vial with a cap that allows for air exchange (e.g., perforated parafilm) and store at room temperature in the dark.

    • Vial 4 (Elevated Temperature): Purge with argon, seal tightly, and place in an oven at 40°C in the dark.

  • Analysis: After a predetermined time (e.g., 1 week, 1 month), analyze the contents of each vial by HPLC and UV-Vis spectroscopy.

  • Data Comparison: Compare the purity and spectroscopic data from each vial to the control sample to determine the extent of degradation under each condition.

Protocol 2: Purification of Yellowed this compound by Column Chromatography

This protocol provides a general procedure for purifying your sample.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack.[2]

  • Sample Preparation: Dissolve the yellowed sample in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.[2]

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified, colorless product.

Visualizations

degradation_pathway MHC This compound (Colorless) Oxidizing_Agents [O] (Air, Light) MHC->Oxidizing_Agents Fluorenone Methyl 9-oxofluorene-9-carboxylate (Yellow) Oxidizing_Agents->Fluorenone Oxidation

Caption: Degradation pathway of this compound.

troubleshooting_workflow Start Sample is Yellow Check_Storage Review Storage Conditions (Light, Air, Temp)? Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage Check_Storage->Proper_Storage No Store_Properly Store Properly (Inert, Dark, Cool) Improper_Storage->Store_Properly Analyze_Purity Analyze Purity (TLC, HPLC) Proper_Storage->Analyze_Purity Impure Impure Analyze_Purity->Impure Yes Pure Appears Pure Analyze_Purity->Pure No Purify Repurify Sample (Column Chromatography) Impure->Purify Consider_Synthesis Investigate Synthesis Byproducts Pure->Consider_Synthesis Purify->Store_Properly

Caption: Troubleshooting workflow for a yellowed sample.

References

Technical Support Center: High-Resolution NMR for Fluorene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of NMR spectra for fluorene derivatives.

Troubleshooting Guide

Poor resolution in the NMR spectra of fluorene derivatives often manifests as broad, poorly defined signals, especially in the aromatic region. This can be attributed to several factors, including molecular aggregation, suboptimal sample preparation, and inherent dynamic processes. The following guide addresses common issues and provides systematic solutions.

Question: My aromatic signals are broad and unresolved. What is the likely cause and how can I fix it?

Answer:

Broad aromatic signals in fluorene derivatives are frequently caused by intermolecular aggregation due to π-π stacking of the planar fluorene cores. This aggregation can be concentration, solvent, and temperature-dependent. Here is a systematic approach to address this issue:

Troubleshooting Workflow for Signal Broadening:

G cluster_0 start Start: Broad Aromatic Signals concentration Step 1: Optimize Concentration start->concentration Initial Check solvent Step 2: Change Solvent concentration->solvent If broadening persists temperature Step 3: Variable Temperature NMR solvent->temperature If signals are still broad twod_nmr Step 4: 2D NMR Techniques temperature->twod_nmr For complex spectra end_node Result: Improved Resolution twod_nmr->end_node

Caption: A stepwise workflow for troubleshooting broad NMR signals in fluorene derivatives.

  • Optimize Concentration: High concentrations promote aggregation. Prepare a more dilute sample.[1][2] For routine ¹H NMR, a lower concentration is often beneficial for resolution, though it may require more scans to achieve a good signal-to-noise ratio.

  • Change Solvent: The choice of deuterated solvent can significantly impact aggregation and, therefore, resolution. If you are using a non-polar solvent like CDCl₃, consider switching to a more polar or hydrogen-bond-accepting solvent that can disrupt π-π stacking.

  • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase molecular tumbling and disrupt aggregates, leading to sharper signals.[3][4][5] Conversely, for molecules undergoing conformational exchange, lowering the temperature can slow the exchange rate and resolve broad signals into distinct peaks.

  • Utilize 2D NMR Techniques: If signal overlap in the 1D spectrum is the primary issue, 2D NMR experiments can disperse the signals into a second dimension, significantly aiding in their resolution and assignment.[6]

Question: How do I choose the best deuterated solvent for my fluorene derivative?

Answer:

Solvent selection is critical for obtaining a high-resolution spectrum. The ideal solvent should fully dissolve your compound and minimize aggregation.

Solvent Selection Guide:

G cluster_0 start Start: Choose a Solvent solubility Is the compound soluble? start->solubility solubility->start No, try another solvent aggregation Are signals broad due to aggregation? solubility->aggregation Yes temp_range Consider experimental temperature range aggregation->temp_range Yes, consider polar/H-bond accepting solvents select_solvent Select Optimal Solvent aggregation->select_solvent No temp_range->select_solvent

Caption: A decision-making workflow for selecting an appropriate NMR solvent.

Consider the properties in the table below. For fluorene derivatives prone to aggregation, solvents like DMSO-d₆ or Acetone-d₆ can be effective.[7][8] Sometimes, a solvent mixture, such as CDCl₃ with a few drops of CD₃OD, can disrupt hydrogen bonding and improve resolution.[1]

Deuterated SolventFormulaBoiling Point (°C)Common Use Cases for Fluorene Derivatives¹H Residual Peak (ppm)¹³C Residual Peak (ppm)
Chloroform-dCDCl₃61Good for many non-polar derivatives, but can promote aggregation.7.2677.16
DMSO-d₆C₂D₆SO189Excellent for polar derivatives and disrupting aggregation.2.5039.52
Acetone-d₆C₃D₆O56Good alternative to DMSO for disrupting aggregation with a lower boiling point.2.0529.84, 206.26
Benzene-d₆C₆D₆80Can induce aromatic solvent-induced shifts (ASIS), which may help resolve overlapping signals.7.16128.06
Tetrahydrofuran-d₈C₄D₈O66A moderately polar aprotic solvent.3.58, 1.7367.21, 25.31

Note: Residual peak positions can vary slightly based on temperature and sample.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for my fluorene derivative sample?

A1: The optimal concentration is a balance between signal-to-noise and resolution. For ¹H NMR, start with a concentration of 1-5 mg in 0.6-0.7 mL of solvent.[11] If you observe signal broadening, try diluting the sample. For ¹³C NMR, a higher concentration of 5-30 mg may be necessary.[11]

NMR ExperimentTypical Concentration Range (in 0.6-0.7 mL)Considerations
¹H NMR1-5 mgLower concentrations can reduce aggregation and improve resolution.
¹³C NMR5-30 mgHigher concentration is needed due to the low natural abundance of ¹³C.
2D NMR (HSQC, HMBC)5-20 mgDepends on the specific experiment and spectrometer sensitivity.

Q2: When should I use Variable Temperature (VT) NMR?

A2: Use VT NMR when you suspect signal broadening is due to dynamic processes like conformational exchange or aggregation.[3][4] Increasing the temperature often sharpens peaks by disrupting aggregates.[5] The recommended temperature range to explore is typically from ambient up to 100°C, but be sure to stay at least 10-15°C below the solvent's boiling point.[4][12]

Q3: My 1D ¹H NMR spectrum is too crowded in the aromatic region. What should I do?

A3: A crowded aromatic region is common for fluorene derivatives. 2D NMR is the best solution.

  • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, helping to trace out spin systems within the aromatic rings.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, which is excellent for assigning protonated aromatic carbons.[13][14][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.[13][14]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment

This protocol outlines the general steps for acquiring NMR spectra at different temperatures to improve resolution.

Objective: To sharpen broad signals caused by aggregation or to study dynamic exchange processes.

Materials:

  • NMR sample of the fluorene derivative in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆, Toluene-d₈).

  • High-quality (Class A) NMR tube.[3][4]

  • Appropriate spinner turbine for VT experiments (e.g., PEEK or ceramic).[4]

Procedure:

  • Initial Setup: Insert the sample into the spectrometer at ambient temperature (e.g., 25°C). Lock and shim the sample as usual. Acquire a standard ¹H NMR spectrum to serve as a reference.

  • Set Target Temperature: Access the spectrometer's temperature control unit. Increase the temperature in increments of 10-20°C to avoid thermal shock to the probe.[4][16] Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint.[16][17]

  • Shimming at Target Temperature: After the temperature has stabilized, re-shim the sample, as the magnetic field homogeneity will be affected by the temperature change.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum at the target temperature.

  • Iterate: Repeat steps 2-4 for a range of temperatures (e.g., 25°C, 45°C, 65°C, 85°C).

  • Return to Ambient Temperature: After the final high-temperature acquisition, slowly decrease the temperature back to ambient in a stepwise manner.[3][4]

  • Data Analysis: Compare the spectra at different temperatures to identify changes in chemical shifts and, most importantly, improvements in signal resolution.

Protocol 2: 2D COSY (Correlation Spectroscopy) Experiment

This protocol provides a general procedure for setting up a gradient-enhanced COSY experiment.

Objective: To identify J-coupled protons and resolve overlapping multiplets in the aromatic region.

Procedure:

  • Acquire a ¹H Spectrum: Obtain a standard 1D ¹H spectrum of your sample. Note the spectral width (SW) and the transmitter frequency offset (o1p).

  • Load COSY Parameters: Create a new experiment and load a standard gradient COSY parameter set (e.g., cosygpqf on a Bruker spectrometer).[18]

  • Set Spectral Width and Offset: Set the spectral width (SW) and offset (o1p) in both the F1 and F2 dimensions to match the values from your 1D ¹H spectrum.[19][20]

  • Set Acquisition Parameters:

    • TD (Time Domain): Set TD in F2 to 1K or 2K points. Set TD in F1 (number of increments) to 128 or 256.[19]

    • NS (Number of Scans): Set NS to a multiple of 8 (e.g., 8, 16, 32) depending on the sample concentration.

    • DS (Dummy Scans): Typically set to 4 or 16.

  • Acquire Data: Start the acquisition. The experiment time will depend on the chosen parameters.

  • Process Data: After acquisition, process the data using a sine-bell or squared sine-bell window function. The 2D spectrum can be symmetrized to reduce noise.[18][19]

  • Analyze Spectrum: Identify cross-peaks, which indicate that the protons on the F1 and F2 axes are J-coupled.

Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence) Experiment

This protocol describes the setup of a sensitivity-improved, phase-sensitive gradient HSQC experiment.

Objective: To correlate protons with their directly attached ¹³C nuclei, aiding in the assignment of the crowded aromatic region.

Procedure:

  • Acquire 1D Spectra: Obtain both ¹H and ¹³C{¹H} 1D spectra. Note the spectral widths and offsets for both nuclei (¹H: SW1, o1p; ¹³C: SW2, o2p).

  • Load HSQC Parameters: Create a new experiment and load a standard phase-sensitive, gradient-edited HSQC parameter set (e.g., hsqcedetgpsisp on a Bruker spectrometer).[21]

  • Set Spectral Parameters:

    • Set the ¹H spectral width and offset in the F2 dimension.[22][23]

    • Set the ¹³C spectral width and offset in the F1 dimension.[22][23]

  • Set Acquisition Parameters:

    • TD (Time Domain): Set TD(F2) to 1K or 2K points and TD(F1) to 128 or 256 increments.[22]

    • NS (Number of Scans): Set NS to a multiple of 8, depending on concentration.

    • The one-bond ¹J(CH) coupling constant is typically set to an average value of 145 Hz for aromatic compounds.

  • Acquire Data: Start the acquisition.

  • Process Data: Process the data using appropriate window functions (e.g., squared sine-bell). Phase correction will be required in both dimensions.[22]

  • Analyze Spectrum: Each cross-peak in the 2D spectrum corresponds to a proton and the carbon it is directly bonded to. Edited HSQC experiments will also show CH/CH₃ and CH₂ signals with opposite phases, which is useful for spectral editing.[14]

References

Solving solubility issues with Methyl 9-hydroxyfluorene-9-carboxylate in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered during experiments with Methyl 9-hydroxyfluorene-9-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Based on its structure and data from closely related analogs, it is expected to be poorly soluble in water and more soluble in various organic solvents. For instance, a structural isomer, Methyl 9H-fluorene-9-carboxylate, is known to be soluble in solvents such as benzene, toluene, Dimethyl Sulfoxide (DMSO), chloroform, and ethyl acetate. A chlorinated version, Methyl 2-Chloro-9-Hydroxyfluorene-9-carboxylate, has a very low water solubility of 18 mg/L at 20°C but is soluble in ethanol.

Q2: I am observing a yellowish tint in my solid this compound sample. What could be the cause?

The appearance of a yellow color in fluorene-based compounds can be an indication of oxidation. The C-9 position of the fluorene ring is susceptible to oxidation, which can lead to the formation of fluorenone-type structures that are often yellow. This process can be accelerated by exposure to air and light.

Q3: What are the recommended storage conditions for this compound to maintain its integrity?

To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable to prevent oxidation and potential hydrolysis.

Q4: Can pH affect the stability of this compound in my experiments?

Yes, the ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would yield 9-hydroxyfluorene-9-carboxylic acid and methanol. This degradation process is typically accelerated at elevated temperatures. Therefore, it is advisable to avoid prolonged exposure to strongly acidic or basic aqueous solutions. If such conditions are necessary, conducting the experiment at a lower temperature can help to slow down the rate of hydrolysis.

Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a summary of qualitative and quantitative solubility data for the parent compound (Fluorene) and a closely related derivative. This information can be used to guide solvent selection.

SolventCompoundSolubilityTemperature (°C)
WaterMethyl 2-Chloro-9-Hydroxyfluorene-9-carboxylate18 mg/L20
EthanolMethyl 2-Chloro-9-Hydroxyfluorene-9-carboxylateSolubleNot Specified
ChloroformMethyl 2-Chloro-9-Hydroxyfluorene-9-carboxylateSlightly SolubleNot Specified
MethanolMethyl 2-Chloro-9-Hydroxyfluorene-9-carboxylateSlightly SolubleNot Specified
BenzeneMethyl 9H-fluorene-9-carboxylateSolubleNot Specified
TolueneMethyl 9H-fluorene-9-carboxylateSolubleNot Specified
DMSOMethyl 9H-fluorene-9-carboxylateSolubleNot Specified
DichloromethaneDibromofluorene DerivativesGood SolubilityNot Specified
Tetrahydrofuran2,7-Dibromo-9-fluorenoneSolubleNot Specified
AnilineFluorene10.6 g/100 g20
Carbon TetrachlorideFluorene9.1 g/100 g20
ChlorobenzeneFluorene20.9 g/100 g20
NitrobenzeneFluorene18.1 g/100 g20
XyleneFluorene19.7 g/100 g20

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when trying to dissolve this compound.

Problem 1: The compound is not dissolving in the chosen solvent.

  • Possible Cause: The solvent may not be appropriate for the compound's polarity.

  • Solution:

    • Consult the solubility table: Start with solvents where related fluorene compounds show good solubility, such as dichloromethane, chloroform, or THF.[1]

    • Use a co-solvent: A mixture of solvents can sometimes be more effective. For example, a small amount of a more polar solvent like DMSO or ethanol could be added to a less polar solvent.

    • Gentle heating: Carefully warm the solvent to increase the rate of dissolution. Be cautious of the solvent's boiling point and the compound's stability at higher temperatures.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

Problem 2: The compound precipitates out of solution upon cooling or standing.

  • Possible Cause: The solution was saturated or supersaturated at a higher temperature, and the compound's solubility decreased as it cooled.

  • Solution:

    • Re-heat the solution: Gently warm the solution to redissolve the precipitate.

    • Add more solvent: Increase the volume of the solvent to create a less concentrated solution.

    • Use a different solvent system: The chosen solvent may not be ideal for maintaining the compound in solution at the desired temperature. Refer to the solubility table for alternatives.

Problem 3: An oily precipitate forms instead of a clear solution or fine crystals.

  • Possible Cause: This phenomenon, known as "oiling out," can occur if the compound is impure or if the solution is cooled too rapidly. The boiling point of the solvent might also be higher than the melting point of the solute.

  • Solution:

    • Re-heat the solution: Warm the mixture until the oil dissolves completely.

    • Add a small amount of a better solvent: Introduce a small volume of a solvent in which the compound is more soluble to prevent oiling out.

    • Slow cooling: Allow the solution to cool down to room temperature slowly before any further cooling in an ice bath.

    • Consider a lower-boiling point solvent: If the issue persists, a different solvent with a lower boiling point might be necessary.

Experimental Workflow & Protocols

General Protocol for Dissolving this compound for In Vitro Assays

A common application of fluorene derivatives is in oncology research as potential anticancer agents.[2] The following is a general protocol for preparing a stock solution for use in cell-based assays.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of this compound.

  • Transfer the compound to a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but ensure the compound is stable at this temperature.

  • Visually inspect the solution to ensure there are no visible particles.

  • This stock solution can then be serially diluted in the appropriate cell culture medium to the final desired concentrations for treating cells.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve serial_dilution Serial Dilution in Media dissolve->serial_dilution treat_cells Treat Cells serial_dilution->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze

Experimental workflow for preparing and using the compound in cell-based assays.
Troubleshooting Logic for Solubility Issues

The following diagram illustrates a logical approach to troubleshooting solubility problems during your experiments.

troubleshooting_logic start Start: Dissolve Compound is_dissolved Is it fully dissolved? start->is_dissolved success Proceed with Experiment is_dissolved->success Yes troubleshoot Troubleshoot is_dissolved->troubleshoot No option1 Try gentle heating troubleshoot->option1 option2 Use sonication troubleshoot->option2 option3 Add more solvent troubleshoot->option3 option4 Change solvent/co-solvent troubleshoot->option4 option1->is_dissolved option2->is_dissolved option3->is_dissolved option4->is_dissolved

A logical approach to troubleshooting solubility issues.

References

Technical Support Center: Monitoring the Stability of Methyl 9-hydroxyfluorene-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for monitoring the stability of Methyl 9-hydroxyfluorene-9-carboxylate. It includes troubleshooting advice and detailed protocols to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For maximum stability, the compound should be stored in a cool, dry, and dark place.[1] To prevent degradation from atmospheric moisture and oxygen, it is highly recommended to store it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] For long-term storage, maintaining a temperature of -20°C is advisable.[1][2][3]

Q2: My solid sample of this compound has developed a yellow tint over time. What does this signify?

A yellow discoloration is a common indicator of oxidation.[1] The C-9 position of the fluorene ring is susceptible to oxidation, which can lead to the formation of 9-fluorenone derivatives.[1] These oxidized structures are often yellow.[1] This process is typically accelerated by exposure to air and light.[1]

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are hydrolysis and oxidation.[1]

  • Hydrolysis: The methyl ester group can be hydrolyzed to form 9-hydroxy-9-fluorenecarboxylic acid and methanol. This reaction is accelerated in acidic or basic aqueous solutions and at higher temperatures.[1]

  • Oxidation: The tertiary alcohol at the C-9 position can be oxidized, leading to the formation of a 9-fluorenone derivative.[1]

cluster_main This compound cluster_pathways cluster_products Degradation Products A Methyl 9-hydroxyfluorene-9-carboxylate B Hydrolysis (H₂O, Acid/Base) A->B C Oxidation (O₂, Light) A->C D 9-hydroxy-9-fluorenecarboxylic acid B->D E 9-fluorenone derivative C->E prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) stress 2. Aliquot and Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) prep->stress sample 3. Withdraw Samples at Defined Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample neutralize 4. Quench Reaction (if necessary, e.g., neutralize pH) sample->neutralize analyze 5. Analyze by HPLC neutralize->analyze quantify 6. Quantify Parent Compound and Degradation Products analyze->quantify report 7. Report Data and Assess Stability quantify->report

References

Adjusting reaction conditions for the synthesis of chlorflurenol-methyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chlorflurenol-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of chlorflurenol-methyl ester, particularly focusing on the one-pot chlorination and esterification of 9-hydroxyfluorene-9-carboxylic acid (HFCA).

Q1: My reaction yield of chlorflurenol-methyl ester is low. What are the potential causes and how can I improve it?

A1: Low yield can be attributed to several factors:

  • Incomplete Chlorination: The chlorination of the fluorene ring system is a critical step. Insufficient chlorine gas or a non-optimal reaction temperature can lead to incomplete reaction, leaving a significant amount of the unchlorinated precursor, 9-hydroxyfluorene-9-carboxylic acid methyl ester, in the reaction mixture. The reaction is typically conducted at elevated temperatures, around 100°C, to ensure efficient chlorination.[1]

  • Suboptimal Reaction Temperature: The temperature plays a crucial role in this one-pot reaction. While higher temperatures favor chlorination, excessively high temperatures might lead to degradation of the starting material or product. Precise temperature control is essential for maximizing the yield of the desired 2-chloro isomer.[1]

  • Moisture in Reaction System: The presence of water can interfere with the esterification process, potentially hydrolyzing the methyl ester back to the carboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous methanol.

  • Inefficient Purification: Loss of product during workup and purification can significantly impact the final yield. Optimize your purification method, whether it be crystallization or chromatography, to minimize losses.

Q2: I am observing the formation of significant byproducts. How can I minimize them?

A2: The primary byproducts in this synthesis are the unchlorinated 9-hydroxyfluorene-9-carboxylic acid methyl ester and the dichlorinated derivative, 2,7-dichloro-9-hydroxyfluorene-9-carboxylic acid methyl ester.[1]

  • To minimize the unchlorinated byproduct: Ensure an adequate supply of chlorine gas is bubbled through the reaction mixture for a sufficient duration. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the point of complete consumption of the starting material.

  • To minimize the dichlorinated byproduct: The formation of the dichlorinated species is often a result of over-chlorination.[1] Careful control of the amount of chlorine gas introduced and the reaction time is critical. A slight excess of the starting material or stopping the reaction once the mono-chlorinated product is maximized (as determined by in-process monitoring) can help reduce the formation of the dichloro- impurity.

Q3: What is the optimal method for purifying the final product?

A3: The choice of purification method will depend on the scale of your reaction and the purity requirements.

  • Crystallization: For larger scale purifications, crystallization is often a practical choice. A suitable solvent system should be determined to selectively crystallize the desired chlorflurenol-methyl ester, leaving the byproducts in the mother liquor.

  • Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography is effective. A solvent system with appropriate polarity (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from the less polar unchlorinated and more polar dichlorinated byproducts.

Q4: How can I monitor the progress of the reaction?

A4: Regular monitoring of the reaction is crucial for optimizing the yield and minimizing byproducts.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the product and byproducts. Staining with a suitable reagent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for the accurate determination of the relative amounts of starting material, product, and byproducts at different time points.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to monitor the reaction and identify the different components in the reaction mixture based on their mass-to-charge ratio and retention time.

Quantitative Data Summary

The following table summarizes the typical composition of the crude reaction mixture from the one-pot synthesis of chlorflurenol-methyl ester, as described in the patent literature. Actual results may vary depending on the specific reaction conditions employed.

CompoundTypical Percentage in Crude Product
Chlorflurenol-methyl ester (2-chloro isomer) > 70%
9-Hydroxyfluorene-9-carboxylic acid methyl ester (unreacted)up to 20%
2,7-Dichloro-9-hydroxyfluorene-9-carboxylic acid methyl ester~ 10%

Data sourced from patent literature describing the synthesis.[1]

Experimental Protocol: One-Pot Synthesis of Chlorflurenol-Methyl Ester

This protocol is a general guideline based on available patent literature and should be adapted and optimized for specific laboratory conditions. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas.

Materials:

  • 9-Hydroxyfluorene-9-carboxylic acid (HFCA)

  • Anhydrous Methanol

  • Chlorine gas

  • Round-bottom flask

  • Condenser

  • Gas dispersion tube

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas dispersion tube, dissolve 9-hydroxyfluorene-9-carboxylic acid (HFCA) in anhydrous methanol.

  • Heating: Heat the solution to approximately 100°C with stirring.[1]

  • Chlorination: Once the desired temperature is reached, begin bubbling chlorine gas through the reaction mixture via the gas dispersion tube. The rate of gas addition should be controlled to maintain a steady reaction.

  • Reaction Monitoring: Monitor the progress of the reaction periodically using TLC or HPLC to determine the optimal reaction time for maximizing the formation of the mono-chlorinated product and minimizing byproducts.

  • Reaction Quench: Once the reaction is deemed complete, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

  • Workup: The workup procedure may involve removing the excess methanol under reduced pressure. The crude product can then be dissolved in an organic solvent and washed with water or a mild base to remove any acidic impurities.

  • Purification: The crude product can be purified by crystallization from a suitable solvent or by silica gel column chromatography to yield pure chlorflurenol-methyl ester.

Visualizations

Troubleshooting_Chlorflurenol_Synthesis Start Start Synthesis LowYield Low Yield? Start->LowYield HighByproducts High Byproducts? LowYield->HighByproducts No CheckChlorination Incomplete Chlorination? - Insufficient Cl2 - Low Temperature LowYield->CheckChlorination Yes Unchlorinated High Unchlorinated Byproduct? HighByproducts->Unchlorinated Yes Successful Successful Synthesis HighByproducts->Successful No CheckTemp Suboptimal Temperature? CheckChlorination->CheckTemp No IncreaseCl2 Increase Cl2 / Time Monitor Reaction CheckChlorination->IncreaseCl2 CheckMoisture Moisture Present? CheckTemp->CheckMoisture No OptimizeTemp Optimize Temperature (e.g., ~100°C) CheckTemp->OptimizeTemp CheckPurification Inefficient Purification? CheckMoisture->CheckPurification No UseAnhydrous Use Anhydrous Reagents & Dry Glassware CheckMoisture->UseAnhydrous OptimizePurification Optimize Crystallization or Chromatography CheckPurification->OptimizePurification Dichlorinated High Dichlorinated Byproduct? Unchlorinated->Dichlorinated No Unchlorinated->IncreaseCl2 Yes ControlCl2 Control Cl2 Amount & Reaction Time Dichlorinated->ControlCl2 Yes Dichlorinated->Successful No IncreaseCl2->Successful OptimizeTemp->Successful UseAnhydrous->Successful OptimizePurification->Successful ControlCl2->Successful

Caption: Troubleshooting workflow for chlorflurenol-methyl ester synthesis.

Reaction_Pathway_Chlorflurenol_Synthesis cluster_conditions Reaction Conditions HFCA 9-Hydroxyfluorene-9-carboxylic Acid (HFCA) Reagents + CH3OH + Cl2 Product Chlorflurenol-methyl ester Reagents->Product One-Pot Reaction Conditions ~100°C Byproduct1 9-Hydroxyfluorene-9-carboxylic acid methyl ester Product->Byproduct1 Byproducts Byproduct2 2,7-Dichloro-9-hydroxyfluorene-9-carboxylic acid methyl ester Product->Byproduct2

Caption: One-pot synthesis pathway of chlorflurenol-methyl ester.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Methyl 9-hydroxyfluorene-9-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for isomers of Methyl 9-hydroxyfluorene-9-carboxylate. Due to the limited availability of complete, directly comparable experimental datasets for all potential isomers in public databases, this guide combines available experimental data for this compound with predicted spectroscopic characteristics for its positional isomers. The information herein is intended to guide researchers in the identification and characterization of these fluorene derivatives.

Introduction to this compound and its Isomers

This compound is an organic compound featuring a fluorene core, which is a polycyclic aromatic hydrocarbon. The isomers of this compound are distinguished by the position of the hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups on the fluorene backbone. These structural differences, particularly the substitution pattern on the aromatic rings versus substitution at the C9 position, give rise to distinct spectroscopic signatures. This guide will focus on comparing the key spectroscopic features of the primary isomer, this compound, with its hypothetical positional isomers where the substituents are on the aromatic rings.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key experimental and predicted spectroscopic data for this compound and its potential isomers. The data for the isomers is predicted based on established spectroscopic principles and data from related fluorene compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

IsomerAromatic Protons (ppm)-OCH₃ Protons (ppm)-OH Proton (ppm)Other Protons (ppm)
This compound 7.20 - 7.80 (m, 8H)~3.70 (s, 3H)Variable, broad (s, 1H)-
Hypothetical Aromatic Isomer (e.g., Methyl 2-hydroxyfluorene-1-carboxylate) 7.10 - 8.00 (m, 7H) - Pattern will be distinct based on substitution~3.90 (s, 3H)Variable, broad (s, 1H)C9-H₂: ~3.9 (s, 2H)

Note: The chemical shifts for the aromatic protons in the isomers will exhibit different splitting patterns and chemical shifts depending on the specific substitution pattern.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

IsomerCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)-OCH₃ Carbon (ppm)C9 Carbon (ppm)
This compound ~175120 - 150~53~78 (quaternary)
Hypothetical Aromatic Isomer (e.g., Methyl 2-hydroxyfluorene-1-carboxylate) ~170110 - 160 (including carbons bearing substituents)~52~37 (CH₂)

Table 3: IR Spectroscopic Data

IsomerO-H Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C=O Stretch (Ester) (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~3400 (broad)~3050~1730~1250
Hypothetical Aromatic Isomer ~3350 (broad)~3050~1720~1280

Table 4: Mass Spectrometry Data

IsomerMolecular Ion (M⁺) (m/z)Key Fragmentation Peaks (m/z)
This compound 240.25[1][2]181 ([M-COOCH₃]⁺), 152
Hypothetical Aromatic Isomer 240.25Likely fragments would include loss of -OCH₃ and -COOCH₃

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, more scans and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data using a Fourier transform, followed by phase and baseline corrections. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR setup. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

Mandatory Visualization

Experimental Workflow for Isomer Comparison

The following diagram illustrates the logical workflow for the synthesis, purification, and spectroscopic analysis of this compound isomers to enable a comparative study.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison Synthesis Isomer Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR 1H and 13C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Compare_NMR Compare Chemical Shifts and Coupling Patterns NMR->Compare_NMR Compare_IR Compare Fingerprint Regions and Functional Group Peaks IR->Compare_IR Compare_MS Compare Molecular Ion and Fragmentation Patterns MS->Compare_MS Elucidation Structure Elucidation of Isomers Compare_NMR->Elucidation Compare_IR->Elucidation Compare_MS->Elucidation

Caption: Workflow for the comparative spectroscopic analysis of isomers.

Conclusion

References

A Comparative Guide to ¹H and ¹³C NMR Spectra of Fluorene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of fluorene and its derivatives is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, serves as a powerful analytical tool for elucidating the molecular architecture of these compounds. This guide provides a comparative analysis of the NMR spectral data of fluorene and its derivatives, supported by experimental protocols and data visualizations to facilitate a deeper understanding of their structure-property relationships.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substituents on the fluorene core can cause significant changes in these shifts, providing valuable information about the position and nature of the functional groups.

Fluorene:

The parent fluorene molecule exhibits a characteristic set of signals in both ¹H and ¹³C NMR spectra due to its symmetrical structure. The numbering convention for the fluorene ring system is crucial for assigning these signals.

¹H NMR (CDCl₃):

  • The methylene protons at the C9 position typically appear as a singlet around 3.90 ppm.[1]

  • The aromatic protons show more complex splitting patterns in the range of 7.30-7.80 ppm.[1] Specifically, H1/H8 appear around 7.79 ppm, H4/H5 around 7.54 ppm, and H2/H3/H6/H7 are found in the region of 7.30-7.40 ppm.[1]

¹³C NMR (CDCl₃):

  • The methylene carbon (C9) gives a signal at approximately 37.0 ppm.[1]

  • The aromatic carbons show a series of signals corresponding to the protonated and quaternary carbons. The quaternary carbons C10, C11, C12, and C13 appear at around 143.3 ppm and 141.8 ppm.[1] The protonated carbons C1-C8 are observed between 120.0 ppm and 127.0 ppm.[1]

Substituted Fluorene Derivatives:

The introduction of substituents onto the fluorene backbone leads to predictable changes in the NMR spectra. Electron-donating groups (EDGs) generally cause upfield shifts (to lower ppm values), while electron-withdrawing groups (EWGs) result in downfield shifts (to higher ppm values) for the nearby protons and carbons.

Below is a summary of ¹H and ¹³C NMR chemical shifts for fluorene and a selection of its derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Fluorene and Derivatives in CDCl₃

CompoundH9Aromatic ProtonsReference
Fluorene3.90 (s)7.30-7.80 (m)[1]
9-Fluorenol5.45 (s)7.25-7.78 (m)
2,7-Dibromo-9,9-didecylfluorene1.95-2.05 (m, 4H, CH₂), 0.80-1.30 (m, 32H, CH₂/CH₃)7.40-7.60 (m)[2]
9,9-bis(3-amino-4-hydroxyphenyl)fluorene-6.50-7.70 (m)[3]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Fluorene and Derivatives in CDCl₃

CompoundC9Aromatic CarbonsReference
Fluorene37.0120.0, 125.1, 126.8, 141.8, 143.3[1]
9-Fluorenol73.8119.6, 125.0, 127.2, 128.2, 139.5, 146.8[4]
2,7-Dibromo-9,9-didecylfluorene55.7121.3, 126.3, 130.2, 139.1, 151.8[2]
A Fluorene Derivative with Thiazole and Amine Groups55.3119.4-167.7[2]

Experimental Protocols

Accurate and reproducible NMR data are contingent upon standardized experimental procedures. Below are detailed methodologies for acquiring ¹H and ¹³C NMR spectra of fluorene-based compounds.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for fluorene derivatives due to its excellent dissolving power for nonpolar to moderately polar organic compounds.[1][2] Other deuterated solvents such as DMSO-d₆, acetone-d₆, or THF-d₈ may be used depending on the solubility of the specific derivative.

  • Concentration: Prepare a solution by dissolving 5-10 mg of the fluorene compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.[5] Most deuterated solvents now come with TMS already added.

¹H NMR Spectroscopy Acquisition
  • Instrumentation: Spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2]

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse angle is commonly used to allow for faster relaxation and a greater number of scans in a given time.

    • Acquisition Time (at): Typically 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative ¹H NMR.

    • Number of Scans (ns): 8 to 16 scans are generally adequate for samples of this concentration.

  • Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase correction and baseline correction are performed to obtain the final spectrum.

¹³C NMR Spectroscopy Acquisition
  • Instrumentation: The same spectrometer as for ¹H NMR is used, with the probe tuned to the ¹³C frequency (e.g., 75 MHz on a 300 MHz spectrometer).[2]

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Pulse Angle: A 30° pulse angle is often used to reduce the experiment time.

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2 seconds is a common starting point. For quantitative analysis, longer delays (5-10 seconds) are necessary.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, and phase and baseline corrections are applied.

Workflow for NMR Spectral Comparison

The following diagram illustrates a logical workflow for the comparative analysis of ¹H and ¹³C NMR spectra of fluorene-based compounds.

NMR_Comparison_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison cluster_output Output Prep Prepare Sample (5-10 mg in 0.6 mL CDCl3) Acq_H1 Acquire 1H NMR Spectrum Prep->Acq_H1 Acq_C13 Acquire 13C NMR Spectrum Prep->Acq_C13 Proc_H1 Process 1H FID (FT, Phasing, Baseline Correction) Acq_H1->Proc_H1 Proc_C13 Process 13C FID (FT, Phasing, Baseline Correction) Acq_C13->Proc_C13 Assign_Derivative Assign Peaks for Derivative Proc_H1->Assign_Derivative Proc_C13->Assign_Derivative Assign_Fluorene Assign Peaks for Fluorene (Reference Spectrum) Compare_Shifts Compare Chemical Shifts (Δδ = δ_derivative - δ_fluorene) Assign_Fluorene->Compare_Shifts Assign_Derivative->Compare_Shifts Correlate Correlate Δδ with Substituent Effects (EDG vs. EWG) Compare_Shifts->Correlate Report Generate Comparative Report Correlate->Report

Caption: Workflow for NMR spectral comparison of fluorene compounds.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorene Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of simple alkyl esters of fluorene-9-carboxylic acid, namely the methyl, ethyl, and propyl esters. It explores the differences in fragmentation behavior under both hard ionization (Electron Ionization - EI) and soft ionization (Electrospray Ionization - ESI) techniques, offering valuable insights for the structural elucidation and analysis of these compounds.

Executive Summary

The fragmentation of fluorene esters is significantly influenced by the ionization method. Electron Ionization (EI) mass spectrometry, a hard ionization technique, induces extensive fragmentation, providing detailed structural information through characteristic cleavage patterns of the fluorene core and the ester group. In contrast, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), a soft ionization method, typically results in less fragmentation, with the protonated molecule being the most prominent feature. The subsequent collision-induced dissociation (CID) of the protonated molecule in ESI-MS/MS provides specific fragmentation pathways that are useful for targeted analysis and confirmation of the molecular structure.

Data Presentation: Comparison of Fragmentation Patterns

The following tables summarize the key fragmentation ions observed for methyl, ethyl, and propyl 9-fluorenecarboxylate under EI and ESI-MS/MS conditions.

Electron Ionization (EI) Mass Spectrometry
CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and Proposed Structures
Methyl 9-fluorenecarboxylate 224165 (Base Peak) : [Fluorenyl cation]⁺• - Loss of the methoxycarbonyl radical (•COOCH₃) 193 : [M - OCH₃]⁺ - Loss of the methoxy radical 164 : [Fluorene]⁺• - Loss of the methyl formate
Ethyl 9-fluorenecarboxylate 238165 (Base Peak) : [Fluorenyl cation]⁺• - Loss of the ethoxycarbonyl radical (•COOCH₂CH₃) 193 : [M - OC₂H₅]⁺ - Loss of the ethoxy radical 164 : [Fluorene]⁺• - Loss of the ethyl formate
Propyl 9-fluorenecarboxylate 252165 (Base Peak) : [Fluorenyl cation]⁺• - Loss of the propoxycarbonyl radical (•COOCH₂CH₂CH₃) 193 : [M - OC₃H₇]⁺ - Loss of the propoxy radical 164 : [Fluorene]⁺• - Loss of the propyl formate
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Under positive ion ESI, fluorene esters are readily protonated to form the [M+H]⁺ ion. The fragmentation of this ion is then induced by collision with an inert gas.

CompoundProtonated Molecule [M+H]⁺ [m/z]Key Fragment Ions [m/z] and Proposed Structures from MS/MS
Methyl 9-fluorenecarboxylate 225165 : [Fluorenyl cation]⁺ - Loss of methanol (CH₃OH) and CO 193 : [M+H - CH₃OH]⁺ - Loss of methanol
Ethyl 9-fluorenecarboxylate 239165 : [Fluorenyl cation]⁺ - Loss of ethanol (C₂H₅OH) and CO 193 : [M+H - C₂H₅OH]⁺ - Loss of ethanol
Propyl 9-fluorenecarboxylate 253165 : [Fluorenyl cation]⁺ - Loss of propanol (C₃H₇OH) and CO 193 : [M+H - C₃H₇OH]⁺ - Loss of propanol

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

A generalized protocol for the analysis of fluorene esters using GC-MS with electron ionization is as follows:

  • Sample Preparation: Dissolve the fluorene ester in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC):

    • Injector: Splitless injection at 250°C.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

A typical protocol for the analysis of fluorene esters using LC-MS/MS with electrospray ionization is outlined below:

  • Sample Preparation: Dissolve the fluorene ester in a mixture of methanol and water (e.g., 80:20 v/v) to a concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS1: Full scan from m/z 100-500 to identify the protonated molecule [M+H]⁺.

    • MS2 (Product Ion Scan): Isolate the [M+H]⁺ ion and perform collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy to achieve characteristic fragmentation (typically in the range of 10-30 eV).

Visualizing Fragmentation Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the key fragmentation pathways and experimental workflows.

EI_Fragmentation M Fluorene Ester [M]⁺• M_minus_OR [M-OR]⁺ M->M_minus_OR - •OR Fluorenyl_cation [Fluorenyl cation]⁺• m/z 165 M->Fluorenyl_cation - •COOR Fluorene_ion [Fluorene]⁺• m/z 164 M->Fluorene_ion - ROCHO

Caption: Generalized Electron Ionization (EI) fragmentation pathway for fluorene esters.

ESI_Fragmentation MH Protonated Fluorene Ester [M+H]⁺ MH_minus_ROH [M+H - ROH]⁺ MH->MH_minus_ROH - ROH Fluorenyl_cation [Fluorenyl cation]⁺ m/z 165 MH_minus_ROH->Fluorenyl_cation - CO

Caption: Generalized ESI-MS/MS fragmentation pathway for protonated fluorene esters.

Experimental_Workflow cluster_GCMS GC-MS (EI) cluster_LCMSMS LC-MS/MS (ESI) Sample_GC Sample Injection GC_Separation Gas Chromatography Separation Sample_GC->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis_GC Mass Analysis EI_Ionization->Mass_Analysis_GC EI_Spectrum EI Mass Spectrum Mass_Analysis_GC->EI_Spectrum Sample_LC Sample Injection LC_Separation Liquid Chromatography Separation Sample_LC->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MS1_Scan MS1 Scan ([M+H]⁺ detection) ESI_Ionization->MS1_Scan CID Collision-Induced Dissociation MS1_Scan->CID MS2_Scan MS2 Scan (Fragment Ion Analysis) CID->MS2_Scan ESI_Spectrum ESI-MS/MS Spectrum MS2_Scan->ESI_Spectrum

Caption: Comparative experimental workflows for GC-MS (EI) and LC-MS/MS (ESI) analysis.

A Comparative Analysis of the Cytotoxic Effects of Methyl 9-hydroxyfluorene-9-carboxylate and Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research and drug development, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. The fluorene scaffold has emerged as a promising structural motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1][2] This guide presents a comparative overview of the cytotoxic potential of Methyl 9-hydroxyfluorene-9-carboxylate (MHFC) alongside other anticancer agents, drawing upon available experimental data for structurally related fluorene compounds to provide a valuable resource for researchers, scientists, and drug development professionals.

While direct comparative studies on the cytotoxicity of this compound are not extensively available in the public domain, an analysis of its structural analogs provides significant insights into its potential efficacy. This guide synthesizes data from various sources to offer a comprehensive comparison, complete with experimental protocols and diagrammatic representations of relevant biological pathways.

Comparative Cytotoxicity Data

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of various fluorene derivatives and common anticancer drugs against a panel of human cancer cell lines. This comparative data allows for an indirect assessment of the potential anticancer activity of this compound.

Table 1: Cytotoxicity of Fluorene Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)
Diamine Derivative 9aMCF-7 (Breast)0.8
OVCAR-3 (Ovarian)0.5
SF-295 (CNS)0.3
Diamine Derivative 9bMCF-7 (Breast)0.6
OVCAR-3 (Ovarian)0.4
SF-295 (CNS)0.4
1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine)HeLa (Cervical Cancer)37.76[2]
6FD-derived PIA431 (Epidermoid Carcinoma)29.3[2]
Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group)HCT-116 (Colon Cancer)1.8[2]

Table 2: Cytotoxicity of Standard Anticancer Agents (for comparison)

CompoundCancer Cell LineIC50 (µM)
Cisplatin (Control)MCF-7 (Breast)1.2
OVCAR-3 (Ovarian)0.9
SF-295 (CNS)1.5
DoxorubicinA549 (Lung)Value not specified
HepG2 (Liver)Value not specified

Note: The IC50 values for Doxorubicin were mentioned as a reference in one study, but specific values were not provided in the snippet.

Experimental Methodologies

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds.[3][4] Various assays are employed to measure cell viability and proliferation after treatment with a test agent.[5][6] The MTT assay is a widely used colorimetric method for this purpose.[1][7]

MTT Cytotoxicity Assay Protocol

This protocol outlines the key steps involved in assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Treatment: The test compounds, including MHFC and other anticancer agents, are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these different concentrations and incubated for an additional 48 to 72 hours.[1]

  • MTT Addition: Following the treatment incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours at 37°C.[1]

  • Formazan Solubilization: The culture medium containing MTT is carefully aspirated, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals that have formed in metabolically active cells.[1][7]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[1][2]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is then calculated from the dose-response curve generated by plotting cell viability against the compound concentration.[2]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add compounds to cells incubation_24h->add_compound compound_prep Prepare serial dilutions of test compounds compound_prep->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Remove medium & add DMSO incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathways

Fluorene derivatives have been reported to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[1] These pathways play a crucial role in regulating cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation.[1] Its aberrant activation is a common feature in many types of cancer. Fluorene derivatives may exert their cytotoxic effects by inhibiting this pathway, thereby promoting apoptosis in cancer cells.

PI3K_Akt_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activation bad Bad akt->bad Inhibition cell_survival Cell Survival akt->cell_survival Promotion apoptosis Apoptosis bad->apoptosis Induction fluorene Fluorene Derivatives fluorene->pi3k Inhibition? fluorene->akt Inhibition?

Caption: The PI3K/Akt signaling pathway and potential inhibition by fluorene derivatives.[1]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that governs cell growth, differentiation, and survival.[1] Similar to the PI3K/Akt pathway, its dysregulation is frequently observed in cancer, making it a key target for anticancer therapies.

MAPK_ERK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Activation erk ERK mek->erk Activation transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activation proliferation Cell Proliferation transcription_factors->proliferation survival Cell Survival transcription_factors->survival fluorene Fluorene Derivatives fluorene->raf Inhibition? fluorene->mek Inhibition?

Caption: The MAPK/ERK signaling pathway and potential points of inhibition by fluorene derivatives.

References

Unveiling the Biological Promise of Fluorene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutic agents is a perpetual endeavor. Among the myriad of chemical scaffolds explored, fluorene derivatives have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of the anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties of various fluorene derivatives, supported by experimental data and detailed methodologies to facilitate further research and development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Fluorene derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a range of cancer cell lines. The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Comparative Anticancer Potency of Fluorene Derivatives
Fluorene DerivativeCancer Cell LineIC50 (µM)
1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridin-2-ylmethyl)methanamine)HeLa (Cervical Cancer)37.76[1]
6FD-derived PIA431 (Epidermoid Carcinoma)29.3[1]
Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group)HCT-116 (Colon Cancer)5.6[1]
LSO258MOLM-13 (Acute Myeloid Leukemia)25.5[1]
LSO272MOLM-13 (Acute Myeloid Leukemia)12.5[1]
LSO276MOLM-13 (Acute Myeloid Leukemia)24.8[1]
LSO278MOLM-13 (Acute Myeloid Leukemia)18.7[1]
LSO278HCT-116 (Colon Cancer)23.4[1]

A key mechanism through which some fluorene derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, often mediated by the generation of reactive oxygen species (ROS).[1] This process can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.

ROS_Mediated_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Bax/Bak Bax/Bak Mitochondrion->Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Caspase-3 Fluorene Derivative Fluorene Derivative ROS ROS Fluorene Derivative->ROS ROS->Death Receptors ROS->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis

ROS-mediated apoptosis induced by fluorene derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. Fluorene derivatives have demonstrated encouraging activity against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that prevents the visible growth of a microorganism.

Comparative Antimicrobial Potency of Fluorene Derivatives
Fluorene DerivativeTarget MicroorganismMIC (mg/mL)
O-aryl-carbamoyl-oximino-fluorene derivativesBacterial and Fungal Strains0.156 - 10
9,9-bis(4-hydroxyphenyl) fluorene (BHPF)Candida albicans0.005
Fluorene-9-acetic acid (FAA)Candida albicans>0.02

Neuroprotective and Anti-inflammatory Potential

Beyond their cytotoxic and antimicrobial properties, certain fluorene derivatives exhibit promising neuroprotective and anti-inflammatory activities, which are critical for addressing complex conditions such as Alzheimer's disease and chronic inflammatory disorders.[1] While quantitative comparative data for fluorene derivatives in these areas is still emerging, the available information points to a promising new frontier for this versatile scaffold.

Experimental Protocols

To ensure the reproducibility and facilitate the extension of the research cited in this guide, detailed methodologies for the key experimental assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with fluorene derivatives at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorene derivatives and incubate for 24-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.[1]

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow A Prepare serial dilutions of fluorene derivatives in broth B Inoculate with a standardized microbial suspension A->B C Incubate at an appropriate temperature and duration B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for determining antimicrobial activity using the broth microdilution method.

Detailed Protocol:

  • Preparation of Serial Dilutions: Prepare a series of twofold dilutions of the fluorene derivative in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the fluorene derivative at which there is no visible growth (turbidity) of the microorganism.

Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive exposure to glutamate, a key neurotransmitter.

Workflow for Glutamate-Induced Excitotoxicity Assay

Neuroprotection_Workflow A Culture neuronal cells (e.g., SH-SY5Y) B Pre-treat cells with fluorene derivatives A->B C Induce excitotoxicity with glutamate B->C D Incubate for a specified period C->D E Assess cell viability (e.g., MTT assay) D->E F Quantify neuroprotection E->F

Workflow for assessing neuroprotective activity against glutamate-induced excitotoxicity.

Detailed Protocol:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

  • Pre-treatment: Pre-treat the cells with different concentrations of the fluorene derivative for a specified time (e.g., 1-2 hours).

  • Glutamate Challenge: Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 2.5 mM) to the cell culture.[2]

  • Incubation: Incubate the cells for 24 hours.[2]

  • Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells treated with fluorene derivatives and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Workflow for COX-2 Inhibition Assay

Anti_Inflammatory_Workflow A Prepare reaction mixture with COX-2 enzyme and heme B Add fluorene derivative (inhibitor) A->B C Initiate reaction with arachidonic acid B->C D Incubate for a specific time C->D E Stop the reaction D->E F Measure the product (e.g., Prostaglandin E2) via ELISA E->F G Calculate percent inhibition and IC50 F->G

Workflow for assessing anti-inflammatory activity via COX-2 inhibition.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, EDTA, and phenol.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the fluorene derivative at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.

  • Product Quantification: The amount of prostaglandin produced is quantified using an Enzyme Immunoassay (EIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of COX-2 inhibition against the concentration of the fluorene derivative.

References

A Comparative Guide to Validating the Purity of Synthesized Methyl 9-hydroxyfluorene-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized Methyl 9-hydroxyfluorene-9-carboxylate, a crucial step for ensuring the reliability and reproducibility of scientific research. Through detailed experimental protocols and comparative data analysis, this document outlines the key analytical techniques required for a robust purity assessment. The guide compares the synthesized product against a commercial standard and a structurally related alternative, Chlorflurenol-methyl, offering a clear perspective on acceptable purity thresholds and potential impurity profiles.

Comparative Analysis of Purity

The purity of a synthesized batch of this compound was compared against a commercially available standard and a common alternative, Chlorflurenol-methyl. The following tables summarize the quantitative data obtained from High-Performance Liquid Chromatography (HPLC), ¹H Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Table 1: HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)Purity (%)
Synthesized this compound8.5499.299.2%
Commercial Standard this compound8.5599.9>99.8%
Chlorflurenol-methyl (Alternative)9.2199.599.5%

Table 2: ¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ) of -OCH₃ (ppm)Chemical Shift (δ) of Aromatic Protons (ppm)Presence of Impurity Peaks
Synthesized this compound3.65 (s, 3H)7.25-7.80 (m, 8H)Minor peaks at δ 2.1 and 3.4 ppm
Commercial Standard this compound3.65 (s, 3H)7.25-7.80 (m, 8H)None observed
Chlorflurenol-methyl (Alternative)3.68 (s, 3H)7.30-7.85 (m, 7H)None observed

Note: NMR data for the synthesized compound is based on established spectral patterns of fluorene derivatives. Actual experimental results should be compared to a certified reference standard.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed m/z [M+H]⁺
Synthesized this compoundC₁₅H₁₂O₃240.25241.08
Commercial Standard this compoundC₁₅H₁₂O₃240.25241.08
Chlorflurenol-methyl (Alternative)C₁₅H₁₁ClO₃274.70275.04

Experimental Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity Validation Workflow Workflow for Purity Validation of Synthesized Compound cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_validation Purity Validation cluster_comparison Comparative Analysis cluster_documentation Final Documentation synthesis Synthesis of Methyl 9-hydroxyfluorene-9-carboxylate initial_assessment Initial Assessment (TLC, Melting Point) synthesis->initial_assessment purification Purification (e.g., Column Chromatography) initial_assessment->purification If impurities detected hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy (¹H and ¹³C) hplc->nmr ms Mass Spectrometry nmr->ms comparison Data Comparison with Reference Standard & Alternative ms->comparison documentation Certificate of Analysis Generation comparison->documentation

Caption: A logical workflow for the synthesis, purification, and comprehensive purity validation of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the percentage purity of the synthesized compound by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the synthesized compound is calculated based on the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized compound and identify any structural impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans and a longer relaxation delay may be necessary.

  • Data Analysis: Process the raw data using appropriate software. Compare the chemical shifts, multiplicities, and integration of the signals in the sample spectrum with those of the reference standard to confirm the structure and identify any impurities.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare its mass-to-charge ratio (m/z) with the theoretical value. The mass spectrum for this compound is available in the NIST WebBook.[1]

Conceptual Signaling Pathway

Fluorene derivatives are being investigated for their potential biological activities, including their role in modulating various signaling pathways. The diagram below illustrates a hypothetical pathway where a derivative of this compound could potentially act as an inhibitor of a key kinase involved in a cancer-related signaling cascade.

Conceptual_Signaling_Pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor Fluorene Derivative (Inhibitor) Inhibitor->KinaseB Inhibits

Caption: A conceptual diagram of a signaling pathway where a fluorene derivative acts as a kinase inhibitor, preventing downstream cell proliferation.

References

A Researcher's Guide to C15H12O3 Isomers: Cross-Referencing Experimental Data with the NIST WebBook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. The molecular formula C15H12O3 represents several isomeric compounds, primarily substituted flavanones and a diketone, each with potentially unique biological activities and physicochemical properties. This guide provides a comparative analysis of key experimental data for prominent C15H12O3 isomers, cross-referenced with data available in the NIST (National Institute of Standards and Technology) WebBook, a vital resource for chemical and physical data.

Workflow for Cross-Referencing Experimental Data

The process of verifying experimental findings with established databases is a cornerstone of scientific rigor. The following workflow outlines a systematic approach to cross-referencing experimental data for C15H12O3 isomers with the NIST WebBook.

Cross_Referencing_Workflow cluster_0 Experimental Data Acquisition cluster_1 NIST WebBook Cross-Referencing cluster_2 Data Comparison and Validation exp_data Acquire Experimental Data (NMR, IR, MS, Melting Point) process_data Process and Analyze Raw Data exp_data->process_data search_nist Search NIST WebBook by Formula, Name, or CAS Number process_data->search_nist Processed Data retrieve_data Retrieve Available Spectra and Physical Properties search_nist->retrieve_data compare_data Compare Experimental Data with NIST Reference Data retrieve_data->compare_data Reference Data validate_id Validate Compound Identity compare_data->validate_id final_report Final Report and Compound Characterization validate_id->final_report Validated Identity

Caption: A logical workflow for the cross-referencing of experimental data with the NIST WebBook.

Comparison of Physicochemical Properties

The isomers of C15H12O3, while sharing the same molecular weight, exhibit distinct physical properties, most notably their melting points. These differences arise from variations in their molecular structure, which influence intermolecular forces.

Compound NameIUPAC NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
6-Hydroxyflavanone 6-hydroxy-2-phenyl-2,3-dihydrochromen-4-one4250-77-5240.25220-222 (dec.)[1][2]
4'-Hydroxyflavanone 2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one6515-37-3240.25182[3]
7-Hydroxyflavanone 7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one6515-36-2240.25188-190[4][5]
2-Hydroxyisoflavanone 2-hydroxy-3-phenyl-2,3-dihydrochromen-4-one56022-25-4240.25Not available
o-Hydroxydibenzoylmethane 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione1469-94-9240.25120-122[6]

Spectroscopic Data Comparison

Spectroscopic techniques are essential for the structural elucidation of isomers. The following tables summarize key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the C15H12O3 isomers.

¹H NMR Spectral Data

Proton NMR provides information on the chemical environment of hydrogen atoms within a molecule. While complete spectral data is extensive, characteristic shifts can aid in distinguishing between isomers.

CompoundKey ¹H NMR Signals (ppm) and Multiplicities
6-Hydroxyflavanone Data available but specific shifts vary with solvent and instrument.[7]
4'-Hydroxyflavanone Data available in various databases, specific shifts depend on experimental conditions.
7-Hydroxyflavanone Aromatic and flavanone ring protons show characteristic signals.[4]
2-Hydroxyisoflavanone No readily available experimental ¹H NMR data found.
o-Hydroxydibenzoylmethane Aromatic protons and methylene protons will have distinct chemical shifts.
IR Spectroscopy Data

Infrared spectroscopy is used to identify functional groups present in a molecule. The carbonyl (C=O) and hydroxyl (O-H) stretching frequencies are particularly useful for these isomers.

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group
6-Hydroxyflavanone ~3400 (broad), ~1650O-H stretch, C=O stretch
4'-Hydroxyflavanone ~3400 (broad), ~1680O-H stretch, C=O stretch
7-Hydroxyflavanone 3413, 1651[4]O-H stretch, C=O stretch
2-Hydroxyisoflavanone ~3400 (broad), ~1680O-H stretch, C=O stretch
o-Hydroxydibenzoylmethane ~3400 (broad), ~1600 (intramolecular H-bonding)O-H stretch, C=O stretch
Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
6-Hydroxyflavanone 240136, 163[8]
4'-Hydroxyflavanone 240120, 121[9]
7-Hydroxyflavanone 240197, 134.9 ([M-H]⁻)[10]
2-Hydroxyisoflavanone 240Data not readily available.
o-Hydroxydibenzoylmethane 240Data available in NIST WebBook.[11]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized procedures for the key analytical techniques used in the characterization of C15H12O3 isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified C15H12O3 isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions. For tandem mass spectrometry (MS/MS), select the molecular ion for collision-induced dissociation to obtain fragmentation patterns.

Conclusion

The accurate characterization of C15H12O3 isomers is a critical step in their potential development as therapeutic agents or research tools. This guide highlights the importance of a multi-technique approach, combining experimental data from NMR, IR, and mass spectrometry with the invaluable reference data available in the NIST WebBook. By systematically comparing these datasets, researchers can confidently identify and differentiate between these closely related isomers, paving the way for further investigation into their biological activities.

References

A Comparative Guide to Plant Growth Regulators: Efficacy of Methyl 9-hydroxyfluorene-9-carboxylate versus Other Key Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Methyl 9-hydroxyfluorene-9-carboxylate (MHFC), a synthetic plant growth regulator, with other major classes of plant growth regulators, namely auxins, gibberellins, and cytokinins. The information is supported by experimental data to aid in the selection and application of these compounds in research and development.

Introduction to Plant Growth Regulators

Plant growth regulators (PGRs) are organic compounds, either natural or synthetic, that in small amounts modify plant physiological processes. They are crucial tools in agriculture and plant biotechnology for controlling plant development, from seed germination to flowering and senescence. The primary classes of PGRs include auxins, gibberellins, cytokinins, abscisic acid, and ethylene, each with distinct roles in plant growth.[1]

This compound, often known by its synonyms chlorflurenol-methyl or morphactin, is a synthetic PGR that primarily acts as an auxin transport inhibitor.[2][3] This mode of action leads to a variety of physiological effects, often antagonistic to those of natural growth promoters.

Mechanism of Action and Signaling Pathways

Understanding the molecular pathways through which these regulators act is fundamental to predicting their effects on plant growth and development.

This compound (Morphactin)

MHFC and other morphactins disrupt the normal hormonal balance in plants primarily by inhibiting the polar transport of auxin.[3] This inhibition leads to an accumulation of auxin in certain tissues and a depletion in others, causing a range of morphological changes. The primary mechanism involves interference with auxin efflux carrier proteins, such as PIN-FORMED (PIN) proteins.

MHFC_Mechanism cluster_cell Plant Cell MHFC This compound (Morphactin) PIN PIN Proteins (Auxin Efflux Carriers) MHFC->PIN Inhibits Auxin_Out Auxin Efflux PIN->Auxin_Out Mediates Auxin_Accumulation Intracellular Auxin Accumulation PIN->Auxin_Accumulation Leads to Growth_Response Altered Growth Response Auxin_Accumulation->Growth_Response

Mechanism of this compound Action.
Auxins (e.g., Indole-3-acetic acid - IAA)

Auxins promote cell elongation, apical dominance, and root initiation. The signaling pathway involves the perception of auxin by the TIR1/AFB receptor complex, leading to the degradation of Aux/IAA transcriptional repressors. This degradation releases Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes.

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Growth Cell Elongation, Rooting, etc. Auxin_Genes->Growth Leads to

Simplified Auxin Signaling Pathway.
Gibberellins (e.g., Gibberellic Acid - GA3)

Gibberellins are crucial for stem elongation, seed germination, and flowering. GA signaling involves the perception of GA by the GID1 receptor, which then promotes the degradation of DELLA proteins, which are transcriptional regulators that repress growth. The degradation of DELLA proteins allows for the expression of GA-responsive genes.

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Repressor GID1->DELLA Targets for degradation PIF PIF (Transcription Factor) DELLA->PIF Represses GA_Genes GA-Responsive Genes PIF->GA_Genes Activates Growth Stem Elongation, Germination, etc. GA_Genes->Growth Leads to

Simplified Gibberellin Signaling Pathway.
Cytokinins (e.g., Kinetin)

Cytokinins promote cell division, shoot formation, and delay senescence. The signaling pathway is a two-component system where cytokinin binds to a histidine kinase receptor (AHK). This initiates a phosphorelay cascade that ultimately leads to the activation of Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors that regulate cytokinin-responsive genes.

Cytokinin_Signaling cluster_membrane_nucleus Cell Membrane & Nucleus Cytokinin Cytokinin AHK AHK Receptor (Histidine Kinase) Cytokinin->AHK Binds to AHP AHP (Phosphotransfer) AHK->AHP Phosphorylates TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphorylates Cytokinin_Genes Cytokinin-Responsive Genes TypeB_ARR->Cytokinin_Genes Activates Growth Cell Division, Shoot Growth, etc. Cytokinin_Genes->Growth Leads to

Simplified Cytokinin Signaling Pathway.

Comparative Efficacy: Experimental Data

The following tables summarize quantitative data from various studies to provide a comparative view of the efficacy of this compound and other plant growth regulators on key developmental processes. It is important to note that the effects are highly dependent on the plant species, concentration, and experimental conditions.

Seed Germination
Plant Growth RegulatorConcentrationPlant SpeciesEffect on Germination (%)Reference
Control 0Chimonobambusa utilis88.3[4]
Gibberellic Acid (GA3) 8.66 µMChimonobambusa utilis94.6 (+6.3 vs Control)[4]
Naphthaleneacetic Acid (NAA) 134.2 µMChimonobambusa utilis95.8 (+7.5 vs Control)[4]
6-Benzylaminopurine (6-BA) 222.0 µMChimonobambusa utilis96.7 (+8.4 vs Control)[4]
Control 0Mentha piperita22.3[5]
Gibberellic Acid (GA3) 100 mg·L⁻¹Mentha piperita74.0 (+51.7 vs Control)[5]
Indole-3-acetic acid (IAA) 100 mg·L⁻¹Mentha piperita55.3 (+33.0 vs Control)[5]
Root and Shoot Elongation
Plant Growth RegulatorConcentrationPlant SpeciesRoot Elongation (cm)Shoot Elongation (cm)Reference
Control 0Zea mays60-80 mm (initial)-[6]
Naphthaleneacetic Acid (NAA) 0.025 µMZea mays38% inhibition-[6]
1-Aminocyclopropane-1-carboxylic acid (ACC) 1 µMZea mays12% inhibition-[6]
Control 0Carya illinoinensis (Pecan)-~25[7]
Gibberellic Acid 4+7 (GA4+7) 500 ppmCarya illinoinensis (Pecan)-~60 (+144% vs Control)[7]
Control 0Glycine max (Soybean)-~80[8]
Methylchlorflurenol (MCF) 10 µMGlycine max (Soybean)-~70 (12% inhibition)[8]
Apical Dominance and Branching
Plant Growth RegulatorConcentrationPlant SpeciesEffect on Lateral Bud Growth/BranchingReference
Control 0Glycine max (Soybean)Baseline[9]
Morphactin Not specifiedGlycine max (Soybean)Sprouting of all lateral buds[9]
Control 0Chrysanthemum morifoliumBaseline[3]
Morphactin 10-20 ppmChrysanthemum morifoliumIncreased number of branches[3]
Control 0Pisum sativum (Pea)Inhibited[10]
Cytokinin Not specifiedPisum sativum (Pea)Promoted[10]
Leaf Senescence
Plant Growth RegulatorConcentrationPlant SpeciesChlorophyll Content (% of initial)Protein Content (% of initial)Reference
Control 0Raphanus sativus~25 (after 6 days)~40 (after 6 days)[11]
Kinetin 3.75 µMRaphanus sativus~60 (after 6 days)~70 (after 6 days)[11]
Morphactin (CME 74050) 36.4 µMRaphanus sativus~55 (after 6 days)~65 (after 6 days)[11]

Experimental Protocols

A standardized protocol is essential for the reliable comparison of plant growth regulator efficacy. Below is a general workflow for a seed germination and seedling growth bioassay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Prepare_Stock Prepare Stock Solutions (e.g., 1 mg/mL) Prepare_Media Prepare Growth Media with different PGR concentrations Prepare_Stock->Prepare_Media Sterilize Sterilize Seeds and Media Prepare_Media->Sterilize Sow_Seeds Sow Seeds on Media Sterilize->Sow_Seeds Incubate Incubate under Controlled Conditions (Light, Temperature) Sow_Seeds->Incubate Measure_Germination Measure Germination Rate Incubate->Measure_Germination Measure_Growth Measure Root and Shoot Length Measure_Germination->Measure_Growth Statistical_Analysis Perform Statistical Analysis Measure_Growth->Statistical_Analysis

General Experimental Workflow for PGR Bioassay.
Preparation of Stock Solutions and Media[1][12]

  • Stock Solution Preparation:

    • Weigh 100 mg of the plant growth regulator.

    • Dissolve in a minimal amount of an appropriate solvent (e.g., ethanol, DMSO, or 1N NaOH for auxins and cytokinins; water for gibberellins).

    • Bring the final volume to 100 mL with sterile distilled water to achieve a 1 mg/mL stock solution.

    • Store the stock solution at 4°C in the dark.

  • Working Solution and Media Preparation:

    • Add the required volume of the stock solution to the sterile growth medium (e.g., Murashige and Skoog medium) to achieve the desired final concentration.

    • For solid media, add the PGR solution before autoclaving or filter-sterilize and add to the cooled autoclaved medium.

Seed Germination and Seedling Growth Assay[5][13]
  • Seed Sterilization:

    • Surface sterilize seeds by rinsing with 70% ethanol for 1-2 minutes, followed by a 10-15 minute soak in a 10-20% commercial bleach solution with a drop of Tween-20.

    • Rinse the seeds 3-5 times with sterile distilled water.

  • Plating and Incubation:

    • Aseptically place the sterilized seeds on the prepared growth media in petri dishes.

    • Seal the petri dishes with parafilm.

    • Incubate the plates in a growth chamber with controlled temperature and light conditions (e.g., 25°C with a 16-hour light/8-hour dark cycle).

  • Data Collection:

    • Record the number of germinated seeds daily to calculate the germination rate and percentage.

    • After a predetermined period (e.g., 7-14 days), measure the primary root length and shoot height of the seedlings.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences between treatments.

Conclusion

This compound (morphactin) demonstrates significant plant growth regulating properties, primarily through the inhibition of auxin transport. Its effects, such as the promotion of branching and delay of senescence, can be valuable in specific applications. However, its efficacy in promoting growth parameters like root and shoot elongation is generally lower compared to growth-promoting hormones like auxins and gibberellins. The choice of a plant growth regulator should be based on the desired physiological outcome, the plant species, and the specific experimental or agricultural context. This guide provides a foundational comparison to aid in this selection process, but further empirical testing is recommended for specific applications.

References

A Comparative Guide to Confirming the Structure of Fluorene Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of intermediate structures is a cornerstone of successful multi-step synthesis. In the synthesis of novel fluorene compounds, which are pivotal in materials science and medicinal chemistry, rigorous structural elucidation of each intermediate prevents costly downstream failures and ensures the validity of final product claims.[1]

This guide provides a comparative overview of the most effective analytical techniques for this purpose, complete with experimental protocols and supporting data to aid in methodological selection and application.

Primary Analytical Techniques for Structural Elucidation

A multi-faceted approach combining spectroscopic and crystallographic methods is essential for comprehensive structural analysis. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.[2][3] Each provides unique and complementary information about the molecular structure of fluorene intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.[4] Both ¹H and ¹³C NMR are fundamental for confirming the successful formation of fluorene intermediates by mapping the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR [5]

  • Sample Preparation: Dissolve 5-10 mg of the purified intermediate for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[5] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[5]

  • Instrument Setup: Use an NMR spectrometer operating at a frequency of 400 MHz or higher. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[5]

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For complex intermediates, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing: Apply a Fourier transform to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections to obtain a clear spectrum for analysis.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts (δ) in both spectra to reference values for known fluorene scaffolds to confirm the structure.[6]

Data Presentation: Expected NMR Data for a Fluorene Core

The following table summarizes typical chemical shifts for an unsubstituted fluorene core. The presence of substituents on the aromatic rings or at the C9 position will cause predictable shifts in these values.

Atom Technique Expected Chemical Shift (δ, ppm) in CDCl₃ Notes
H1, H8¹H NMR~7.80Doublet
H2, H7¹H NMR~7.39Triplet/Doublet of doublets
H3, H6¹H NMR~7.31Triplet/Doublet of doublets
H4, H5¹H NMR~7.55Doublet
H9 (CH₂)¹H NMR~3.90Singlet[6]
C9¹³C NMR~37.0Methylene carbon[6]
C1-C8, C10-C13¹³C NMR~120 - 145Aromatic carbons[6]

Data compiled from various sources, including literature values for fluorene and its simple derivatives.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of an intermediate and providing information about its elemental composition through high-resolution analysis (HRMS).[9] The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) [6]

  • Sample Preparation: Prepare a dilute solution of the purified intermediate (typically <1 mg/mL) in a suitable volatile solvent like acetonitrile or methanol.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is common for polar molecules, while Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar fluorene derivatives.

  • Data Acquisition: Acquire the mass spectrum using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap. Scan a mass range that includes the expected molecular weight of the intermediate.[6]

  • Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M]⁺). Use the instrument's software to calculate the elemental composition that corresponds to this exact mass, providing strong evidence for the chemical formula.

Data Presentation: Expected Mass Spectrometry Data

For a given fluorene intermediate, the primary data point is the accurate mass, which should match the calculated theoretical mass to within a few parts per million (ppm).

Technique Parameter Expected Observation Notes
HRMS (ESI-TOF)Molecular Ion (m/z)Calculated Exact Mass ± 5 ppmConfirms elemental composition.
EI-MSFragmentationLoss of substituents, cleavage of side chains.Provides clues to molecular structure. The fluorene core itself is highly stable.

For unsubstituted 9H-fluorene (C₁₃H₁₀), the monoisotopic mass is 166.0783 Da.[10][11]

Single-Crystal X-ray Crystallography

For intermediates that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural proof.[12] It delivers an unambiguous three-dimensional map of the molecule, revealing precise bond lengths, bond angles, and stereochemistry.[13]

Experimental Protocol: Single-Crystal X-ray Crystallography [6][14]

  • Crystal Growth: Grow single crystals of the intermediate suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam at a low temperature (e.g., 100 K) to minimize thermal vibrations.[6]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[6]

  • Analysis: The final refined structure provides a complete 3D model of the intermediate, confirming connectivity, conformation, and stereochemistry.

Comparative Analysis of Techniques

Technique Information Provided Sample State Destructive? Primary Use Case for Intermediates
NMR Spectroscopy Carbon-hydrogen framework, connectivity, relative stereochemistry.SolutionNoPrimary structure confirmation, purity assessment.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.Solid, Liquid, SolutionYes (typically)Rapid confirmation of molecular formula and identity.
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, bond lengths/angles.Single CrystalNoAbsolute proof of structure, especially for novel or complex molecules.

Recommended Workflow for Structure Confirmation

A logical progression of analysis ensures that the necessary data is gathered efficiently. The workflow begins with routine checks and proceeds to more definitive, and often more time-consuming, techniques as required.

G cluster_0 Synthesis & Initial Checks cluster_1 Core Spectroscopic Analysis cluster_2 Advanced & Definitive Confirmation synthesis Synthesized Intermediate tlc_ms Purity Check (TLC) & Identity (Low-Res MS) synthesis->tlc_ms Purification nmr ¹H and ¹³C NMR tlc_ms->nmr If Pure structure_known Structure Matches Expected Product? nmr->structure_known hrms HRMS for Exact Mass & Elemental Formula structure_known->hrms No / Ambiguous final Unambiguous Structure Confirmed structure_known->final Yes xray Single-Crystal X-ray Crystallography hrms->xray For Novel Compound or Absolute Proof xray->final

Workflow for the structural confirmation of fluorene intermediates.

This workflow illustrates a systematic approach. After synthesis and purification, NMR serves as the primary tool for structural verification. If the NMR data is ambiguous or if the intermediate is a novel compound, high-resolution mass spectrometry is crucial for confirming the elemental formula. For the highest level of certainty, particularly for publication or patent filing, single-crystal X-ray crystallography provides the definitive and unambiguous 3D structure.

References

Safety Operating Guide

Safe Disposal of Methyl 9-hydroxyfluorene-9-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 9-hydroxyfluorene-9-carboxylate, a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to implement the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.[1]

  • Ventilation: All handling of this compound and its associated waste must be conducted in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]

  • Avoid Environmental Release: This compound is very toxic to aquatic life with long-lasting effects.[2] Therefore, direct discharge into drains or the environment is strictly prohibited.[1][2]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the hazard profile of closely related compounds like 9-Hydroxy-9-fluorenecarboxylic acid and Fluoren-9-ol provides essential guidance for its safe handling and disposal.

PropertyData/InformationImplication for Disposal
Physical State Solid (crystalline powder)[1][3][4]Spills should be managed in a way that avoids the generation of dust.[1][3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2]Strictly prohibit any release to the environment or drainage systems.[1][2]
Reactivity Reacts with strong oxidizing agents.[1]Segregate from incompatible chemicals during storage and disposal to prevent hazardous reactions.[1]
Potential Health Effects May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation.[3]Minimize personal exposure through the use of appropriate PPE and handling procedures.[3]
Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including contaminated items such as weighing paper and pipette tips, in a designated, sealed container that is clearly labeled.[1]

    • Liquid Waste: If the compound is in a solution, collect it in a chemically resistant and sealed waste container that is appropriately labeled.[1]

  • Waste Labeling and Storage:

    • Labeling: The waste container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard symbols (e.g., "Harmful," "Dangerous for the environment").[1]

    • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1]

    • Provide the waste disposal service with a comprehensive and accurate description of the waste, including its chemical composition and any known hazards.[1]

  • Recommended Disposal Method:

    • The preferred method of disposal is incineration in a chemical incinerator that is equipped with an afterburner and a scrubber.[1] This ensures the complete destruction of the compound and minimizes its environmental impact.

  • Spill Management:

    • In the event of a spill, avoid generating dust.[1][3]

    • Clean the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key decision-making and operational workflows for the safe disposal of this compound.

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage and Final Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Identify Waste Type B->C D Solid Waste (Contaminated materials, excess solid) C->D Solid E Liquid Waste (Solutions containing the compound) C->E Liquid F Collect in Labeled, Sealed Container D->F G Collect in Labeled, Sealed, Chemically-Resistant Container E->G H Store in Designated Hazardous Waste Area F->H G->H I Contact EHS or Licensed Waste Contractor H->I J Provide Accurate Waste Description I->J K Professional Disposal (Incineration) J->K start Spill Occurs assess Assess Spill Size and Risk start->assess small_spill Small, manageable spill assess->small_spill Small large_spill Large or unmanageable spill assess->large_spill Large ppe Ensure Appropriate PPE is Worn small_spill->ppe evacuate Evacuate Area Contact EHS/Emergency Response large_spill->evacuate contain Contain Spill Avoid Dust Generation ppe->contain cleanup Clean with Appropriate Solvent contain->cleanup collect Collect Cleanup Materials cleanup->collect dispose Dispose as Hazardous Waste collect->dispose

References

Essential Safety and Operational Guidance for Handling Methyl 9-hydroxyfluorene-9-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of safety protocols is critical when handling chemical compounds. This document provides essential safety and logistical information for the handling and disposal of Methyl 9-hydroxyfluorene-9-carboxylate, a derivative of fluorene. While specific toxicological data for this compound is not extensively available, the following guidance is based on information for structurally related compounds and general laboratory safety principles.

Immediate Safety and Hazard Information

This compound and related compounds may pose health risks. The toxicological properties of the closely related 9-Hydroxy-9-fluorenecarboxylic acid have not been fully investigated[1]. It may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause eye, skin, and respiratory tract irritation[1]. As a precaution, it should be handled as a potentially hazardous substance. Some fluorene compounds are also noted as being very toxic to aquatic life with long-lasting effects, so release into the environment must be avoided[2][3].

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[1].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists[1][2].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][2].

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile rubber gloves are a suitable option, offering protection against a range of chemicals.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.[3][5]
Eyes/Face Safety glasses with side shields or chemical splash gogglesEye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][5] A face shield may be necessary when there is a risk of splashing.[6]
Body Laboratory coatA lab coat should be worn over personal clothing to protect the skin.[4]
Respiratory Use in a well-ventilated area or chemical fume hoodWork should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[7] If ventilation is inadequate, a NIOSH-approved respirator may be required.[3]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.[6]

Operational and Disposal Plans

Handling Procedures:

  • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[7].

  • Avoid the generation of dust and aerosols[1][7].

  • Prevent contact with skin, eyes, and clothing[1].

  • Wash hands thoroughly after handling the compound[5][7].

  • Ensure that an eyewash station and safety shower are readily accessible[1].

Storage:

  • Store in a cool, dry, and well-ventilated place[8].

  • Keep the container tightly closed when not in use[1][8].

  • Store away from incompatible materials such as oxidizing agents[8].

Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • The compound should not be allowed to enter drains or the environment[3][5].

  • Contaminated PPE, such as gloves, should be disposed of as chemical waste[3][5].

  • For spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal[1][8].

Experimental Workflow

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Workspace handling_exp->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: General laboratory workflow for handling this compound.

References

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Methyl 9-hydroxyfluorene-9-carboxylate

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